4-Bromocyclopentene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPXSIBMKNXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310242 | |
| Record name | Cyclopentene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781-66-4 | |
| Record name | NSC223057 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromocyclopentene
CAS Number: 1781-66-4
This technical guide provides a comprehensive overview of 4-bromocyclopentene, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its properties, synthesis, and reactivity.
Physicochemical Properties
This compound is a halogenated cycloalkene characterized by a five-membered carbon ring containing one bromine atom and a double bond.[1] Its dual functionality, comprising a reactive carbon-bromine bond and a carbon-carbon double bond, makes it a versatile building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1781-66-4 | [1] |
| Molecular Formula | C₅H₇Br | [1] |
| Molecular Weight | 147.01 g/mol | [1] |
| Boiling Point | 143.2 °C at 760 mmHg | [1] |
| Density | 1.525 g/cm³ | [1] |
| Refractive Index | 1.544 | [1] |
| Flash Point | 37.2 °C | [1] |
| Vapor Pressure | 6.77 mmHg at 25 °C | [1] |
Spectroscopic Data
¹H NMR:
-
Vinyl protons (-CH=CH-): Expected to appear in the range of 5.5-6.0 ppm as a multiplet.
-
Allylic proton (-CHBr-): Expected to be downfield due to the electronegativity of bromine, likely in the range of 4.5-5.0 ppm as a multiplet.
-
Methylene protons (-CH₂-): Expected to appear as multiplets in the upfield region of the spectrum.
¹³C NMR:
-
Vinyl carbons (=CH-): Expected in the range of 120-140 ppm.
-
Carbon bearing bromine (-CBr-): Expected in the range of 40-60 ppm.
-
Methylene carbon (-CH₂-): Expected in the upfield region, likely around 30-40 ppm.
Synthesis of this compound
The primary method for the synthesis of this compound is the allylic bromination of cyclopentene (B43876) using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.
General Experimental Protocol for Allylic Bromination
The following is a representative protocol for the synthesis of this compound via allylic bromination. Note: This is a generalized procedure and may require optimization.
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene in anhydrous CCl₄.
-
Add N-Bromosuccinimide (NBS) to the solution. A slight molar excess of cyclopentene may be used.
-
Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.
-
Gently heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) as the reaction proceeds.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications
This compound is a valuable synthetic intermediate due to its ability to undergo various chemical transformations.
Nucleophilic Substitution Reactions
The bromine atom in this compound is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 4-position of the cyclopentene ring.
Corey-House Synthesis
This compound can be used in the Corey-House synthesis to form new carbon-carbon bonds. In this reaction, a lithium diorganocuprate (Gilman reagent) reacts with the this compound to replace the bromine atom with an alkyl or aryl group.
General Experimental Protocol for Nucleophilic Substitution
The following is a generalized protocol for the reaction of this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide, etc.)
-
Appropriate solvent (e.g., acetone, DMSO, THF)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the nucleophile in a suitable solvent.
-
To the stirred solution, add this compound dropwise at room temperature.
-
The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
Reaction Workflow: Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
References
An In-depth Technical Guide to 4-Bromocyclopentene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromocyclopentene is a versatile synthetic intermediate of significant interest in organic chemistry and drug development. Its unique structure, featuring both a reactive allylic bromide and a strained five-membered ring, makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a discussion of its key chemical reactions.
Physical and Chemical Properties
This compound is a halogenated cycloalkene with the molecular formula C₅H₇Br.[1][2] It is a colorless liquid at room temperature and is utilized as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a reactive carbon-bromine bond and a double bond within a five-membered ring are key features of its chemistry.[3]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇Br | [1][2] |
| Molecular Weight | 147.01 g/mol | [2][3] |
| CAS Number | 1781-66-4 | [1][2] |
| Boiling Point | 143.2 °C at 760 mmHg | [1] |
| Density | 1.525 g/cm³ | [1] |
| Refractive Index | 1.544 | [1] |
| Flash Point | 37.2 °C | [1] |
| Melting Point | Not available | [1] |
| Solubility | Information not readily available, but expected to be soluble in common organic solvents and immiscible with water, similar to other brominated hydrocarbons. | [4][5] |
Experimental Protocols
Synthesis of this compound via Allylic Bromination
The most common method for the synthesis of this compound is the allylic bromination of cyclopentene (B43876) using N-Bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.[3]
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., AIBN - azobisisobutyronitrile) or a UV lamp
-
Sodium bicarbonate solution (dilute)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) to the solution. A slight molar excess of cyclopentene may be used.
-
Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.
-
Gently heat the mixture to reflux. The progress of the reaction can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) byproduct as the reaction proceeds.
-
After the reaction is complete (typically after a few hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to neutralize any acidic impurities.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its two functional groups: the allylic bromide and the carbon-carbon double bond. This dual functionality makes it a valuable precursor for a wide range of chemical transformations.
Nucleophilic Substitution Reactions
The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at the 4-position of the cyclopentene ring.
General Protocol for Nucleophilic Substitution:
-
Dissolve the nucleophile (e.g., an alcohol, amine, or thiol) and a suitable base (e.g., potassium carbonate, triethylamine) in an appropriate solvent (e.g., acetone, acetonitrile).
-
Add this compound to the stirred mixture.
-
Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by a suitable technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
The product can be purified by column chromatography or distillation.
Caption: General scheme for nucleophilic substitution of this compound.
Grignard Reagent Formation and Subsequent Reactions
This compound can be used to prepare the corresponding Grignard reagent, cyclopent-3-en-1-ylmagnesium bromide. This organometallic reagent is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Protocol for Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
-
Add a solution of this compound in the anhydrous ether dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately in subsequent reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)
The carbon-bromine bond in this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This allows for the formation of a new carbon-carbon bond between the cyclopentene ring and an alkene.
General Protocol for Heck Reaction:
-
In a reaction vessel, combine this compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (if necessary), and a base (e.g., triethylamine, potassium carbonate) in a suitable solvent (e.g., DMF, acetonitrile).
-
Heat the mixture to the required reaction temperature under an inert atmosphere.
-
Monitor the reaction progress until completion.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public databases. However, based on its structure and data for analogous compounds, the following spectral characteristics can be predicted:
-
¹H NMR: Signals corresponding to the vinylic protons (C=C-H), the allylic proton (CH-Br), and the aliphatic protons (-CH₂-) would be expected. The chemical shifts and coupling patterns would be characteristic of the cyclopentene ring system.
-
¹³C NMR: Resonances for the two sp² hybridized carbons of the double bond and the three sp³ hybridized carbons of the ring would be observed. The carbon attached to the bromine atom would be shifted downfield. A 13C NMR spectrum has been reported on PubChem, acquired on a Varian CFT-20 instrument.[4]
-
IR Spectroscopy: Characteristic absorption bands would include C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons, a C=C stretching vibration, and a C-Br stretching vibration. The C=C stretch would likely appear in the 1650-1600 cm⁻¹ region, while the C-Br stretch would be found in the fingerprint region, typically below 800 cm⁻¹.
Safety and Handling
This compound is a flammable liquid and vapor.[2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Disclaimer: This document is intended for informational purposes for qualified professionals and researchers. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Bromocyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromocyclopentene is a halogenated cycloalkene that serves as a versatile synthetic intermediate in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two key reactive sites: a carbon-bromine bond amenable to nucleophilic substitution and organometallic coupling reactions, and a carbon-carbon double bond that can undergo various addition reactions. This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis via allylic bromination are presented, alongside visualizations of the synthetic workflow and reaction mechanism.
Molecular Structure and Properties
This compound, with the chemical formula C₅H₇Br, is a cyclic five-membered alkene bearing a bromine atom at the allylic position.[1][2] The presence of the double bond and the bromine atom on adjacent carbons significantly influences the molecule's reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇Br | [1][2] |
| Molecular Weight | 147.01 g/mol | [1][2] |
| CAS Number | 1781-66-4 | [1][3] |
| Boiling Point | 143.2 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.525 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.544 (Predicted) | [2] |
| SMILES | C1C=CCC1Br | [2] |
| InChI | InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1-2,5H,3-4H2 | [2] |
Bonding and Molecular Geometry
The molecular structure of this compound features a non-planar cyclopentene (B43876) ring. The double bond introduces rigidity between C1 and C2, while the other carbon atoms exhibit some degree of flexibility. The bromine atom is attached to C4, a saturated carbon atom adjacent to the double bond (the allylic position).
| Bond Type | Typical Bond Length (Å) | Typical Bond Angle | Description |
| C=C | ~1.34 | C-C=C ~120° | The double bond in the cyclopentene ring, composed of one sigma (σ) and one pi (π) bond. |
| C-C | ~1.54 | C-C-C ~109.5° (sp³) | Single sigma (σ) bonds forming the backbone of the cyclopentene ring. |
| C-H (sp²) | ~1.08 | Sigma (σ) bonds involving the sp² hybridized carbons of the double bond. | |
| C-H (sp³) | ~1.09 | Sigma (σ) bonds involving the sp³ hybridized carbons of the ring. | |
| C-Br | ~1.94 | The polar covalent bond between the C4 carbon and the bromine atom, which is the primary site of reactivity. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the allylic bromination of cyclopentene using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.
Experimental Protocol: Allylic Bromination of Cyclopentene
This protocol describes a representative procedure for the synthesis of this compound.
Materials and Reagents:
-
Cyclopentene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) or a UV lamp
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclopentene in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) to the solution. A slight molar excess of cyclopentene may be used to minimize dibromination. Add a catalytic amount of a radical initiator, such as AIBN. Alternatively, the reaction can be initiated by irradiation with a UV lamp.
-
Reaction Execution: Gently heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) as the reaction proceeds. The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash it with water and then with a dilute solution of sodium bicarbonate to neutralize any acidic impurities.
-
Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
-
Safety Precautions:
This compound is a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Reaction Mechanisms
The synthesis of this compound via allylic bromination with NBS proceeds through a well-established free-radical chain mechanism.
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in organic synthesis. The bromine atom can be readily displaced by a variety of nucleophiles, and its position allylic to the double bond allows for participation in various coupling reactions. This reactivity makes it a useful precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and novel materials.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and synthetic methodology for this compound. The information presented, including physicochemical data, a detailed experimental protocol, and mechanistic diagrams, serves as a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing this versatile chemical intermediate. While experimental structural data is limited, the provided information based on established chemical principles and computed values offers a strong foundation for its application in a laboratory setting.
References
An In-depth Technical Guide to the Synthesis of 4-Bromocyclopentene from Cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromocyclopentene from cyclopentene (B43876), a key reaction in organic chemistry for the introduction of a bromine atom at an allylic position. This document details the underlying reaction mechanism, provides a thorough experimental protocol, and presents relevant quantitative and spectroscopic data for the product.
Introduction
This compound is a valuable synthetic intermediate used in the construction of more complex molecules in medicinal chemistry and materials science. Its synthesis from the readily available starting material, cyclopentene, is a classic example of allylic bromination. The most common and efficient method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. This method is favored due to its selectivity for the allylic position over the double bond, minimizing the formation of dibrominated byproducts.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from cyclopentene using NBS proceeds via a free-radical chain mechanism. The reaction can be broken down into three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This generates a bromine radical (Br•).
Propagation: The bromine radical abstracts an allylic hydrogen from cyclopentene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). This allylic radical is the key intermediate that directs the regioselectivity of the bromination. The newly formed HBr then reacts with NBS to produce a low concentration of molecular bromine (Br₂). The allylic radical then reacts with this Br₂ to form the desired product, this compound, and regenerate a bromine radical, which continues the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
A diagram illustrating the radical chain reaction pathway is provided below.
Caption: Radical chain mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from cyclopentene.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| Cyclopentene | C₅H₈ | 68.12 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene in carbon tetrachloride.
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and irradiated with a UV lamp to initiate and sustain the radical chain reaction. The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats on top of the solvent.
-
Work-up: After the reaction is complete (typically after 1-2 hours), the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
Extraction and Washing: The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of sodium bicarbonate and water to remove any acidic impurities.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant Molar Ratio | Cyclopentene : NBS (1 : 1.1) |
| Initiator Loading | ~1-2 mol% (relative to cyclopentene) |
| Reaction Temperature | Reflux (~77 °C for CCl₄) |
| Reaction Time | 1-2 hours |
| Typical Yield | 70-80% |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Physical Properties
| Property | Value |
| IUPAC Name | 4-bromocyclopent-1-ene |
| CAS Number | 1781-66-4 |
| Molecular Formula | C₅H₇Br |
| Molecular Weight | 147.01 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 51-52 °C at 30 mmHg |
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for this compound.
| Spectroscopy | Peak Assignment | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | =C-H | 5.8 - 6.0 ppm (m, 2H) |
| H -C-Br | 4.8 - 5.0 ppm (m, 1H) | |
| -CH ₂- | 2.5 - 2.9 ppm (m, 4H) | |
| ¹³C NMR (CDCl₃) | C =C | ~130-135 ppm |
| C -Br | ~50-55 ppm | |
| -C H₂- | ~35-40 ppm | |
| IR | =C-H stretch | ~3050 cm⁻¹ |
| C-H stretch (sp³) | ~2950, 2850 cm⁻¹ | |
| C=C stretch | ~1640 cm⁻¹ | |
| C-Br stretch | ~650-550 cm⁻¹ |
Safety Considerations
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Benzoyl Peroxide (BPO): Strong oxidizing agent and can be explosive when dry. Handle with care and avoid friction or shock.
-
This compound: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.[1] May cause respiratory irritation.[1] Handle in a fume hood with appropriate PPE.
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and adhere to standard laboratory safety practices when handling the chemicals involved.
References
Allylic Bromination of Cyclopentene with N-Bromosuccinimide: A Mechanistic and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the allylic bromination of cyclopentene (B43876) utilizing N-Bromosuccinimide (NBS) as a selective brominating agent. The core focus of this document is the elucidation of the free-radical chain mechanism, presentation of a detailed experimental protocol, and the visualization of the reaction pathway. This reaction is a cornerstone of synthetic organic chemistry, enabling the introduction of a bromine atom at the allylic position, a versatile functional group for subsequent transformations in drug development and materials science.
Introduction
Allylic bromination is a critical transformation in organic synthesis, allowing for the specific functionalization of the carbon atom adjacent to a double bond. N-Bromosuccinimide (NBS) is the reagent of choice for this reaction, as it provides a low, constant concentration of molecular bromine (Br₂), which favors the desired radical substitution pathway over the competing electrophilic addition to the double bond.[1][2][3] The reaction is typically initiated by light or a radical initiator.[2][4] Understanding the mechanism and experimental parameters of the allylic bromination of cyclopentene is fundamental for its application in the synthesis of complex molecules.
The Reaction Mechanism
The allylic bromination of cyclopentene with NBS proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.[1][5]
Initiation
The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a trace amount of Br₂ present in the reaction mixture.[2][5] This is typically facilitated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). This step generates the initial bromine radical (Br•) required to start the chain reaction.
Propagation
The propagation phase consists of two repeating steps that form the product and regenerate the radical chain carrier:
-
Step 1: Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from an allylic position of cyclopentene. This is the rate-determining step and results in the formation of a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1][4][5] The stability of the allylic radical is a key driving force for the selectivity of this reaction.
-
Step 2: Bromination of the Allylic Radical: The allylic radical then reacts with a molecule of Br₂ to form the product, 3-bromocyclopentene, and a new bromine radical.[4][5] The Br₂ is generated in situ from the reaction of HBr with NBS.[3][5][6] This regeneration of the bromine radical allows the chain reaction to continue.
The use of NBS is crucial as it maintains a very low concentration of Br₂, which disfavors the ionic addition of bromine to the double bond.[1][2][3]
Termination
The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂, a bromine radical and an allylic radical forming the product, or two allylic radicals coupling.
Below is a Graphviz diagram illustrating the free-radical chain mechanism.
Caption: Free-radical chain mechanism of allylic bromination.
Experimental Protocol
The following is a representative experimental protocol for the allylic bromination of cyclopentene with NBS.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles |
| Cyclopentene | C₅H₈ | 68.12 | 6.81 g (8.5 mL) | 0.10 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 17.80 g | 0.10 |
| Carbon Tetrachloride | CCl₄ | 153.82 | 100 mL | - |
| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | 0.24 g | 0.001 |
Procedure
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a drying tube.
-
Reagent Addition: The flask is charged with cyclopentene (0.10 mol), N-bromosuccinimide (0.10 mol), and carbon tetrachloride (100 mL).
-
Initiation: A catalytic amount of benzoyl peroxide (0.001 mol) is added to the mixture.
-
Reaction: The mixture is heated to reflux (approximately 77°C for CCl₄) using a heating mantle and stirred vigorously. The reaction is monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface. The reaction is typically complete within 1-2 hours.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The solid succinimide is removed by vacuum filtration and washed with a small amount of cold carbon tetrachloride.
-
The filtrate is transferred to a separatory funnel and washed with water (2 x 50 mL) to remove any remaining succinimide and HBr.
-
The organic layer is then washed with a saturated sodium bicarbonate solution (50 mL) and finally with brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate.
-
-
Purification: The solvent is removed by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield 3-bromocyclopentene.
Below is a workflow diagram for the experimental procedure.
Caption: Step-by-step experimental workflow.
Quantitative Data
While specific yield data for the allylic bromination of cyclopentene can vary depending on the precise reaction conditions, typical yields for NBS brominations of cyclic alkenes are in the range of 60-80%. The primary product is 3-bromocyclopentene. It is important to note that due to the symmetry of the allylic positions in cyclopentene, only one constitutional isomer is expected.
| Product | Structure | Expected Yield (%) | Boiling Point (°C) |
| 3-Bromocyclopentene | C₅H₇Br | 60 - 80 | ~138-140 |
Note: The yield is an estimate based on typical NBS bromination reactions.
Safety Considerations
-
Carbon Tetrachloride (CCl₄): is a toxic and carcinogenic solvent and should be handled with extreme care in a well-ventilated fume hood. Alternative, less toxic solvents such as cyclohexane (B81311) or benzene (B151609) can also be used, though reaction times and temperatures may need to be adjusted.
-
N-Bromosuccinimide (NBS): is an irritant. Avoid contact with skin and eyes.
-
Benzoyl Peroxide: is a strong oxidizing agent and can be explosive when heated. Handle with care.
-
Cyclopentene: is flammable. Keep away from open flames and sparks.
Conclusion
The allylic bromination of cyclopentene with NBS is a robust and selective method for the synthesis of 3-bromocyclopentene. The reaction proceeds through a well-understood free-radical chain mechanism where the controlled generation of bromine is key to its success. The provided experimental protocol offers a reliable procedure for carrying out this transformation. This reaction serves as a valuable tool in the arsenal (B13267) of synthetic chemists, providing a gateway to a variety of functionalized cyclopentane (B165970) derivatives for applications in drug discovery and beyond.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What product results from reaction of cyclopentene with NBS /CCl4 / uv li.. [askfilo.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Bromocyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-bromocyclopentene. Due to the limited availability of experimental spectra in public databases, this document leverages data from analogous compounds and established NMR principles to offer a comprehensive theoretical spectrum. This guide is intended to support researchers, scientists, and professionals in the field of drug development and organic chemistry in the structural elucidation and characterization of molecules containing the this compound moiety.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established empirical rules of NMR spectroscopy. The numbering of the cyclopentene (B43876) ring is as follows: the double bond is between C1 and C2, and the bromine atom is attached to C4.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1, H2 | 5.8 - 6.2 | Multiplet | |
| H4 | 4.8 - 5.2 | Multiplet | |
| H3a, H3b | 2.5 - 3.0 | Multiplet | |
| H5a, H5b | 2.6 - 3.1 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1, C2 | 130 - 135 |
| C4 | 50 - 55 |
| C3, C5 | 35 - 45 |
Experimental Protocols
The following sections detail the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra. These protocols can be adapted for the analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2][3]
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[3]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient.[4] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[3]
-
Sample Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a pipette plugged with glass wool or a syringe filter directly into a clean and dry 5 mm NMR tube.[2]
-
Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the sample solution. TMS provides a sharp signal at 0 ppm.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra using a modern Fourier transform NMR spectrometer.
-
Instrument Setup:
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution. This process is often automated.
-
Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to optimize signal detection.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse angle is commonly used for routine spectra.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, ensuring accurate integration.
-
Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Decoupling: Use proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Pulse Angle: A 30-45 degree pulse angle is standard.
-
Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (2-10 seconds) may be necessary, especially for quaternary carbons, to ensure proper relaxation and accurate signal intensity.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for a compound like this compound.
Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to structural elucidation.
Signaling Pathway for NMR Signal Generation
The following diagram outlines the fundamental process of how an NMR signal is generated from a sample placed in a magnetic field.
Caption: A diagram showing the sequence of events from the application of a magnetic field to the generation of an NMR spectrum.
References
Spectroscopic Data for 4-Bromocyclopentene Remains Elusive
A comprehensive search for experimental spectroscopic data for 4-bromocyclopentene has yielded limited results, preventing the creation of an in-depth technical guide for its spectral interpretation. Despite extensive queries across various scientific databases, detailed experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this specific compound are not publicly available at this time.
While general information and the existence of a ¹³C NMR spectrum are noted in databases such as PubChem, the actual spectral data is not provided[1]. The majority of search results instead provide spectroscopic information for the saturated analog, bromocyclopentane, which does not possess the double bond functionality crucial for a complete analysis of this compound's spectral features[2][3][4][5][6][7][8][9].
This absence of foundational data makes it impossible to fulfill the core requirements of the requested technical guide, which would involve detailed data presentation, interpretation, and the creation of explanatory visualizations based on the specific spectral characteristics of this compound.
General Principles of Spectroscopic Interpretation (Hypothetical)
In the absence of actual data, a hypothetical interpretation based on the structure of this compound can be outlined.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the vinyl, allylic, and aliphatic protons. The two vinyl protons would likely appear as a multiplet in the downfield region (typically 5.5-6.5 ppm). The proton attached to the carbon bearing the bromine atom (allylic C-H) would also be expected in a downfield region, likely coupled to the adjacent vinyl and aliphatic protons. The remaining aliphatic protons on the cyclopentene (B43876) ring would appear further upfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show four distinct signals corresponding to the different carbon environments in the molecule. The two olefinic carbons would have chemical shifts in the range of 120-140 ppm. The carbon atom bonded to the bromine would be expected at a lower field (typically 40-60 ppm), and the remaining aliphatic carbon would appear at the highest field.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the C=C bond stretch (around 1650 cm⁻¹), the =C-H bond stretch (just above 3000 cm⁻¹), the C-H stretches of the aliphatic portions of the ring (just below 3000 cm⁻¹), and the C-Br bond stretch (typically in the 500-700 cm⁻¹ region).
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the bromine atom to form a stable cyclopentenyl cation.
Experimental Protocols
Standard experimental protocols for obtaining spectroscopic data are well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.
Infrared (IR) Spectroscopy: An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample could be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS): A mass spectrum could be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions.
Visualizing Spectroscopic Workflows
Even without specific data, the logical workflow for spectroscopic analysis can be visualized.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: A hypothetical fragmentation pathway for this compound in mass spectrometry.
Due to the unavailability of the core spectroscopic data for this compound, this guide cannot provide the detailed analysis and data presentation as originally intended. Further research and experimental work would be required to generate the necessary data for a comprehensive spectroscopic interpretation.
References
- 1. Cyclopentene, 4-bromo- | C5H7Br | CID 312699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromocyclopentane(137-43-9) 13C NMR [m.chemicalbook.com]
- 3. Bromocyclopentane(137-43-9) MS [m.chemicalbook.com]
- 4. Bromocyclopentane(137-43-9) IR Spectrum [chemicalbook.com]
- 5. Bromocyclopentane | C5H9Br | CID 8728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bromocyclopentane(137-43-9) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Cyclopentane, bromo- [webbook.nist.gov]
- 9. Cyclopentane, bromo- [webbook.nist.gov]
An In-depth Technical Guide to 4-Bromocyclopentene: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromocyclopentene, a halogenated cycloalkene, has emerged as a valuable and versatile synthetic intermediate in organic chemistry, particularly in the realm of pharmaceutical development. Its discovery is intrinsically linked to the development of allylic bromination reactions, a cornerstone of modern synthetic strategy. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a focus on its role as a precursor in the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents. Detailed experimental protocols and reaction pathways are presented to serve as a practical resource for researchers in the field.
Discovery and Historical Context
The discovery of this compound is not attributed to a single event but rather evolved from the broader understanding of allylic halogenation of alkenes. The foundational work in this area was laid by Alfred Wohl in 1919.[1] However, it was Karl Ziegler's extensive research in 1942 that truly established the synthetic utility of N-bromosuccinimide (NBS) for the specific bromination of the allylic position of olefins.[1] This reaction, now famously known as the Wohl-Ziegler reaction , provided a reliable method for introducing a bromine atom adjacent to a double bond, a transformation that was previously challenging to achieve without side reactions.[1][2]
The synthesis of this compound is a classic example of the Wohl-Ziegler reaction, where cyclopentene (B43876) is treated with NBS. The reaction proceeds via a free-radical chain mechanism, offering a selective route to this important synthetic building block.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₅H₇Br |
| Molecular Weight | 147.01 g/mol |
| CAS Number | 1781-66-4 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 143.2 °C at 760 mmHg[4] |
| Density | 1.525 g/cm³[4] |
| Refractive Index | 1.544[4] |
| Flash Point | 37.2 °C[4] |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the allylic bromination of cyclopentene using N-Bromosuccinimide (NBS) in a non-polar solvent, typically carbon tetrachloride (CCl₄), under radical initiation.[3][5]
Reaction Mechanism
The Wohl-Ziegler bromination of cyclopentene proceeds through a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
Experimental Protocol: Allylic Bromination of Cyclopentene
While a specific procedure for this compound is not available in Organic Syntheses, the following is a representative experimental protocol adapted from established procedures for allylic bromination with NBS.[4]
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS), recrystallized from water and dried under vacuum
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or a UV lamp as a radical initiator
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve cyclopentene in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) to the solution. A slight molar excess of cyclopentene may be used.
-
Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.
-
Gently heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide (B58015) byproduct that floats on top.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to remove any acidic impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Quantitative Data (Representative):
-
Yield: Typically in the range of 60-80%, but can vary based on reaction scale and conditions.
-
Reaction Time: 2-4 hours.
-
Reaction Temperature: Reflux temperature of carbon tetrachloride (approx. 77 °C).
Applications in Drug Development
This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but contain a carbocyclic ring in place of the furanose sugar moiety. This modification often imparts increased metabolic stability and can lead to potent antiviral and anticancer activities.[5]
Synthesis of Carbocyclic Nucleosides
A prominent example of the utility of cyclopentene derivatives is in the synthesis of the anti-HIV agent Carbovir . While the direct synthesis from this compound is one of several routes, the cyclopentene core is a fundamental structural element. The synthesis of Carbovir and the related drug Abacavir often involves the construction of a substituted cyclopentene ring system, for which this compound can serve as a versatile starting material for introducing necessary functionalities.[2][6]
The general synthetic strategy involves the nucleophilic substitution of the bromide with a purine (B94841) or pyrimidine (B1678525) base, followed by further functional group manipulations to introduce the required hydroxyl and aminomethyl groups.
Conclusion
This compound, a product of the historically significant Wohl-Ziegler reaction, stands as a testament to the power of selective halogenation in organic synthesis. Its utility as a synthetic intermediate is well-established, particularly in the pharmaceutical industry for the construction of complex carbocyclic nucleosides with potent antiviral activities. The detailed understanding of its synthesis and reactivity provides a valuable tool for medicinal chemists and process development scientists in the ongoing quest for novel therapeutic agents. This guide has provided a comprehensive overview of the discovery, synthesis, and application of this compound, offering a solid foundation for its use in research and development.
References
An In-depth Technical Guide on the Thermodynamic Stability of 4-Bromocyclopentene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Bromocyclopentene is a versatile synthetic intermediate in organic chemistry, utilized in the synthesis of a variety of more complex molecules, including pharmaceutical compounds and agrochemicals.[1] The presence of a bromine atom on the five-membered ring, which also contains a double bond, gives rise to geometric isomerism, resulting in cis and trans diastereomers. The relative thermodynamic stability of these isomers is a critical factor in synthetic planning, influencing reaction equilibria and product distributions. Understanding the factors that govern their stability is essential for optimizing synthetic routes and for the rational design of molecules with specific stereochemistry.
This guide will explore the thermodynamic landscape of cis- and trans-4-bromocyclopentene, focusing on the interplay of steric and electronic effects that determine their relative energy levels.
Theoretical Framework for Isomer Stability
The relative thermodynamic stability of alkene isomers is primarily governed by a combination of steric and electronic factors. In cyclic systems, ring strain and torsional strain also play a crucial role.
Steric Hindrance
In cyclic alkenes, substituents can lead to significant steric strain, particularly in the cis isomer where bulky groups are on the same side of the ring. This steric repulsion increases the internal energy of the molecule, making it less stable. For acyclic alkenes, such as 2-butene (B3427860), the trans isomer is generally more stable than the cis isomer due to reduced steric strain between the substituent groups.[2][3] This principle is also applicable to substituted cycloalkenes.
Ring Strain in Cyclopentene (B43876)
Cyclopentene adopts a non-planar, puckered "envelope" conformation to minimize torsional strain from eclipsing interactions of the hydrogen atoms.[4] The introduction of a substituent, such as a bromine atom at the C4 position, will influence the conformational preference of the ring to minimize steric interactions.
Electronic Effects
The electronegative bromine atom can influence the electronic distribution within the molecule through inductive effects. While these effects are generally less dominant than steric factors in determining the stability of simple alkyl-substituted alkenes, they can play a role in the stability of haloalkenes.
Predicted Relative Stability of this compound Isomers
Based on the principles outlined above, it is predicted that trans-4-bromocyclopentene is thermodynamically more stable than cis-4-bromocyclopentene . The primary reason for this is the anticipated steric hindrance between the bromine atom and the hydrogen atoms on the same face of the cyclopentene ring in the cis isomer. In the trans isomer, the bromine atom is on the opposite face of the ring from the adjacent hydrogen atoms, leading to reduced steric repulsion and a lower overall energy state.
The logical relationship for the predicted stability is visualized in the following diagram:
Quantitative Data from Analogous Systems
While specific thermodynamic data for this compound isomers is scarce, data from analogous systems can provide a quantitative context for the expected energy differences. The following table summarizes data for related cyclic and acyclic isomers.
| Compound | Isomers | More Stable Isomer | Energy Difference (kcal/mol) | Reference |
| 2-Butene | cis vs. trans | trans | 0.66 | [2] |
| 2-Chlorocyclopentanone | Pseudo-equatorial vs. Pseudo-axial | Pseudo-equatorial | 0.42 | [5] |
| 2-Bromocyclopentanone | Pseudo-equatorial vs. Pseudo-axial | Pseudo-equatorial | 0.85 | [5] |
| 2-Halocyclohexanones | Equatorial vs. Axial | Varies with halogen and solvent | 0.45 - 1.90 | [6] |
Note: The data for halocyclopentanones and halocyclohexanones refers to conformational isomers (conformers) rather than geometric isomers. However, the underlying principle of minimizing steric and electronic repulsions to achieve a lower energy state is analogous.
The data for 2-butene clearly illustrates the greater stability of the trans isomer in a simple acyclic system.[2] The data for 2-halocyclopentanones and 2-halocyclohexanones demonstrates that the conformational preferences of halogenated cyclic ketones are influenced by a balance of steric and electronic factors, with energy differences in a similar range to that expected for geometric isomers.[5][6]
Experimental Protocols for Determining Thermodynamic Stability
Several experimental techniques can be employed to determine the relative thermodynamic stabilities of isomers. The following are key methodologies that would be applicable to the study of this compound isomers.
Heat of Hydrogenation
Principle: The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to a saturated compound. Less stable isomers will have a higher initial potential energy and will therefore release more heat upon hydrogenation.[2][3]
Methodology:
-
Sample Preparation: A precisely weighed sample of the purified isomer (cis or trans-4-bromocyclopentene) is dissolved in a suitable solvent (e.g., ethanol (B145695) or hexane).
-
Catalyst: A hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.
-
Hydrogenation: The reaction is carried out in a calorimeter under a hydrogen atmosphere. The temperature change of the system is carefully measured.
-
Calculation: The heat of hydrogenation is calculated from the temperature change and the known heat capacity of the calorimeter. By comparing the heats of hydrogenation for the cis and trans isomers, their relative stabilities can be determined.
The experimental workflow for this process is illustrated below:
Isomerization Equilibration
Principle: If a reversible reaction can be established between the two isomers, the equilibrium constant (Keq) can be used to calculate the Gibbs free energy difference (ΔG°) between them, which is a direct measure of their relative thermodynamic stabilities.
Methodology:
-
Reaction Setup: A sample of either pure isomer or a mixture of isomers is treated with a catalyst that facilitates isomerization. This could be a strong acid or a transition metal catalyst.
-
Equilibration: The reaction is allowed to proceed until equilibrium is reached. This may require elevated temperatures.
-
Analysis: The composition of the equilibrium mixture is determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Calculation: The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the isomers at equilibrium. The Gibbs free energy difference is then calculated using the equation: ΔG° = -RTln(Keq).
Computational Chemistry Approaches
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of isomers.
Methodology:
-
Structure Optimization: The three-dimensional structures of both cis- and trans-4-bromocyclopentene are modeled and their geometries are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate electronic energies.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Stability Comparison: The calculated Gibbs free energies of the two isomers are compared to determine their relative thermodynamic stabilities.
Conclusion
While direct experimental data for the thermodynamic stability of this compound isomers is not currently available, a thorough analysis based on established chemical principles and data from analogous compounds strongly suggests that trans-4-bromocyclopentene is the more stable isomer . This is primarily attributed to the reduced steric hindrance in the trans configuration compared to the cis configuration. The experimental and computational methodologies outlined in this guide provide a clear framework for the future determination of the precise energy differences between these important synthetic intermediates. For researchers and professionals in drug development and organic synthesis, a firm understanding of these stability principles is paramount for the strategic design and efficient execution of synthetic pathways.
References
- 1. This compound|CAS 1781-66-4|C5H7Br [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Bromocyclopentene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-bromocyclopentene in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on established chemical principles. Furthermore, it offers a detailed experimental protocol for researchers to determine the precise solubility of this compound in solvents relevant to their work.
Expected Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility. This compound (C₅H₇Br) is a halogenated cycloalkene. Its structure, consisting of a five-membered carbon ring and a bromine atom, renders it a relatively nonpolar molecule. Therefore, it is expected to be more soluble in nonpolar or weakly polar organic solvents.
Based on the properties of similar compounds like bromocyclopentane, this compound is anticipated to be readily soluble in common nonpolar and moderately polar organic solvents such as hexane, ethyl acetate, and chloroform.[1] Its solubility in polar solvents, particularly polar protic solvents like water, is expected to be very low.[1]
Quantitative Solubility Data
Experimental Protocol: Determination of Solubility by the Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a substance in a given solvent.
3.1. Materials
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or a shaker with precise temperature control.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required may vary depending on the solvent and should be determined empirically.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the same temperature until the undissolved this compound has settled.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Filter the withdrawn sample through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., Gas Chromatography) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility as the mass of the solute per unit volume or mass of the solvent (e.g., mg/mL, g/100 mL, or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
References
In-Depth Technical Guide to Safety Precautions for Handling 4-Bromocyclopentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling of 4-Bromocyclopentene (CAS No: 1781-66-4), a reactive halogenated cycloalkene utilized as an intermediate in the synthesis of various organic compounds. Due to its hazardous properties, strict adherence to safety measures is imperative to mitigate risks in the laboratory and during drug development processes.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. The following tables summarize its key physical, chemical, and hazard information.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇Br |
| Molecular Weight | 147.01 g/mol |
| Appearance | Colorless to amber liquid |
| Boiling Point | 143.2 °C at 760 mmHg |
| Flash Point | 37.2 °C (closed cup) |
| Density | 1.525 g/cm³ |
Note: The toxicological properties of this compound have not been fully investigated. The following classifications are based on available data and GHS notifications.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |
Experimental Protocols for Safe Handling
Adherence to the following protocols is mandatory when working with this compound.
Engineering Controls
-
Ventilation: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, sparks, and other potential ignition sources.[2] Use explosion-proof electrical and lighting equipment.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical for the safe handling of this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact and irritation. It is crucial to inspect gloves for any signs of degradation or perforation before use. Specific breakthrough times for this compound are not available; therefore, gloves should be changed frequently and immediately upon any sign of contamination. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Not typically required when using adequate engineering controls. In situations where the ventilation is insufficient or for large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Prevents respiratory tract irritation. |
Safe Handling and Storage
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not inhale vapors or mists. Use only non-sparking tools. Take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Remove all sources of ignition. Ensure adequate ventilation. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Collect the absorbed material and place it in a suitable, labeled container for disposal.
Logical Workflow for Safe Handling
The following diagram illustrates the key stages and associated safety precautions for working with this compound.
Disposal Considerations
Waste containing this compound must be handled as hazardous waste. Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it in the sewer system.
By adhering to the comprehensive safety measures outlined in this guide, researchers, scientists, and drug development professionals can minimize the risks associated with the handling and use of this compound, ensuring a safe and compliant laboratory environment.
References
4-Bromocyclopentene: A Technical Material Safety Data Sheet for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4-Bromocyclopentene (CAS No: 1781-66-4). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document consolidates available data on its properties, hazards, and safe handling procedures.
Section 1: Chemical and Physical Properties
This compound is a halogenated cycloalkene with the molecular formula C5H7Br.[1] It is recognized for its utility as an intermediate in the synthesis of a variety of organic compounds.[1] The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Weight | 147.013 g/mol | [1] |
| Boiling Point | 143.2°C at 760 mmHg | [1] |
| Flash Point | 37.2°C | [1] |
| Density | 1.525 g/cm³ | [1] |
| Vapor Pressure | 6.77 mmHg at 25°C | [1] |
| Refractive Index | 1.544 | [1] |
Section 2: Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
-
Flame
-
Exclamation Mark
-
Health Hazard
Section 3: Toxicological Information
Section 4: Experimental Protocols for Safety Assessment
For a compound with the hazard profile of this compound, a series of standardized tests are typically conducted to determine its toxicological and safety parameters. The following are outlines of standard OECD (Organisation for Economic Co-operation and Development) protocols that would be relevant.
Acute Oral Toxicity - OECD Test Guideline 423
This method provides information on the health hazards likely to arise from a short-term oral exposure to a substance.
Methodology:
-
Animal Model: Typically, rodents (e.g., rats or mice) are used.
-
Dosage: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this first step determines the next dosage level (either higher or lower).
-
Administration: The test substance is administered orally by gavage in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a set period (typically 14 days).
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
Skin Irritation/Corrosion - OECD Test Guideline 404
This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
Methodology:
-
Animal Model: Albino rabbits are typically used.
-
Application: A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin.
-
Exposure: The application site is covered with a gauze patch for a specified period (e.g., 4 hours).
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.
Eye Irritation/Corrosion - OECD Test Guideline 405
This test evaluates the potential of a substance to cause damage to the eye.
Methodology:
-
Animal Model: Albino rabbits are typically used.
-
Application: A small, measured amount of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The ocular reactions are scored, and the substance is classified based on the severity and reversibility of the effects.
Section 5: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following diagram illustrates a general workflow for PPE selection.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromocyclopentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 4-bromocyclopentene, a versatile building block in organic synthesis. This document details the mechanistic pathways, summarizes key quantitative data, provides experimental protocols for common transformations, and explores the application of these reactions in the synthesis of pharmaceutically relevant compounds.
Introduction: Reactivity of this compound
This compound is a secondary allylic halide, a structural motif that imparts unique reactivity. The presence of the double bond adjacent to the carbon bearing the bromine atom allows for the stabilization of carbocation intermediates or transition states, influencing the reaction pathway. Consequently, this compound can undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms, as well as their allylic rearrangement counterparts (S(_N)1' and S(_N)2'). The preferred pathway is dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
The ability to introduce a variety of functional groups at the 4-position of the cyclopentene (B43876) ring makes this compound a valuable precursor for the synthesis of complex molecules, including carbocyclic nucleoside analogues with potential antiviral activity.
Reaction Mechanisms and Stereochemistry
The nucleophilic substitution reactions of this compound can proceed through several competing pathways, each with distinct stereochemical outcomes.
-
S(_N)2 (Bimolecular Nucleophilic Substitution): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, resulting in an inversion of stereochemistry. This pathway is favored by strong nucleophiles and polar aprotic solvents.
-
S(_N)1 (Unimolecular Nucleophilic Substitution): This two-step mechanism involves the formation of a resonance-stabilized allylic carbocation intermediate upon departure of the bromide leaving group. The nucleophile can then attack either of the two electrophilic carbons of the carbocation, potentially leading to a mixture of products and racemization if the starting material is chiral. Polar protic solvents promote the S(_N)1 pathway by stabilizing the carbocation intermediate.
Application Notes and Protocols: SN1 vs. SN2 Reactivity of 4-Bromocyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocyclopentene is a versatile synthetic intermediate in organic chemistry, offering a reactive allylic bromide functional group within a cyclic framework. This structure allows for facile nucleophilic substitution through both SN1 and SN2 pathways. The competition between these two mechanisms is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Understanding and controlling this reactivity is crucial for the stereoselective synthesis of novel cyclopentene (B43876) derivatives for applications in drug discovery and materials science. These application notes provide a detailed overview of the factors governing the SN1 and SN2 reactivity of this compound, along with experimental protocols for representative substitution reactions.
Reaction Mechanisms
The nucleophilic substitution reactions of this compound can proceed through two distinct pathways:
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a resonance-stabilized allylic carbocation intermediate. The rate of the reaction is dependent only on the concentration of the substrate. This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. The planar nature of the carbocation allows for nucleophilic attack from either face, potentially leading to a mixture of stereoisomers.
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion departs. The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The SN2 reaction proceeds with an inversion of stereochemistry at the reaction center.
Data Presentation: SN1 vs. SN2 Reactivity of this compound
The choice of reaction conditions dictates the dominant pathway and the resulting product distribution. The following tables summarize the expected outcomes for the reaction of this compound with different nucleophiles.
Table 1: Reaction Conditions and Expected Major Pathway
| Nucleophile | Solvent | Predominant Mechanism |
| Sodium Azide (B81097) (NaN₃) | Acetone (B3395972) | SN2 |
| Ethanol (B145695) (EtOH) | Ethanol | SN1 (Solvolysis) |
Table 2: Illustrative Product Distribution
| Reaction | Product(s) | Illustrative Yield (%) |
| This compound + NaN₃ in Acetone | 4-Azidocyclopentene | >90% |
| This compound in Ethanol | 4-Ethoxycyclopentene, 3-Ethoxycyclopentene | Mixture |
Note: The yields are illustrative and can vary based on specific reaction conditions such as temperature and reaction time.
Mandatory Visualization
Caption: Competing SN1 and SN2 pathways for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (Allylic Bromination)
This protocol describes the synthesis of the starting material, this compound, from cyclopentene via allylic bromination using N-bromosuccinimide (NBS).
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclopentene (1.0 equivalent) in CCl₄.
-
Add N-bromosuccinimide (1.0 equivalent) to the solution.
-
Add a catalytic amount of a radical initiator (e.g., AIBN) or irradiate the mixture with a UV lamp to initiate the reaction.
-
Gently heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) byproduct that floats on top of the CCl₄.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a dilute aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by distillation under reduced pressure.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: SN2 Reaction of this compound with Sodium Azide
This protocol details a typical SN2 reaction using a strong nucleophile in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir plate
-
Thin-layer chromatography (TLC) supplies
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 equivalents) in anhydrous acetone.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material spot.
-
Upon completion (typically 12-24 hours), filter the reaction mixture to remove the precipitated sodium bromide.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-azidocyclopentene.
-
The product can be further purified by column chromatography if necessary.
Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
Protocol 3: SN1 Solvolysis of this compound in Ethanol
This protocol describes a typical SN1 reaction where the solvent acts as the nucleophile.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Gas chromatography-mass spectrometry (GC-MS) equipment
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Add a weak base, such as sodium bicarbonate (1.5 equivalents), to neutralize the HBr generated during the reaction.
-
Heat the reaction mixture to reflux and stir for 24-48 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS to determine the ratio of starting material to products.
-
After the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Filter the mixture to remove any remaining sodium bicarbonate and the precipitated sodium bromide.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent to obtain the product mixture of 4-ethoxycyclopentene and 3-ethoxycyclopentene.
-
The product ratio can be determined by ¹H NMR spectroscopy or GC analysis.
Caption: General workflow for kinetic analysis of SN1 and SN2 reactions.
Application Notes and Protocols: 4-Bromocyclopentene Analogs as Precursors in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a modern chemoenzymatic approach for the synthesis of prostaglandins (B1171923), utilizing a key bromohydrin intermediate that serves as a functional equivalent to traditional precursors derived from 4-bromocyclopentene. This methodology offers a concise and scalable route to various prostaglandins, circumventing some of the challenges associated with classical synthetic strategies.
Introduction
Prostaglandins are a class of lipid compounds with diverse and potent physiological activities, making them crucial targets for pharmaceutical development. Historically, the synthesis of prostaglandins has been a significant challenge in organic chemistry, with many routes relying on the elaboration of functionalized cyclopentane (B165970) cores. While this compound itself is a potential starting material for such cores, modern synthetic strategies often employ more advanced intermediates that offer superior stereocontrol and efficiency.
This document details a state-of-the-art chemoenzymatic synthesis that proceeds through a key chiral lactone and a subsequent bromohydrin intermediate. This bromohydrin acts as a "radical equivalent" of the well-known Corey lactone, a pivotal precursor in many prostaglandin (B15479496) syntheses.[1] This approach significantly shortens the synthetic sequence and improves scalability, making it highly relevant for drug development professionals.
Synthetic Strategy Overview
The overall strategy involves a convergent synthesis wherein the cyclopentane core is constructed with high enantioselectivity, followed by the sequential attachment of the two side chains. The key steps are:
-
Chemoenzymatic Synthesis of a Chiral Lactone Intermediate: A prochiral cyclopentane derivative is enantioselectively transformed into a chiral lactone using a biocatalytic Baeyer-Villiger oxidation.
-
Formation of the Bromohydrin Intermediate: The chiral lactone is converted to a key bromohydrin, which serves as the central building block for the prostaglandin scaffold.
-
Nickel-Catalyzed Cross-Coupling: The ω-side chain is introduced via a nickel-catalyzed reductive coupling reaction with the bromohydrin.
-
Wittig Reaction: The α-side chain is installed using a classic Wittig reaction to complete the prostaglandin skeleton.
This pathway is exemplified by the synthesis of Prostaglandin F2α (PGF2α) and can be adapted for the preparation of other prostaglandins like Latanoprost, Bimatoprost, and Travoprost.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of Chiral Lactone 9
This protocol describes the synthesis of the key chiral lactone intermediate 9 starting from a readily available cyclopentenone derivative. The key step is an enzymatic Baeyer-Villiger oxidation that establishes the stereochemistry of the cyclopentane core.
Materials:
-
Cyclopentenone derivative
-
Recombinant E. coli cells expressing a suitable Cyclohexanone Monooxygenase (CHMO)
-
NADPH regeneration system (e.g., glucose, glucose dehydrogenase)
-
Buffer solution (e.g., Tris-HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Prepare a culture of the recombinant E. coli expressing the CHMO.
-
In a suitable reaction vessel, combine the buffer, the cyclopentenone substrate, and the components of the NADPH regeneration system.
-
Initiate the reaction by adding the cell lysate or purified enzyme.
-
Incubate the reaction mixture under controlled temperature and agitation. Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, quench the reaction and extract the chiral lactone product with an organic solvent.
-
Purify the lactone by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate Scale | 10 g | [1] |
| Yield of Chiral Lactone 9 | >95% | [1] |
| Enantiomeric Excess (e.e.) | >99% | [1] |
Protocol 2: Synthesis of Bromohydrin Intermediate 8
This protocol details the conversion of the chiral lactone 9 to the pivotal bromohydrin intermediate 8.
Materials:
-
Chiral Lactone 9
-
N-Bromosuccinimide (NBS)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the chiral lactone 9 in a mixture of DMSO and water.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the bromohydrin product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Chiral Lactone 9 | [1] |
| Reagent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | DMSO/H₂O | [1] |
| Yield of Bromohydrin 8 | 86% | [1] |
| Enantiomeric Excess (e.e.) | >99% | [1] |
Protocol 3: Nickel-Catalyzed Reductive Coupling for ω-Side Chain Installation
This protocol describes the crucial carbon-carbon bond formation step to introduce the ω-side chain.
Materials:
-
Bromohydrin 8
-
Appropriate vinyl Grignard or vinyl boronic acid derivative for the ω-side chain
-
Nickel catalyst (e.g., NiCl₂(dppp))
-
Bidentate ligand (e.g., dppf)
-
Reducing agent (if necessary)
-
Anhydrous solvent (e.g., THF, DMA)
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the bromohydrin 8 in the anhydrous solvent.
-
Add the nickel catalyst and the bidentate ligand.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the vinyl Grignard or other organometallic reagent for the ω-side chain.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the coupled product by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | Bromohydrin 8 | [1] |
| Catalyst | Nickel complex | [1] |
| Yield of Coupled Product | 73% (on a 10-gram scale) | [1] |
Protocol 4: Wittig Reaction for α-Side Chain Installation and Final Product Formation
This protocol outlines the final steps to complete the synthesis of the target prostaglandin, such as PGF2α.
Materials:
-
The product from the nickel-catalyzed coupling step
-
Appropriate phosphonium (B103445) ylide for the α-side chain (e.g., generated from (4-carboxybutyl)triphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Reagents for subsequent reduction and deprotection steps
-
Standard laboratory glassware and purification equipment
Procedure:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.
-
In a separate flask, dissolve the intermediate from the coupling reaction in the same anhydrous solvent.
-
Add the solution of the prostaglandin precursor to the ylide solution at a low temperature (e.g., -78 °C).
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Quench the reaction and perform an aqueous workup to isolate the crude prostaglandin.
-
Subsequent standard steps may include reduction of a ketone and deprotection of protecting groups to yield the final prostaglandin.
-
Purify the final product by column chromatography or HPLC.
Quantitative Data for PGF2α Synthesis:
| Parameter | Value | Reference |
| Starting Material for Final Steps | 14.2 g of lactone compound | [1] |
| Final Yield of PGF2α | 10.6 g | [1] |
Visualizations
Chemoenzymatic Synthesis of Chiral Lactone and Bromohydrin Intermediate
Caption: Chemoenzymatic synthesis of the key chiral lactone and its conversion to the bromohydrin intermediate.
Prostaglandin Synthesis from Bromohydrin Intermediate
Caption: Overall workflow for the synthesis of prostaglandins from the bromohydrin intermediate.
References
Application Notes and Protocol: Formation of Cyclopent-3-en-1-ylmagnesium Bromide from 4-Bromocyclopentene
Introduction
The formation of Grignard reagents is a cornerstone of organic synthesis, enabling the creation of carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophile.[1] This document provides a detailed protocol for the preparation of cyclopent-3-en-1-ylmagnesium bromide, a reactive allylic Grignard reagent, from 4-bromocyclopentene. The synthesis of allylic Grignard reagents requires careful control of reaction conditions to mitigate side reactions, primarily Wurtz-type coupling, which can significantly reduce the yield of the desired organometallic reagent.[2][3] This protocol is intended for researchers and professionals in drug development and other scientific fields who require a reliable method for the synthesis of this versatile reagent.
Key Considerations for Allylic Grignard Reagent Formation
The successful formation of a Grignard reagent from an allylic halide such as this compound is highly dependent on several critical factors:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will rapidly decompose in the presence of water.[1] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[4] Activation of the magnesium is crucial to expose a fresh metallic surface and initiate the Grignard formation. Common activation methods include the use of iodine, 1,2-dibromoethane (B42909), or mechanical stirring.[2][4]
-
Solvent Choice: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent.[1] THF is often preferred for the formation of allylic Grignard reagents.[5]
-
Minimizing Wurtz Coupling: The primary side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide (R-MgX + R-X → R-R).[2][6] This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension, which maintains a low concentration of the halide in the reaction mixture.[2] Controlling the reaction temperature is also critical, as higher temperatures can favor the coupling reaction.[2]
Quantitative Data Summary
While specific yield data for the formation of cyclopent-3-en-1-ylmagnesium bromide from this compound is not extensively reported in the literature, the following table summarizes typical reaction parameters for the formation of allylic Grignard reagents, which can be used as a guideline.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the Grignard reagent and is a common solvent for allylic systems.[5] |
| Magnesium | 1.1 - 1.2 equivalents | A slight excess of magnesium ensures complete reaction of the alkyl halide.[4] |
| This compound | 1.0 equivalent | The limiting reagent in the reaction. |
| Initiator | A few crystals of iodine or a few drops of 1,2-dibromoethane | Activates the magnesium surface to initiate the reaction.[4] |
| Addition Rate | Slow, dropwise | Minimizes the concentration of unreacted this compound to reduce Wurtz coupling.[2] |
| Temperature | 0 °C to room temperature | The reaction is initiated at a low temperature and then may be allowed to warm to maintain a gentle reflux.[4] |
| Reaction Time | 1 - 4 hours | The reaction is typically monitored until the magnesium is consumed.[4][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.[1] |
Experimental Protocol
This protocol details the step-by-step procedure for the formation of cyclopent-3-en-1-ylmagnesium bromide.
Materials and Reagents
-
This compound (1.0 eq.)
-
Magnesium turnings (1.2 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount) or 1,2-dibromoethane (catalytic amount)
-
Inert gas (Nitrogen or Argon)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or equivalent inert atmosphere setup
Procedure
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation:
-
Place the magnesium turnings (1.2 eq.) into the three-necked flask.
-
Add a few crystals of iodine or a few drops of 1,2-dibromoethane to the flask.
-
Gently heat the flask with a heat gun under a flow of inert gas until the purple color of the iodine disappears or bubbling is observed, indicating the activation of the magnesium surface.[2]
-
Allow the flask to cool to room temperature.
-
-
Reaction Setup:
-
Add sufficient anhydrous THF to the flask to cover the activated magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
-
Initiation of Grignard Formation:
-
Cool the reaction flask to 0 °C using an ice-water bath.[4]
-
Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension.
-
The reaction should initiate, as indicated by a gentle reflux and the appearance of a gray, cloudy suspension.[2] If the reaction does not start, gentle warming may be necessary.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[2]
-
If the reaction becomes too vigorous, slow the addition rate and cool the flask in an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-3 hours, or until most of the magnesium has been consumed.[4]
-
-
Use of the Grignard Reagent: The resulting gray to brownish solution of cyclopent-3-en-1-ylmagnesium bromide is now ready for use in subsequent reactions. It is typically used in situ without isolation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the formation of cyclopent-3-en-1-ylmagnesium bromide.
Competing Reaction Pathways
Caption: Desired Grignard formation versus the Wurtz coupling side reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 5. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Corey-House Synthesis Using 4-Bromocyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-House synthesis is a powerful and versatile organometallic cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] This method involves the reaction of a lithium diorganocuprate (Gilman reagent) with an organic halide.[1][2] A key advantage of the Corey-House synthesis is its ability to couple various organic fragments with high efficiency and under mild conditions, often avoiding the side reactions encountered with other organometallic reagents like organolithiums or Grignards.[1][2] This application note provides detailed protocols for the use of 4-Bromocyclopentene as a substrate in the Corey-House synthesis, a valuable transformation for the introduction of alkyl, aryl, or vinyl groups at the 4-position of the cyclopentene (B43876) ring, a common scaffold in various natural products and pharmaceutical agents.
Reaction Principle
The Corey-House synthesis is a two-step process. First, a lithium diorganocuprate (Gilman reagent) is prepared by the reaction of an organolithium reagent with a copper(I) halide.[1][2] Subsequently, this Gilman reagent is reacted with an organic halide, in this case, this compound, to yield the coupled product.[1]
Step 1: Formation of the Gilman Reagent An organohalide (R-X) is first converted to an organolithium reagent (R-Li) by treatment with lithium metal.[1] This organolithium reagent then reacts with a copper(I) salt, typically copper(I) iodide (CuI), to form the lithium diorganocuprate (R₂CuLi).[1][2]
Step 2: Coupling Reaction The Gilman reagent (R₂CuLi) is then reacted with the substrate, this compound, to form the desired 4-substituted cyclopentene.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-Methylcyclopentene (B168065) from this compound
This protocol details the synthesis of 4-methylcyclopentene via the reaction of this compound with lithium dimethylcuprate.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 147.01 | 1.47 g | 10 mmol |
| Methyllithium (B1224462) (in diethyl ether) | 21.96 | (as specified by manufacturer) | 20 mmol |
| Copper(I) Iodide (CuI) | 190.45 | 1.90 g | 10 mmol |
| Anhydrous Diethyl Ether | - | 100 mL | - |
| Saturated Ammonium (B1175870) Chloride Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
Part A: Preparation of Lithium Dimethylcuprate ((CH₃)₂CuLi)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add copper(I) iodide (1.90 g, 10 mmol).
-
Purge the flask with dry nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.
-
Add anhydrous diethyl ether (50 mL) to the flask and cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium (20 mmol) in diethyl ether to the stirred suspension of CuI at -78 °C. The addition should be dropwise to maintain the temperature.
-
After the addition is complete, the reaction mixture should become a clear, colorless or slightly yellow solution of lithium dimethylcuprate. Allow the solution to stir at this temperature for an additional 30 minutes.
Part B: Coupling with this compound
-
Dissolve this compound (1.47 g, 10 mmol) in anhydrous diethyl ether (20 mL).
-
Slowly add the solution of this compound to the freshly prepared lithium dimethylcuprate solution at -78 °C.
-
After the addition, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield 4-methylcyclopentene.
Expected Yield: While specific yields for this exact reaction are not extensively reported in the general literature, typical yields for Corey-House couplings of this nature are in the range of 70-95%.[2]
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the reaction mechanism and the experimental workflow for the Corey-House synthesis using this compound.
Caption: General mechanism of the Corey-House synthesis.
Caption: Experimental workflow for the synthesis.
Data Summary
The following table summarizes typical reaction parameters for the Corey-House synthesis. Note that optimal conditions may vary depending on the specific alkyl group being introduced.
| Substrate | Gilman Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| This compound | (CH₃)₂CuLi | Diethyl Ether | -78 to RT | 2 - 4 | 70 - 95[2] |
| This compound | (n-Bu)₂CuLi | Diethyl Ether | -78 to RT | 2 - 4 | (estimated) 70 - 90 |
| This compound | (Ph)₂CuLi | Diethyl Ether/THF | -78 to RT | 3 - 6 | (estimated) 60 - 85 |
Safety Precautions
-
Organolithium reagents are pyrophoric and must be handled under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Conclusion
The Corey-House synthesis provides an effective method for the functionalization of this compound, allowing for the introduction of a variety of substituents at the C4 position. The reaction is generally high-yielding and proceeds under mild conditions, making it a valuable tool in organic synthesis for the construction of complex molecules relevant to the pharmaceutical and agrochemical industries. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and oxygen, is critical for achieving optimal results.
References
Application Notes and Protocols: Reaction of 4-Bromocyclopentene with Organocuprates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reaction between 4-bromocyclopentene and organocuprates, a key transformation in organic synthesis for the formation of carbon-carbon bonds. The primary focus is on the Corey-House synthesis, which utilizes a lithium diorganocuprate (Gilman reagent) to couple with the allylic bromide. These application notes include the reaction mechanism, stereochemistry, and detailed experimental protocols for the synthesis of 3-allylcyclopentene.
Introduction
The reaction of organocuprates with organic halides, known as the Corey-House synthesis, is a powerful method for forming new carbon-carbon bonds.[1] Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, organocuprates exhibit greater selectivity and are particularly effective in coupling with a wide range of organic halides, including allylic systems like this compound.[2] This reaction proceeds with high efficiency and stereoselectivity, making it a valuable tool in the synthesis of complex organic molecules.
Reaction Mechanism and Stereochemistry
The reaction of this compound with a lithium diallylcuprate proceeds via a mechanism that is more complex than a simple SN2 displacement. The generally accepted mechanism involves the oxidative addition of the copper(I) species of the Gilman reagent to the carbon-bromine bond of this compound. This forms a transient, high-valent copper(III) intermediate.[3] This intermediate then undergoes reductive elimination to furnish the final product, 3-allylcyclopentene, and a copper(I) species.
For allylic halides such as this compound, the reaction typically proceeds in an SN2' fashion . This means the nucleophilic attack of the organocuprate occurs at the γ-carbon of the allylic system (the double bond), with concomitant rearrangement of the double bond and expulsion of the bromide leaving group from the α-carbon. A key stereochemical feature of the SN2' reaction is that it generally proceeds with anti-stereoselectivity . This implies that the incoming nucleophile attacks from the face opposite to the leaving group. In the case of a chiral starting material, this would lead to an inversion of configuration at the carbon bearing the leaving group.[4][5][6][7][8]
Mechanistic Pathway
Caption: Proposed mechanism for the reaction of this compound with Lithium Diallylcuprate.
Experimental Protocols
The following protocols provide a general framework for the preparation of the organocuprate reagent and its subsequent reaction with this compound.
Protocol 1: Preparation of Lithium Diallylcuprate (Gilman Reagent)
This protocol describes the in situ preparation of lithium diallylcuprate from allyllithium and copper(I) iodide.
Materials:
-
Allyl bromide
-
Lithium wire or dispersion
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Argon or nitrogen gas for inert atmosphere
-
Standard Schlenk line glassware
Procedure:
-
Preparation of Allyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere, place finely cut lithium wire or lithium dispersion.
-
Cool the flask to -10 °C in an ice-salt bath.
-
Slowly add a solution of allyl bromide in anhydrous diethyl ether to the lithium suspension with vigorous stirring. Maintain the temperature below 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at 0 °C. The formation of a white precipitate of lithium bromide and a clear to pale yellow solution of allyllithium will be observed.
-
Formation of Lithium Diallylcuprate: In a separate flame-dried Schlenk flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether or THF and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of the prepared allyllithium solution to the copper(I) iodide suspension with stirring.
-
The reaction mixture will typically change color from a yellow suspension to a darker, more homogeneous solution, indicating the formation of the lithium diallylcuprate. Allow the solution to stir at -78 °C for 30-60 minutes before use.
Protocol 2: Reaction of this compound with Lithium Diallylcuprate
Materials:
-
This compound
-
Freshly prepared solution of lithium diallylcuprate in diethyl ether or THF
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard Schlenk line glassware
Procedure:
-
To the freshly prepared solution of lithium diallylcuprate at -78 °C, add a solution of this compound in anhydrous diethyl ether or THF dropwise via a syringe or an addition funnel.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to 0 °C and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., pentane (B18724) or hexane) to yield pure 3-allylcyclopentene.
Experimental Workflow
Caption: Workflow for the synthesis of 3-Allylcyclopentene from this compound.
Data Presentation
| Reactant 1 | Reactant 2 (Cuprate) | Product | Typical Yield Range | Stereoselectivity | Reference Notes |
| This compound | Lithium Diallylcuprate | 3-Allylcyclopentene | 70-90% (estimated) | High (anti-SN2') | Yields for Corey-House reactions with allylic bromides are generally high.[3] Stereoselectivity is a hallmark of this reaction. |
| Alkyl Bromide (general) | Lithium Dialkylcuprate | Coupled Alkane | 80-95% | Inversion (SN2) | General yields for the Corey-House synthesis are excellent with primary and secondary alkyl bromides.[3] |
Conclusion
The reaction of this compound with organocuprates, specifically through the Corey-House synthesis, provides an efficient and stereoselective route to 3-allylcyclopentene. The methodology is robust and relies on the preparation of a Gilman reagent, which then undergoes a coupling reaction characterized by an SN2' mechanism. The provided protocols offer a comprehensive guide for researchers to perform this valuable carbon-carbon bond-forming reaction. Careful control of reaction conditions, particularly temperature and the use of an inert atmosphere, is crucial for achieving high yields and selectivity.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Utility of 4-Bromocyclopentene in the Synthesis of Carbocyclic Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocyclopentene is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of natural product analogues. Its inherent reactivity, stemming from the allylic bromide and the cyclopentene (B43876) ring, allows for a variety of transformations, making it an attractive starting material for the construction of carbocyclic frameworks. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic potential as antiviral and anticancer agents.[1][2] The replacement of the furanose oxygen in natural nucleosides with a methylene (B1212753) group in carbocyclic nucleosides enhances their metabolic stability, making them promising candidates for drug development.[1][2]
Application: Synthesis of Carbocyclic Nucleoside Analogues
The primary application of this compound highlighted here is its use as a precursor to construct the cyclopentane (B165970) core of carbocyclic nucleosides. The synthetic strategy generally involves the initial nucleophilic substitution of the bromide, followed by functionalization of the double bond to introduce the necessary hydroxyl and amino groups, and finally, the construction of the heterocyclic base.
Detailed Experimental Protocols
The following protocols are representative examples of the key transformations involving this compound in the synthesis of a carbocyclic nucleoside analogue precursor.
Protocol 1: Nucleophilic Substitution of this compound with Sodium Azide (B81097)
This protocol describes the SN2 reaction of this compound with sodium azide to introduce a nitrogen functionality, which will ultimately become part of the nucleobase mimic.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete (monitored by TLC), pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-azidocyclopentene.
Quantitative Data Summary:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 1.0 | 147.02 | 10 |
| Sodium Azide | 1.5 | 65.01 | 15 |
| Product | Molecular Weight ( g/mol ) | Yield (%) | |
| 4-Azidocyclopentene | 109.13 | ~85-95 |
Protocol 2: Dihydroxylation of 4-Azidocyclopentene
This step introduces two hydroxyl groups in a cis configuration across the double bond of the cyclopentene ring, mimicking the 2' and 3' hydroxyls of a natural ribose sugar.
Materials:
-
4-Azidocyclopentene
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄, 4% solution in water)
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-azidocyclopentene (1.0 eq) in a mixture of acetone and water (10:1).
-
Add N-methylmorpholine N-oxide (1.2 eq) to the solution.
-
Add a catalytic amount of osmium tetroxide solution (0.02 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding solid sodium sulfite and stir for an additional 30 minutes.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude diol.
Quantitative Data Summary:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) |
| 4-Azidocyclopentene | 1.0 | 109.13 | 10 |
| N-Methylmorpholine N-oxide | 1.2 | 117.15 | 12 |
| Osmium Tetroxide (4% aq.) | 0.02 | 254.23 | 0.2 |
| Product | Molecular Weight ( g/mol ) | Yield (%) | |
| cis-4-Azidocyclopentane-1,2-diol | 143.14 | ~80-90 |
Visualizations
Synthetic Pathway for a Carbocyclic Nucleoside Precursor
The following diagram illustrates the overall synthetic workflow from this compound to a key carbocyclic nucleoside precursor.
Caption: Synthetic route to carbocyclic nucleosides.
Logical Relationship of Key Transformations
This diagram shows the logical progression of functional group transformations starting from this compound.
References
Application Notes and Protocols for Stereoselective Reactions Involving 4-Bromocyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocyclopentene is a versatile bifunctional molecule incorporating both a reactive allylic bromide and a double bond within a cyclopentene (B43876) framework. This unique combination makes it a valuable starting material for the stereoselective synthesis of a wide array of functionalized cyclopentane (B165970) and cyclopentene derivatives. These derivatives are crucial building blocks in the synthesis of complex molecules, including carbocyclic nucleoside analogues with significant antiviral and therapeutic potential. This document provides detailed application notes and experimental protocols for key stereoselective reactions involving this compound, focusing on nucleophilic substitution and palladium-catalyzed reactions. The ability to control the stereochemistry at multiple centers is paramount in drug discovery and development, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental.
Key Stereoselective Reactions and Applications
The reactivity of this compound allows for several types of stereoselective transformations, primarily targeting the allylic position and the double bond.
Stereoselective Nucleophilic Substitution
The allylic C-Br bond in this compound is susceptible to nucleophilic attack, often proceeding through an SN2 or SN2' mechanism. The choice of nucleophile, catalyst, and reaction conditions can influence the regioselectivity and stereoselectivity of the reaction.
Application: Synthesis of Chiral Aminocyclopentenols as Carbocyclic Nucleoside Precursors.
The stereoselective introduction of a nitrogen nucleophile is a key step in the synthesis of many antiviral carbocyclic nucleosides. While direct stereoselective amination of this compound is challenging, a common strategy involves the synthesis of chiral aminocyclopentenol precursors.
A convergent and stereoselective synthesis of chiral cyclopentylamine (B150401) derivatives, which are precursors to nucleoside Q analogues, has been developed.[1] The synthesis starts with the allylic bromination of cyclopentene to yield this compound, which is then immediately reacted with a nitrogen nucleophile.[1] Subsequent stereoselective dihydroxylation of the double bond allows for the synthesis of aminocyclopentanol derivatives with controlled stereochemistry.[1]
Experimental Protocol: Synthesis of (1RS, 4SR)-4-(Dibenzylamino)cyclopent-2-en-1-ol (Adapted from a similar transformation[1])
This protocol describes a two-step sequence starting from cyclopentene, where this compound is generated in situ.
-
Step 1: Allylic Bromination and Amination
-
To a solution of cyclopentene in an appropriate solvent, add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and filter off the succinimide.
-
Without purification of the unstable this compound, add an excess of N,N-dibenzylamine to the filtrate.
-
Stir the reaction mixture at room temperature until the substitution is complete.
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography to yield the allylic amine.
-
-
Step 2: Stereoselective Dihydroxylation
-
Dissolve the allylic amine from Step 1 in a suitable solvent system (e.g., t-butanol/water).
-
Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of an oxidizing agent (e.g., N-methylmorpholine N-oxide, NMO).
-
Stir the reaction at room temperature until the dihydroxylation is complete. The reaction typically yields the cis-diol.
-
Quench the reaction with a reducing agent (e.g., sodium sulfite).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography to obtain the desired aminocyclopentanol. The diastereoselectivity of the dihydroxylation can be very high, often exceeding 95:5.[1]
-
| Reaction Step | Starting Material | Reagents | Product | Yield | Diastereomeric Ratio (d.r.) |
| Allylic Bromination/Amination | Cyclopentene | 1. NBS, Initiator; 2. N,N-Dibenzylamine | (1RS, 4SR)-4-(Dibenzylamino)cyclopent-2-ene | Good | N/A |
| Dihydroxylation | (1RS, 4SR)-4-(Dibenzylamino)cyclopent-2-ene | OsO₄ (cat.), NMO | (1RS,2SR,3RS,4SR)-4-(Dibenzylamino)cyclopentane-1,2,3-triol precursor | Good | >95:5 |
Logical Workflow for Aminocyclopentenol Synthesis
Caption: Workflow for the synthesis of aminocyclopentanol precursors.
Palladium-Catalyzed Asymmetric Allylic Amination (AAA)
Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful method for the enantioselective formation of C-N bonds. While specific examples starting directly with this compound are not extensively detailed in readily available literature, the general principles can be applied. In this reaction, a palladium(0) catalyst reacts with the allylic bromide to form a π-allyl palladium intermediate. A chiral ligand on the palladium complex then directs the stereoselective attack of a nitrogen nucleophile.
Application: Enantioselective Synthesis of Acyclic Nucleoside Analogues.
The palladium-catalyzed AAA of vinylethylene carbonate with N-heteroaromatics provides a highly efficient route to chiral acyclic nucleoside analogs with excellent enantioselectivity (up to 99% ee).[2] This methodology highlights the potential for similar transformations with cyclic allylic electrophiles like this compound.
Generalized Protocol for Pd-Catalyzed Asymmetric Allylic Amination of this compound
This protocol is a generalized procedure based on established methods for AAA.[2][3][4]
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃) and the chiral ligand (e.g., a P,olefin-type ligand or a phosphinooxazoline) to a dry reaction vessel.
-
Add a suitable solvent (e.g., THF, CH₂Cl₂, or PhCF₃).
-
Add the nitrogen nucleophile (e.g., a purine (B94841) or pyrimidine (B1678525) base, or an isatin (B1672199) derivative) and a base (e.g., Na₃PO₄ or a non-nucleophilic organic base).
-
Add this compound to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from 0 °C to room temperature) until completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Catalyst System | Nucleophile | Base | Solvent | Temperature | Yield | Enantiomeric Excess (ee) |
| Pd₂(dba)₃ / Chiral Ligand | N-Heterocycles | Inorganic/Organic Base | Aprotic Solvent | 0 °C to RT | Good to High | Potentially High (>90%) |
Signaling Pathway for Palladium-Catalyzed AAA
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic amination.
Conclusion
This compound serves as a valuable and reactive substrate for a variety of stereoselective transformations that are critical in the fields of organic synthesis and drug development. The protocols and data presented herein provide a framework for researchers to utilize this building block in the stereocontrolled synthesis of complex cyclopentane and cyclopentene derivatives. The ability to perform stereoselective nucleophilic substitutions and palladium-catalyzed aminations opens avenues for the creation of novel carbocyclic nucleosides and other biologically active molecules. Further exploration and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this compound.
References
- 1. Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed asymmetric allylic amination of a vinylethylene carbonate with N-heteroaromatics - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Pd-Catalyzed asymmetric allylic amination with isatin using a P,olefin-type chiral ligand with C–N bond axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of (-)-aurantioclavine via palladium-catalyzed intramolecular allylic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Introduction of a Cyclopentenyl Moiety Using 4-Bromocyclopentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for incorporating the cyclopentenyl moiety into molecules using 4-bromocyclopentene as a key building block. The protocols detailed below serve as a guide for performing various transformations, including nucleophilic substitution, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The carbon-bromine bond in this compound is susceptible to cleavage, making it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, which is particularly useful in the synthesis of precursors for pharmaceuticals and other biologically active molecules. The allylic nature of the bromide can lead to both SN2 and SN2' products, and reaction conditions can be tuned to favor one over the other.
Application Note:
Nucleophilic substitution of this compound is a fundamental method for introducing heteroatom-containing functional groups. For instance, reaction with sodium azide (B81097) provides a pathway to cyclopentenyl azides, which can be further transformed into amines or used in "click" chemistry.[1] This approach is valuable in the synthesis of carbocyclic nucleoside analogues, where the cyclopentenyl ring mimics the sugar moiety of natural nucleosides, often imparting antiviral or anticancer properties.
Experimental Protocol: Synthesis of 4-Azidocyclopentene
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.2 equivalents) and anhydrous DMF.
-
Stir the suspension at room temperature.
-
Add this compound (1.0 equivalent) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4-azidocyclopentene can be purified by column chromatography on silica (B1680970) gel if necessary.
Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
Typical Reaction Conditions for Nucleophilic Substitution
| Parameter | Condition | Notes |
| Nucleophile | Sodium azide, sodium cyanide, alkoxides, etc. | Choice of nucleophile determines the introduced functional group. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are typically used to favor SN2 reactions. |
| Temperature | Room temperature to 50 °C | Gentle heating may be required for less reactive nucleophiles. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
Grignard Reagent Formation and Subsequent Reactions
This compound can be converted into its corresponding Grignard reagent, cyclopent-3-enylmagnesium bromide. This organometallic reagent acts as a potent nucleophile, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles such as aldehydes, ketones, and esters.
Application Note:
The formation of a Grignard reagent from this compound provides a versatile intermediate for the synthesis of more complex molecules. For example, its reaction with aldehydes and ketones yields secondary and tertiary cyclopentenyl-substituted alcohols, respectively.[2] These products can serve as precursors for a variety of natural products and pharmaceutical compounds. The Grignard reagent is highly reactive and must be prepared and used under anhydrous conditions to prevent quenching by protic solvents.[3]
Experimental Protocol: Synthesis of Cyclopent-3-enylmagnesium Bromide and Reaction with Benzaldehyde (B42025)
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (a small crystal for initiation)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer
Procedure:
Part A: Formation of the Grignard Reagent
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the three-neck flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the this compound solution to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature.
Part B: Reaction with Benzaldehyde
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography.
Typical Reaction Conditions for Grignard Reagent Formation
| Parameter | Condition | Notes |
| Solvent | Anhydrous diethyl ether or THF | Essential for stabilizing the Grignard reagent. |
| Initiator | A small crystal of iodine or 1,2-dibromoethane | Helps to activate the magnesium surface. |
| Temperature | Room temperature to gentle reflux | The reaction is exothermic and may need cooling. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to moisture and oxygen. |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Sonogashira reactions. These powerful methods allow for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[4] This reaction can be used to introduce the cyclopentenyl moiety onto an alkene, forming a new carbon-carbon double bond.
The Heck reaction of this compound with various alkenes, such as acrylates or styrenes, provides a direct route to substituted cyclopentenyl derivatives.[5] This methodology is particularly useful for the synthesis of complex olefins that can be further elaborated into a range of compounds for drug discovery and materials science.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous DMF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 equivalents) and tri(o-tolyl)phosphine (0.04 equivalents).
-
Add anhydrous DMF, followed by this compound (1.0 equivalent), styrene (1.2 equivalents), and triethylamine (1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[6]
The Suzuki-Miyaura coupling of this compound with various aryl or vinyl boronic acids or their esters provides a powerful method for the synthesis of aryl- and vinyl-substituted cyclopentenes. This reaction is widely used in the synthesis of biaryl compounds and other complex molecules with applications in medicinal chemistry and materials science.[7]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the mixture to reflux (around 80-90 °C) under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a vinyl or aryl halide and a terminal alkyne.[8]
The Sonogashira coupling of this compound with terminal alkynes is an efficient method for synthesizing cyclopentenyl-alkyne conjugates. These structures are valuable intermediates in the synthesis of natural products and are also explored for their applications in materials science due to their rigid, linear structures.[9]
Materials:
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and copper(I) iodide (0.04 equivalents).
-
Add anhydrous THF and triethylamine.
-
Add this compound (1.0 equivalent) and phenylacetylene (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is slow, gentle heating (e.g., to 50 °C) may be applied. Monitor by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in diethyl ether.
-
Wash with saturated aqueous ammonium chloride solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 120 |
| Suzuki | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | Na₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Diisopropylamine | THF, DMF | 25 - 70 |
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycles of the Sonogashira coupling.
References
- 1. Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromocyclopentene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocyclopentene is a valuable and versatile building block in organic synthesis, particularly for the preparation of carbocyclic nucleoside analogues. These compounds are a critical class of antiviral agents used in the treatment of HIV, Hepatitis B, and other viral infections. The cyclopentene (B43876) moiety serves as a carbocyclic mimic of the ribose or deoxyribose sugar ring found in natural nucleosides. This structural modification imparts greater metabolic stability by eliminating the glycosidic bond susceptible to enzymatic cleavage, while retaining the ability to be recognized and processed by viral enzymes.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for the antiviral drugs Carbovir and Abacavir.
Core Applications: Synthesis of Carbocyclic Nucleoside Analogues
The primary application of this compound in pharmaceutical synthesis is as a precursor to key cyclopentenylamine intermediates. These intermediates are subsequently coupled with purine (B94841) or pyrimidine (B1678525) bases to form the core structure of carbocyclic nucleoside analogues. The bromine atom in this compound serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of amine functionalities, which are essential for the final drug structure.
A pivotal intermediate in the synthesis of both Carbovir and Abacavir is (±)-cis-4-aminocyclopent-2-enylmethanol. This compound is a logical starting material for the synthesis of this key intermediate.
Synthetic Pathways and Methodologies
The overall synthetic strategy involves two main stages:
-
Synthesis of the Key Cyclopentenylamine Intermediate: Conversion of this compound to (±)-cis-4-aminocyclopent-2-enylmethanol or a protected derivative.
-
Coupling with a Heterocyclic Base: Palladium-catalyzed coupling of the cyclopentenylamine intermediate with a suitable purine derivative, followed by functional group manipulations to yield the final active pharmaceutical ingredient (API).
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow from this compound to Carbovir/Abacavir.
Experimental Protocols
Protocol 1: Illustrative Synthesis of a Key Intermediate - (±)-cis-4-Azidocyclopent-2-enylmethanol
Reaction Scheme:
This compound → 4-Azidocyclopentene → (±)-cis-4-Azidocyclopent-2-en-1-ol → (±)-cis-4-Azidocyclopent-2-enylmethanol
Step 1a: Azide (B81097) Substitution
-
Materials: this compound, sodium azide, dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-azidocyclopentene.
-
Step 1b: Epoxidation and Rearrangement to (±)-cis-4-Azidocyclopent-2-enylmethanol
This transformation can be achieved through a multi-step sequence involving epoxidation followed by base-catalyzed rearrangement.
-
Materials: 4-azidocyclopentene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), a suitable base (e.g., lithium diisopropylamide - LDA).
-
Procedure (Epoxidation):
-
Dissolve 4-azidocyclopentene (1.0 eq) in DCM and cool to 0 °C.
-
Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxide.
-
-
Procedure (Rearrangement):
-
Prepare a solution of LDA in anhydrous THF at -78 °C.
-
Add the crude epoxide (dissolved in THF) dropwise to the LDA solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to obtain (±)-cis-4-azidocyclopent-2-enylmethanol.
-
Step 1c: Reduction to (±)-cis-4-Aminocyclopent-2-enylmethanol
-
Materials: (±)-cis-4-azidocyclopent-2-enylmethanol, lithium aluminum hydride (LAH) or triphenylphosphine/water.
-
Procedure (using LAH):
-
To a suspension of LAH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the azido (B1232118) alcohol (1.0 eq) in THF dropwise.
-
Stir the mixture at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to yield (±)-cis-4-aminocyclopent-2-enylmethanol.
-
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| Azide Substitution | This compound | Sodium Azide, DMF | 4-Azidocyclopentene | 85-95 |
| Epoxidation | 4-Azidocyclopentene | m-CPBA, DCM | Azido-epoxide | 80-90 |
| Rearrangement | Azido-epoxide | LDA, THF | (±)-cis-4-Azidocyclopent-2-enylmethanol | 60-70 |
| Azide Reduction | Azido alcohol | LAH, THF | (±)-cis-4-Aminocyclopent-2-enylmethanol | 80-90 |
Protocol 2: Palladium-Catalyzed Coupling of (±)-cis-4-Aminocyclopent-2-enylmethanol with 2-Amino-6-chloropurine (B14584)
This protocol describes the crucial C-N bond formation to create the carbocyclic nucleoside core.
Reaction Scheme:
(±)-cis-4-Aminocyclopent-2-enylmethanol + 2-Amino-6-chloropurine → Carbovir Precursor
Diagram of the Coupling Reaction
Caption: Palladium-catalyzed coupling of the key intermediate with a purine base.
Experimental Procedure:
-
Materials: (±)-cis-4-aminocyclopent-2-enylmethanol, 2-amino-6-chloropurine, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], triethylamine (TEA), ethanol.
-
Procedure:
-
To a solution of (±)-cis-4-aminocyclopent-2-enylmethanol (1.0 eq) and 2-amino-6-chloropurine (1.1 eq) in absolute ethanol, add triethylamine (3.0 eq).
-
Degas the mixture with a stream of argon for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux and stir under an argon atmosphere for 24-48 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a dichloromethane/methanol gradient) to afford the desired coupled product, cis-[4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentenyl]methanol.
-
| Parameter | Value |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Solvent | Ethanol |
| Base | Triethylamine |
| Temperature | Reflux |
| Typical Yield | 60-75% |
Conclusion
This compound is a strategic starting material for the synthesis of important pharmaceutical intermediates, particularly for carbocyclic nucleoside antivirals. Its reactivity allows for the efficient introduction of key functional groups onto the cyclopentene scaffold. The protocols outlined above provide a framework for the synthesis of a key precursor to Carbovir and Abacavir. These methodologies are scalable and can be adapted for the synthesis of a variety of other carbocyclic nucleoside analogues for drug discovery and development programs. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
Application Notes and Protocols for the Allylic Amination of 4-Bromocyclopentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of N-allylic-4-bromocyclopenten-1-amine derivatives. The described protocol is based on a copper-catalyzed allylic amination, a method known for its versatility and functional group tolerance. This procedure is intended for use by trained chemists in a controlled laboratory setting.
Introduction
Allylic amines are crucial structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. The development of efficient and selective methods for their synthesis is a key focus in synthetic organic chemistry. The allylic amination of 4-bromocyclopentene offers a direct route to functionalized cyclopentene (B43876) derivatives, which are valuable intermediates for the synthesis of more complex molecules. The presence of the bromine atom provides a handle for subsequent cross-coupling reactions, allowing for further molecular diversification. This protocol details a potential copper-catalyzed approach, which is often compatible with halide functionalities.
Data Presentation
Due to the lack of specific literature examples for the allylic amination of this compound, the following table presents representative data from analogous copper-catalyzed allylic aminations of cyclopentene and cyclohexene. This data is intended to provide an expected range of outcomes for the described protocol.
| Entry | Amine Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Benzylamine | 5 | Dichloromethane | 24 | 65-75 | N/A |
| 2 | Morpholine | 5 | Dichloromethane | 24 | 70-80 | N/A |
| 3 | Aniline | 5 | Dichloromethane | 36 | 55-65 | N/A |
| 4 | p-Toluenesulfonamide | 5 | Dichloromethane | 40 | 60-70 | 50-60* |
* Enantiomeric excess (ee) is dependent on the use of a suitable chiral ligand.
Experimental Protocol: Copper-Catalyzed Allylic Amination
This protocol describes a general procedure for the copper-catalyzed allylic amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Benzylamine, Morpholine) (1.2 equiv)
-
Copper(I) Trifluoromethanesulfonate Toluene (B28343) Complex (CuOTf)₂·C₇H₈ (0.05 equiv)
-
Tris(2,4-di-tert-butylphenyl)phosphite (Ligand) (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexanes (eluents for chromatography)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or glovebox with an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer hotplate
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Copper(I) Trifluoromethanesulfonate Toluene Complex (0.05 equiv) and Tris(2,4-di-tert-butylphenyl)phosphite (0.10 equiv).
-
Add anhydrous toluene to dissolve the catalyst and ligand. Stir the mixture at room temperature for 15-20 minutes.
-
To this solution, add sodium tert-butoxide (1.5 equiv).
-
In a separate vial, dissolve this compound (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous toluene.
-
Slowly add the solution of the substrate and amine to the catalyst mixture via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Continue stirring until the starting material (this compound) is consumed, which may take 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
The column is typically eluted with a gradient of ethyl acetate in hexanes to isolate the desired allylic amine.
-
The fractions containing the product are combined and the solvent is removed under reduced pressure to yield the pure N-allylic-4-bromocyclopenten-1-amine derivative.
-
Characterization:
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart of the copper-catalyzed allylic amination protocol.
Reaction Scheme
Caption: General reaction scheme for the allylic amination of this compound.
Application Notes and Protocols: Heck Coupling Reaction with 4-Bromocyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[1][2] This powerful transformation has found widespread application in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs).[3][4][5] The reaction's tolerance of a wide variety of functional groups makes it an invaluable tool in drug discovery and development.[6] This document provides detailed application notes and a generalized protocol for the Heck coupling reaction of 4-bromocyclopentene with various alkene partners, a transformation that offers a versatile route to functionalized cyclopentene (B43876) derivatives.
Cyclopentene moieties are prevalent in numerous biologically active compounds and natural products. The ability to introduce diverse substituents onto the cyclopentene ring via the Heck reaction opens up avenues for the creation of novel molecular scaffolds for drug discovery programs.
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coupling partner coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium intermediate to form the final product and a palladium-hydride species.
-
Reductive Elimination: The palladium(0) catalyst is regenerated by the reductive elimination of HBr, which is neutralized by a base present in the reaction mixture.
Core Reagents and Their Roles
A typical Heck coupling reaction involves the following key components:
-
Palladium Catalyst: The active catalyst, typically a palladium(0) species, which can be generated in situ from a palladium(II) precursor.
-
Ligand: Often a phosphine-based ligand that stabilizes the palladium catalyst and influences its reactivity and selectivity.
-
Base: Required to neutralize the hydrogen halide (HBr) produced during the catalytic cycle, thus regenerating the active catalyst.
-
Solvent: An appropriate solvent that dissolves the reactants and facilitates the reaction.
-
Alkene Coupling Partner: The alkene that will be coupled with this compound.
Experimental Protocols
Due to the limited availability of specific, detailed published protocols for the Heck coupling reaction of this compound, the following generalized procedures are provided as a starting point for optimization. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific substrate combination.
General Protocol for the Heck Coupling of this compound with Styrene (B11656)
This protocol is a representative example and may require optimization.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (1-5 mol%) and the phosphine (B1218219) ligand (2-10 mol%).
-
Add the anhydrous solvent (e.g., DMF or MeCN).
-
Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.
-
Add this compound (1.0 equivalent) and the styrene (1.0-1.5 equivalents) to the reaction mixture.
-
Add the base (e.g., triethylamine, 1.5-2.0 equivalents, or potassium carbonate, 2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
General Protocol for the Heck Coupling of this compound with an Electron-Deficient Alkene (e.g., Methyl Acrylate)
Materials:
-
This compound
-
Methyl acrylate (B77674)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or no ligand ("ligandless" conditions)
-
Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Follow steps 1-3 from the previous protocol, using the appropriate ligand if desired. For some electron-deficient alkenes, the reaction may proceed without an added phosphine ligand.[1]
-
Add this compound (1.0 equivalent) and methyl acrylate (1.0-1.5 equivalents) to the reaction mixture.
-
Add the base (e.g., sodium acetate, 1.5-2.0 equivalents, or potassium carbonate, 2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress.
-
Follow the workup and purification steps (7-11) from the previous protocol.
Data Presentation: Optimization Parameters
The following tables summarize typical reaction conditions and starting points for the optimization of the Heck coupling reaction with this compound.
Table 1: Typical Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 1 - 5 | A common and versatile combination. |
| Pd(OAc)₂ | P(o-tol)₃ | 1 - 5 | A more electron-rich and bulky ligand that can sometimes improve yields. |
| PdCl₂(PPh₃)₂ | - | 1 - 5 | A pre-formed catalyst complex. |
| Pd/C | - | 5 - 10 | A heterogeneous catalyst that can be useful for simplified workup. |
| "Ligandless" (e.g., Pd(OAc)₂) | - | 1 - 5 | Often effective for electron-deficient alkenes.[1] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Typical Reaction Temperature (°C) |
| Triethylamine (Et₃N) | 1.5 - 2.0 | DMF, MeCN, Toluene | 80 - 120 |
| Potassium carbonate (K₂CO₃) | 2.0 | DMF, MeCN | 80 - 140 |
| Sodium acetate (NaOAc) | 1.5 - 2.0 | DMF | 100 - 140 |
| Diisopropylethylamine (DIPEA) | 1.5 - 2.0 | DMF, NMP | 80 - 120 |
Visualizations
Catalytic Cycle of the Heck Reaction
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Troubleshooting & Optimization
low yield in 4-Bromocyclopentene substitution reaction troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in substitution reactions with 4-bromocyclopentene. The following information is intended to help troubleshoot low yields and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield of my desired substitution product. What are the potential causes?
A low yield in the substitution reaction of this compound can be attributed to several factors. As a secondary allylic bromide, this compound is susceptible to a variety of competing reaction pathways, including SN1, SN2, SN1', SN2', E1, and E2 reactions. The formation of side products through elimination (cyclopentadiene) or allylic rearrangement can significantly reduce the yield of the desired product. Other contributing factors may include the degradation of the starting material, suboptimal reaction conditions (temperature, solvent, reaction time), or the use of an inappropriate nucleophile.
Q2: My reaction is producing a significant amount of cyclopentadiene (B3395910). How can I minimize this elimination side reaction?
The formation of cyclopentadiene is a result of E1 or E2 elimination pathways. To favor substitution over elimination, consider the following adjustments to your protocol:
-
Choice of Base/Nucleophile: Employ a good nucleophile that is a weak base. Strong, bulky bases, such as potassium tert-butoxide, favor elimination.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.
-
Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF, acetone). Polar protic solvents can promote elimination reactions.
Q3: I have isolated a product with a different connectivity than expected. What is the likely cause?
The isolation of a constitutional isomer of the expected product is likely due to an allylic rearrangement. The intermediate allylic carbocation (in SN1-type reactions) or the concerted process (in SN2'-type reactions) allows the nucleophile to attack at the carbon atom at the other end of the double bond, leading to a shift in the double bond's position.
Q4: How can I favor an SN2 reaction over an SN1 reaction?
To promote an SN2 pathway and minimize the formation of rearranged products or racemization, the following conditions are recommended:
-
Nucleophile: Use a strong, non-bulky nucleophile at a high concentration.
-
Solvent: Employ a polar aprotic solvent such as acetone (B3395972) or acetonitrile.
-
Temperature: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
This is a common issue stemming from competing reactions. The following table provides a guide to optimizing your reaction conditions to favor the desired substitution product.
| Parameter | Condition Favoring Elimination (E2/E1) | Condition Favoring Substitution (SN2) | Rationale |
| Nucleophile/Base | Strong, sterically hindered bases (e.g., t-BuOK, DBU) | Good nucleophiles that are weak bases (e.g., I⁻, N₃⁻, CN⁻) | Strong bases promote proton abstraction, leading to elimination. Weakly basic, good nucleophiles favor attacking the electrophilic carbon. |
| Solvent | Polar protic solvents (e.g., ethanol, water) | Polar aprotic solvents (e.g., acetone, DMF, DMSO) | Polar aprotic solvents enhance nucleophilicity, favoring SN2 pathways. Protic solvents can solvate the nucleophile, reducing its reactivity, and can stabilize carbocation intermediates, favoring SN1/E1 pathways. |
| Temperature | High temperatures | Low to moderate temperatures | Elimination reactions are generally favored at higher temperatures due to their higher activation energy and positive entropy change. |
| Concentration | Low concentration of a weak nucleophile | High concentration of a strong nucleophile | A high concentration of a strong nucleophile favors the bimolecular SN2 pathway. |
Note: The data in this table is illustrative and based on general principles of allylic halide reactivity. Optimal conditions should be determined empirically.
Issue 2: Formation of Multiple Products (Substitution and Rearrangement)
The presence of both the direct substitution product and a rearranged isomer indicates that both SN2/SN1 and SN2'/SN1' pathways are occurring. The table below outlines strategies to influence the product distribution.
| Reaction Condition | To Favor Direct Substitution (SN2) | To Favor Allylic Rearrangement (SN1'/SN2') | Rationale |
| Solvent | Polar aprotic (e.g., Acetone, DMF) | Polar protic (e.g., Ethanol, Water) | Polar protic solvents stabilize the allylic carbocation, promoting SN1 and SN1' pathways which can lead to rearranged products. |
| Nucleophile | Strong, non-bulky nucleophile (e.g., N₃⁻, CN⁻) | Weaker, more sterically hindered nucleophile | Strong nucleophiles favor the direct SN2 attack. Steric hindrance around the α-carbon can encourage attack at the less hindered γ-carbon (SN2'). |
| Leaving Group | Good leaving group (Br⁻ is good) | A better leaving group can further promote SN1/SN1' pathways. | A more stable leaving group facilitates the formation of the carbocation intermediate. |
Note: The data in this table is illustrative and based on general principles of allylic halide reactivity. Optimal conditions should be determined empirically.
Experimental Protocols
Protocol 1: SN2 Reaction with Sodium Azide (B81097)
Objective: To synthesize 4-azidocyclopentene via an SN2 pathway.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add sodium azide (1.5 equivalents) to the flask, followed by anhydrous acetone.
-
Stir the suspension to dissolve the sodium azide.
-
Slowly add this compound (1 equivalent) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated sodium bromide.
-
Carefully remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any residual salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Elimination Reaction with Potassium tert-Butoxide
Objective: To synthesize cyclopentadiene via an E2 elimination.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask with a reflux condenser and a magnetic stir bar under an inert atmosphere.
-
Add potassium tert-butoxide (1.5 equivalents) to the flask, followed by anhydrous tert-butanol.
-
Stir the mixture to dissolve the base.
-
Add this compound (1 equivalent) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) for 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with a low-boiling point solvent such as pentane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
The cyclopentadiene product is volatile and should be used immediately or stored at low temperatures.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for substitution reactions.
preventing elimination side reactions with 4-Bromocyclopentene
Welcome to the Technical Support Center for experiments involving 4-Bromocyclopentene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common elimination side reactions, thereby maximizing the yield of desired substitution products.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield of the desired substitution product and a significant amount of diene byproducts. What is the likely cause?
A1: This issue typically arises from reaction conditions that favor elimination (E1 or E2) pathways over substitution (SN1 or SN2) pathways. This compound, as a secondary allylic halide, is prone to both types of reactions. The formation of cyclopentadiene (B3395910) or its isomers indicates that elimination is a significant competing reaction.
Q2: How can I favor the SN2 pathway to minimize elimination?
A2: To favor the SN2 pathway, you should utilize a good nucleophile that is a weak base in a polar aprotic solvent at a lower temperature. These conditions enhance the nucleophilicity of the attacking species while minimizing its ability to act as a base and abstract a proton, which is required for elimination.
Q3: Under what conditions will SN1 and E1 reactions become significant?
A3: SN1 and E1 reactions are more likely when using a weak nucleophile that is also a weak base, in a polar protic solvent.[1] These solvents can stabilize the intermediate carbocation formed upon the departure of the bromide ion, thus favoring unimolecular pathways.[1][2]
Q4: Can I use a strong base to deprotonate a nucleophile for my reaction?
A4: Using a strong, sterically hindered base (e.g., potassium tert-butoxide, LDA) will strongly favor the E2 elimination pathway.[3] If your desired reaction is a substitution, it is crucial to use a good nucleophile that is inherently a weak base or to use a non-hindered, strong base in minimal stoichiometric amounts under carefully controlled conditions.
Q5: Does temperature play a critical role in controlling the reaction outcome?
A5: Yes, temperature is a crucial factor. Higher temperatures generally favor elimination reactions over substitution reactions.[4] This is because elimination reactions often have a higher activation energy and lead to an increase in entropy, which is favored at higher temperatures.[4] To favor substitution, it is recommended to run the reaction at a lower temperature.
Troubleshooting Guide: Minimizing Elimination Side Reactions
This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions to favor nucleophilic substitution over elimination.
Table 1: Influence of Reaction Conditions on Substitution vs. Elimination
| Factor | Condition Favoring Substitution (SN2) | Condition Favoring Elimination (E2) | Rationale |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuOK, DBU, LDA) | Strong bases readily abstract a proton, initiating elimination. Good, weakly basic nucleophiles are more likely to attack the electrophilic carbon.[3] |
| Solvent | Polar aprotic (e.g., Acetone, DMF, DMSO, Acetonitrile) | Often favored in less polar or polar protic solvents with strong bases | Polar aprotic solvents enhance the nucleophilicity of the attacking species, favoring SN2. Polar protic solvents can solvate the nucleophile, reducing its reactivity.[5][6] |
| Temperature | Lower temperature (e.g., 0 °C to room temperature) | Higher temperature | Elimination reactions are entropically favored and often have a higher activation energy, thus being more prevalent at elevated temperatures.[4] |
| Concentration | High concentration of a good, weakly basic nucleophile | High concentration of a strong base | Higher concentration of a strong base increases the rate of the bimolecular E2 reaction. |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with Sodium Iodide
This protocol is adapted for this compound from a similar procedure for a secondary allylic halide and aims to maximize the yield of the substitution product, 4-iodocyclopentene.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Ice bath
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
To the flask, add a solution of sodium iodide (1.5 to 3 equivalents) in anhydrous acetone.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1 equivalent) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography if necessary.
Visualizing Reaction Pathways
The following diagrams illustrate the decision-making process for selecting reaction conditions to favor either substitution or elimination pathways.
Caption: Decision workflow for predicting substitution vs. elimination.
Caption: Competing reaction pathways for this compound.
References
optimizing 4-Bromocyclopentene reaction conditions temperature solvent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromocyclopentene. The information focuses on optimizing reaction conditions, specifically temperature and solvent, to improve yield and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is through the allylic bromination of cyclopentene (B43876) using N-bromosuccinimide (NBS).[1][2] This reaction is typically initiated by light (photochemical initiation) or a radical initiator, such as azobisisobutyronitrile (AIBN), and is carried out in a non-polar solvent.[1]
Q2: Why is N-bromosuccinimide (NBS) preferred over elemental bromine (Br₂) for this synthesis?
A2: NBS is preferred because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture.[1][2] This low concentration favors the desired free-radical substitution at the allylic position over the competing electrophilic addition of bromine across the double bond, which would result in the formation of 1,2-dibromocyclopentane (B3025039).[1]
Q3: What is the role of the radical initiator or UV light?
A3: The radical initiator or UV light is necessary to initiate the reaction by generating a small number of bromine radicals. This is the first step in the free-radical chain reaction that leads to the formation of this compound.
Q4: Can this reaction produce isomers or other byproducts?
A4: Yes, besides the potential for 1,2-dibromocyclopentane formation, allylic rearrangement can occur, although in the case of cyclopentene, the resulting allylic radical is symmetrical, leading to the same product. In substituted cyclopentenes, a mixture of products could be formed. Over-bromination, resulting in dibromo- or polybromo- derivatives, can also occur if the reaction is not carefully controlled.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Inactive NBS. | 1. Use freshly recrystallized NBS. NBS can decompose over time. |
| 2. Insufficient initiation. | 2. Ensure the UV lamp is functional and positioned close to the reaction vessel or add a fresh portion of a radical initiator like AIBN. | |
| 3. Reaction temperature is too low. | 3. Gently heat the reaction mixture to reflux to ensure the propagation of the radical chain reaction. | |
| 4. Premature termination of the reaction. | 4. Ensure all reagents are pure and free of radical inhibitors. Degas the solvent before use to remove dissolved oxygen. | |
| Formation of Significant Amount of 1,2-Dibromocyclopentane | 1. High concentration of Br₂. | 1. Ensure a low and steady concentration of Br₂ by using NBS. Avoid exposure to acidic conditions which can accelerate the reaction of NBS to form Br₂. |
| 2. Polar solvent used. | 2. Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) to disfavor the ionic addition pathway. | |
| Product Decomposes During Purification | 1. High temperatures during distillation. | 1. Purify this compound via vacuum distillation to lower the boiling point and prevent decomposition. |
| 2. Presence of acid or base. | 2. Neutralize the crude product by washing with a dilute sodium bicarbonate solution and then water before distillation. | |
| Reaction is Sluggish or Stalls | 1. Impurities in the starting material or solvent. | 1. Use purified cyclopentene and anhydrous, non-polar solvents. |
| 2. Insufficient mixing. | 2. Ensure efficient stirring throughout the reaction. |
Data Presentation: Solvent and Temperature Effects
| Parameter | Condition | Effect on Reaction | Typical Yield |
| Solvent | Non-polar (e.g., CCl₄, cyclohexane) | Favors the desired radical substitution pathway and minimizes the formation of the 1,2-dibromo addition byproduct. | Good to Excellent |
| Polar (e.g., CH₃CN, H₂O) | Can promote the competing ionic addition of bromine across the double bond, leading to lower yields of this compound. | Poor to Moderate | |
| Temperature | Low (e.g., room temperature) | May result in a slow reaction rate or incomplete reaction. | Low |
| Moderate (e.g., reflux of CCl₄, ~77°C) | Generally optimal for promoting the radical chain reaction without significant side reactions. | Good to Excellent | |
| High (e.g., >100°C) | Can increase the rate of side reactions, such as elimination or decomposition, leading to lower isolated yields of the desired product. | Moderate to Good |
Experimental Protocols
Synthesis of this compound via Allylic Bromination with NBS
This protocol describes a standard laboratory procedure for the synthesis of this compound from cyclopentene using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclopentene (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN to the solution.
-
Initiation and Reaction: Heat the mixture to a gentle reflux (approximately 77°C for CCl₄) with vigorous stirring. If using photochemical initiation, irradiate the flask with a UV lamp. The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) byproduct that floats to the surface.
-
Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the mixture to remove the succinimide.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Allylic Bromination of Cyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the allylic bromination of cyclopentene (B43876).
Troubleshooting Guide
Encountering unexpected side products or low yields is a common challenge in organic synthesis. This guide will help you troubleshoot common issues in the allylic bromination of cyclopentene.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low yield of 3-bromocyclopentene (B1599834) | - Inefficient initiation of the radical reaction.- Competing side reactions are favored. | - Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in the correct stoichiometric amount.- Use a high-intensity UV lamp or an appropriate heat source to ensure efficient initiation.- Purify the cyclopentene and solvent to remove any inhibitors. |
| Presence of trans-1,2-dibromocyclopentane (B238971) | - The concentration of molecular bromine (Br₂) is too high, leading to electrophilic addition across the double bond.[1][2] | - Use N-bromosuccinimide (NBS) as the bromine source to maintain a low and constant concentration of Br₂.[2]- Ensure the reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) to disfavor polar addition reactions.[3]- Protect the reaction from light sources that are not intended for initiation to prevent uncontrolled bromine formation. |
| Formation of 3,5-dibromocyclopentene (B15205567) | - Use of excess NBS or prolonged reaction times, leading to a second allylic bromination.[4] | - Use a 1:1 molar ratio of cyclopentene to NBS.- Monitor the reaction progress carefully using techniques like TLC or GC to stop the reaction once the starting material is consumed.- If a higher conversion is needed, consider a slower addition of NBS to the reaction mixture. |
| Reaction fails to initiate | - Presence of radical inhibitors (e.g., oxygen, certain impurities).- Decomposed or insufficient radical initiator. | - Degas the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen, argon) before and during the reaction.- Use freshly recrystallized NBS and a fresh batch of radical initiator. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the allylic bromination of cyclopentene with NBS?
The most common side products are trans-1,2-dibromocyclopentane and 3,5-dibromocyclopentene. trans-1,2-dibromocyclopentane results from the electrophilic addition of bromine across the double bond, a reaction that competes with the desired radical substitution.[1] 3,5-dibromocyclopentene is formed when the desired product, 3-bromocyclopentene, undergoes a second allylic bromination.[4]
Q2: How can I minimize the formation of trans-1,2-dibromocyclopentane?
The key to minimizing the formation of the addition product is to maintain a very low concentration of molecular bromine (Br₂) in the reaction mixture. This is the primary reason for using N-bromosuccinimide (NBS) as the brominating agent.[2] NBS slowly releases Br₂, which is consumed in the radical chain reaction. Using a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane also helps to suppress the polar electrophilic addition pathway.[3]
Q3: What conditions favor the formation of 3,5-dibromocyclopentene?
The formation of 3,5-dibromocyclopentene is favored when an excess of NBS is used relative to cyclopentene.[4] Longer reaction times can also lead to the accumulation of this di-substituted product as the initially formed 3-bromocyclopentene is further brominated.
Q4: Is allylic rearrangement a concern with cyclopentene?
For the allylic bromination of unsubstituted cyclopentene, allylic rearrangement is not a significant concern in terms of product distribution. The intermediate allylic radical is symmetrical, so rearrangement leads to the same radical species, and thus the same product. However, for substituted cyclopentenes, allylic rearrangement can lead to a mixture of isomeric products.[5]
Q5: What is the role of the radical initiator?
The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is crucial for initiating the free-radical chain reaction. Upon heating or irradiation with UV light, the initiator decomposes to form radicals, which then start the chain process by reacting with NBS to generate a bromine radical. The choice and concentration of the initiator can affect the reaction rate and efficiency.
Experimental Protocols
High-Yield Synthesis of 3-Bromocyclopentene
This protocol is designed to maximize the yield of the desired mono-allylic bromination product while minimizing side product formation.
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄), dry
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Purge the system with an inert gas to remove oxygen.
-
To the flask, add cyclopentene and dry carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 equivalent) and the radical initiator (0.02 equivalents) to the solution.
-
Heat the mixture to reflux (for thermally initiated reactions) or irradiate with a UV lamp (for photo-initiated reactions).
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete when the solid NBS has been consumed and is replaced by the less dense succinimide (B58015).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining HBr.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure 3-bromocyclopentene.
Visualizations
Reaction Pathways in Allylic Bromination of Cyclopentene
Caption: Reaction scheme showing the desired allylic bromination pathway and competing side reactions.
Troubleshooting Workflow for Allylic Bromination
Caption: A logical workflow to diagnose and resolve common issues in allylic bromination experiments.
References
Technical Support Center: Grignard Reagent Formation from 4-Bromocyclopentene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from 4-bromocyclopentene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue, primarily due to the passivating layer of magnesium oxide on the magnesium metal.[1] To overcome this, activation of the magnesium surface is crucial.
-
Troubleshooting Steps:
-
Magnesium Activation: The magnesium turnings are coated with a layer of magnesium oxide that prevents reaction. This layer must be removed. Common activation methods include:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod in the reaction flask under an inert atmosphere can expose a fresh, reactive surface.[2]
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) are common and effective methods.[1][2] The disappearance of the iodine's purple color or the observation of ethylene (B1197577) bubbles from the 1,2-dibromoethane indicates successful activation.[1]
-
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried) and that the solvent is anhydrous.[2]
-
Initiator: Adding a small amount of a pre-formed Grignard reagent can help to initiate the reaction.[1]
-
Localized Heating: Gentle warming of a small spot on the flask with a heat gun can sometimes provide the activation energy needed to start the reaction.
-
Q2: I'm observing a low yield of my Grignard reagent. What factors could be responsible?
A2: Low yields can result from several factors, including incomplete reaction, side reactions, and degradation of the Grignard reagent.
-
Potential Causes and Solutions:
-
Presence of Water or Oxygen: Grignard reagents react readily with water and oxygen.[3] Ensure a robust inert atmosphere (e.g., argon or nitrogen) is maintained throughout the experiment. Use anhydrous solvents and reagents.
-
Wurtz Coupling: A significant side reaction is the Wurtz-type coupling, where the Grignard reagent reacts with unreacted this compound to form a dimer.[4] To minimize this, add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[2][5]
-
Incomplete Reaction: If magnesium remains after the addition of the halide and a reasonable reaction time, it indicates an incomplete reaction. This could be due to poor magnesium activation or impure reagents.
-
Q3: My reaction mixture turned dark brown or black. Is this normal?
A3: A color change to cloudy grey or brownish is typical for Grignard reagent formation. However, a very dark brown or black color might indicate side reactions or the presence of impurities. Finely divided magnesium can also appear black. If the reaction proceeds and the desired product is formed, the color change may not be a cause for concern.
Q4: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (B95107) (THF)?
A4: Both diethyl ether and THF are suitable solvents for Grignard reagent formation. THF is often preferred due to its higher boiling point and better solvating ability, which can lead to more stable Grignard reagent solutions.[2] However, the choice of solvent can also influence the extent of side reactions like Wurtz coupling. For some reactive halides, diethyl ether has been shown to give higher yields of the desired Grignard product compared to THF.[5]
Troubleshooting Guides
Guide 1: Reaction Initiation Failure
This guide provides a step-by-step approach to troubleshoot a Grignard reaction that fails to initiate.
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Guide 2: Low Grignard Reagent Yield
This guide outlines the process for diagnosing and addressing low yields in Grignard reagent formation.
References
Technical Support Center: Purification of 4-Bromocyclopentene by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-bromocyclopentene by distillation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Due to the potential for thermal decomposition at atmospheric pressure, vacuum distillation is the recommended method for purifying this compound. This technique allows for distillation at a lower temperature, minimizing the risk of degradation. Fractional distillation under vacuum is particularly advantageous for separating the product from impurities with close boiling points.
Q2: What is the atmospheric boiling point of this compound?
Q3: How can I estimate the boiling point of this compound under vacuum?
A3: You can estimate the boiling point at a reduced pressure using a pressure-temperature nomograph. Alternatively, as a general rule, reducing the pressure to the range of a water aspirator (15-25 mmHg) significantly lowers the boiling point of many organic compounds.[2] A preliminary small-scale distillation is recommended to determine the exact boiling point under your specific vacuum conditions.
Q4: What are the likely impurities in a crude sample of this compound?
A4: When synthesized from cyclopentene (B43876) and N-bromosuccinimide (NBS), potential impurities include:
-
Unreacted cyclopentene: A volatile starting material.
-
Dibrominated cyclopentanes: Formed from the addition of bromine across the double bond.
-
Isomeric bromocyclopentenes: Arising from allylic rearrangement.
-
Succinimide: A solid byproduct from the NBS reagent.
-
Solvent residues: From the reaction and workup steps.
Q5: What safety precautions should be taken when distilling this compound?
A5: this compound is a flammable liquid and an irritant.[3] Distillation should be performed in a well-ventilated fume hood.[4] Safety glasses, a lab coat, and appropriate gloves are mandatory. Ensure all glassware is free of cracks or defects, especially for vacuum distillation, to prevent implosion. Use a heating mantle with a stirrer and avoid open flames. It is also crucial to use spark-free tools and properly ground all equipment.[3][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No distillate is collecting at the expected temperature. | 1. The vacuum is not low enough. 2. The heating temperature is too low. 3. There is a leak in the distillation apparatus. 4. The thermometer is placed incorrectly. | 1. Check the vacuum source and ensure all connections are tight. 2. Gradually increase the heating mantle temperature. 3. Check all joints for proper sealing; re-grease if necessary. 4. Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. |
| The distillation is very slow or has stopped. | 1. Insufficient heating. 2. "Flooding" of the fractionating column. 3. Bumping of the liquid in the distillation flask. | 1. Increase the heating mantle temperature gradually. Insulate the distillation column with glass wool or aluminum foil. 2. Reduce the heating rate to allow the column to equilibrate. 3. Ensure smooth boiling by using a magnetic stir bar. Boiling chips are not effective under vacuum. |
| The distillate is impure. | 1. The boiling points of the product and impurities are very close. 2. The distillation rate is too fast. 3. The fractionating column is not efficient enough. | 1. Use a more efficient fractionating column (e.g., a Vigreux or packed column).[6] 2. Reduce the heating rate to allow for better separation. A distillation rate of 1-2 drops per second is generally recommended. 3. Increase the length of the fractionating column to increase the number of theoretical plates.[6] |
| The product in the distillation flask is darkening or turning into a tar. | 1. The heating temperature is too high, causing decomposition. 2. The crude product contains non-volatile impurities that are decomposing. | 1. Immediately reduce or remove the heat. Improve the vacuum to allow distillation at a lower temperature. 2. Consider a pre-purification step, such as passing the crude product through a short plug of silica (B1680970) gel, to remove baseline impurities. |
Experimental Protocol: Vacuum Distillation of this compound
This is a general protocol and may require optimization based on the purity of the crude material and the available equipment.
1. Preparation of the Crude Sample:
-
Ensure the crude this compound has been appropriately worked up to remove any aqueous and solid residues (e.g., washing with water and brine, drying over anhydrous magnesium sulfate, and filtering).
-
Remove any low-boiling solvents under reduced pressure using a rotary evaporator.
2. Assembly of the Distillation Apparatus:
-
Set up a fractional distillation apparatus for vacuum distillation in a fume hood.
-
Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
-
Add a magnetic stir bar to the distillation flask.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Place a fractionating column (e.g., a Vigreux column) between the distillation flask and the distillation head.
-
Insert a thermometer with the bulb positioned correctly at the vapor outlet to the condenser.
-
Connect the condenser to a chilled water source.
-
Attach a receiving flask to the condenser outlet.
-
Connect the vacuum takeoff adapter to a vacuum trap and then to a vacuum pump or water aspirator.
3. Distillation Procedure:
-
Begin stirring the crude this compound.
-
Slowly apply the vacuum to the system. Observe for any initial bubbling as volatile impurities are removed.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.
-
Gradually increase the temperature until the liquid begins to boil and a reflux ring is observed rising up the fractionating column.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate.
-
Once the majority of the product has distilled, and the temperature either drops or begins to rise sharply, stop the distillation by removing the heat source.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
Data Presentation
Table 1: Physical Properties of Bromocyclopentane (for reference)
| Property | Value |
| Molecular Formula | C₅H₉Br |
| Molecular Weight | 149.03 g/mol |
| Boiling Point (atm) | 137-139 °C |
| Density | 1.39 g/mL at 25 °C |
Note: Data for the saturated analog, Bromocyclopentane.[1] The boiling point of this compound is expected to be different.
Visualization
Caption: Troubleshooting workflow for the distillation of this compound.
References
- 1. 137-43-9 CAS MSDS (Bromocyclopentane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. sdfine.com [sdfine.com]
- 6. Purification [chem.rochester.edu]
Technical Support Center: TLC Analysis of 4-Bromocyclopentene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4-Bromocyclopentene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in a reaction involving this compound?
A1: Impurities can originate from the starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted Starting Material: Residual cyclopentene (B43876) or brominating agent (e.g., N-Bromosuccinimide, NBS).
-
Isomeric Byproducts: 3-Bromocyclopentene, which can form during allylic bromination of cyclopentene.[1]
-
Over-reaction Products: Dibrominated species such as trans-1,2-dibromocyclopentane (B238971) if Br₂ is used as the bromine source.[2][3]
-
Elimination Products: Cyclopentadiene, which can form via elimination of HBr. This is highly reactive and can subsequently dimerize.
-
Hydrolysis Products: Cyclopenten-4-ol, if water is present.
-
Solvent Impurities: High-boiling point solvents like DMF or DMSO can cause significant streaking if not removed before TLC analysis.[4]
Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The goal is to find a solvent system where the components of your reaction mixture are well-separated, ideally with Rf values between 0.3 and 0.7.[5][6] this compound is a relatively non-polar alkyl halide.[7]
-
Starting Point: Begin with a non-polar solvent system. A mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is a common choice.[5] A good starting ratio would be 9:1 or 8:2 (hexanes:ethyl acetate).
-
Adjusting Polarity:
-
If all spots remain near the baseline, the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 9:1 to 7:3 hexanes:ethyl acetate).[8][9]
-
If all spots are near the solvent front, the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 8:2 to 9.5:0.5 hexanes:ethyl acetate).[8][9]
-
Q3: this compound isn't strongly UV-active. How can I visualize the spots on my TLC plate?
A3: Since this compound lacks a strong chromophore, UV visualization may be faint or ineffective.[10][11] Several chemical stains are required for visualization:
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds with double bonds (alkenes).[10] Alkenes will appear as yellow or light brown spots on a purple background.
-
Iodine Chamber: This is a non-destructive method that can visualize many organic compounds, including alkenes and alkyl halides.[11][12] Spots typically appear as yellow-brown.[11] The spots will fade over time, so it's important to circle them with a pencil immediately.[10][11]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, often producing a range of colors which can help differentiate between spots.[4][10] It requires heating to develop the spots.[12]
Q4: How can I use TLC to monitor the progress of my reaction?
A4: TLC is an excellent tool for monitoring reaction progress.[13][14] The standard method involves a three-lane spotting pattern on a single TLC plate:[13][15]
-
Lane 1 (Reference): Spot a dilute solution of your starting material (e.g., cyclopentene).
-
Lane 2 (Co-spot): Apply a spot of the starting material, and then, on top of the same spot, apply a spot from your reaction mixture.[13] This helps to confirm the identity of the starting material spot in the reaction lane.
-
Lane 3 (Reaction Mixture): Spot a sample taken directly from your reaction vessel.
By running TLCs at different time intervals, you can observe the starting material spot in Lane 3 diminish while a new product spot appears and intensifies.[13][16] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample is overloaded: Too much sample was applied to the plate.[8][17] 2. Inappropriate solvent system: The solvent may be too polar for the compound.[5] 3. Compound degradation: The compound may be unstable on the acidic silica (B1680970) gel.[4][5] 4. Sample applied in a polar solvent: This can cause the initial spot to be too large.[5] | 1. Dilute your sample and re-spot. Apply the sample in small, repeated applications, allowing the solvent to dry in between.[5][8] 2. Decrease the polarity of your eluent system (e.g., increase the hexane (B92381) ratio).[5] 3. Add a small amount of a modifier like triethylamine (B128534) (0.1-2.0%) to the mobile phase for acid-sensitive compounds.[8] Consider using an alternative stationary phase like alumina.[5] 4. Dissolve your sample in a less polar, volatile solvent (e.g., dichloromethane or the TLC eluent itself).[5] |
| Spots are "tailing" (comet-shaped). | 1. Sample is overloaded: This is a very common cause.[10] 2. Strong interaction with stationary phase: Polar functional groups on your compound can interact strongly with silica gel. 3. Sample is impure: Impurities with similar polarities can trail behind the main spot.[10] | 1. Dilute your sample significantly and re-run the TLC.[10][18] 2. Add a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).[5] 3. If possible, purify a small amount of your sample before running the TLC to confirm. |
| No spots are visible after development and staining. | 1. Sample is too dilute: The concentration is below the detection limit of the visualization method.[8][17] 2. Compound is volatile: The compound may have evaporated from the plate during development or heating.[8] 3. Incorrect visualization method: The chosen stain may not react with your compound.[8] 4. Solvent level too high: If the initial spotting line is below the solvent level in the chamber, the sample will dissolve into the solvent pool instead of eluting up the plate.[17] | 1. Concentrate your sample or apply multiple spots in the same location, allowing the plate to dry between applications.[8][17] 2. Minimize heating time when using a heat-activated stain. Use a non-destructive method like an iodine chamber first.[10] 3. Try a different, more general stain like p-anisaldehyde or cerium molybdate.[10] 4. Ensure the spotting line is always above the solvent level in the developing chamber.[17] |
| Rf values are too high (spots near the solvent front). | The eluent is too polar.[6][8] | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).[8][9] |
| Rf values are too low (spots near the baseline). | The eluent is not polar enough.[6][8] | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[8][9] |
| The solvent front is uneven or crooked. | 1. The plate was placed in the chamber at an angle.[9] 2. The bottom edge of the plate is not smooth. 3. The chamber is not fully saturated with solvent vapor. | 1. Ensure the plate is placed vertically and parallel to the solvent level.[9][15] 2. Check the plate for imperfections before use. 3. Place a piece of filter paper in the chamber to aid saturation and allow the chamber to equilibrate for a few minutes before placing the plate inside.[5] |
Quantitative Data: Estimated Rf Values
The following table provides estimated Rf values for this compound and potential impurities based on their relative polarities. Actual values will vary depending on the exact TLC conditions.
| Compound | Structure | Relative Polarity | Estimated Rf (8:2 Hexanes:Ethyl Acetate on Silica) |
| Cyclopentadiene Dimer | Dicyclopentadiene | Very Low | ~0.90 |
| Cyclopentene | Alkene | Low | ~0.85 |
| This compound | Alkyl Halide, Alkene | Low-Medium | ~0.65 |
| 3-Bromocyclopentene | Isomer | Low-Medium | ~0.60 |
| trans-1,2-Dibromocyclopentane | Dihalide | Medium | ~0.50 |
| Cyclopenten-4-ol | Alcohol | High | ~0.25 |
Experimental Protocol: TLC Monitoring
This protocol outlines the steps for monitoring a this compound reaction using TLC.
1. Preparation of the TLC Chamber:
-
Pour your chosen eluent (e.g., 8:2 hexanes:ethyl acetate) into a developing chamber to a depth of about 0.5 cm.[5]
-
Cut a piece of filter paper, place it inside the chamber to line one of the walls, ensuring it is saturated with the solvent.[5]
-
Cover the chamber with a lid or watch glass and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapor.
2. Spotting the TLC Plate:
-
Using a soft pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[15]
-
Mark three small, evenly spaced ticks on the origin line for your three lanes (Reference, Co-spot, Reaction).[15]
-
Prepare dilute solutions of your starting material and the reaction mixture. A concentration of 1-5% is typically sufficient.[15]
-
Using a separate capillary tube for each sample, touch the tip to the solution to draw up a small amount via capillary action.
-
Gently and briefly touch the capillary tube to the corresponding tick mark on the origin line. Aim for a spot size of 1-2 mm in diameter.[7]
-
For the co-spot lane, spot the reference sample first, let it dry completely, and then spot the reaction mixture directly on top of it.[13]
-
Allow the solvent from the spots to evaporate completely before developing the plate.[5]
3. Developing the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[5]
-
Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.[5]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[5][9]
-
Immediately mark the position of the solvent front with a pencil.[5]
4. Visualization and Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Attempt visualization with a UV lamp (254 nm).[11] Circle any visible spots with a pencil.[11]
-
Prepare a visualization stain (e.g., potassium permanganate). Dip the plate quickly into the stain solution, remove excess stain with a paper towel, and gently heat with a heat gun until spots appear.[12]
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[5]
Visualizations
Caption: A workflow diagram for troubleshooting common TLC issues.
Caption: Potential reaction pathways leading to impurities.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Home Page [chem.ualberta.ca]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. silicycle.com [silicycle.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. silicycle.com [silicycle.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. microbiozindia.com [microbiozindia.com]
how to minimize Wurtz coupling in 4-Bromocyclopentene Grignard reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Wurtz coupling during the Grignard reaction of 4-bromocyclopentene.
Frequently Asked Questions (FAQs)
Q1: What is Wurtz coupling in the context of a this compound Grignard reaction?
A1: Wurtz coupling is a significant side reaction that occurs during the formation of a Grignard reagent (R-MgX) from an organic halide (R-X).[1] It involves the reaction of a newly formed Grignard reagent molecule with a molecule of the unreacted organic halide, resulting in a homocoupled dimer (R-R).[1][2] In the case of this compound, this side reaction produces 4,4'-bi(cyclopentene), consuming the desired Grignard reagent and complicating the purification of the final product.
Q2: Why is this compound particularly susceptible to Wurtz coupling?
A2: this compound is an allylic halide. Allylic halides are known to be highly reactive and prone to dimerization during Grignard reagent formation.[3] This increased reactivity accelerates the undesired Wurtz coupling reaction pathway.
Q3: What are the primary causes of excessive Wurtz coupling?
A3: Several factors can promote the formation of the Wurtz coupling byproduct:
-
High Local Concentration of this compound: Rapid addition of the halide leads to localized high concentrations, increasing the probability of the Grignard reagent reacting with the unreacted halide instead of the magnesium surface.[2]
-
Elevated Reaction Temperature: The formation of Grignard reagents is an exothermic process. Higher temperatures and localized hotspots can significantly accelerate the rate of the Wurtz coupling reaction.[2]
-
Choice of Solvent: Certain solvents, like tetrahydrofuran (B95107) (THF), can promote Wurtz coupling for reactive halides more than others, such as diethyl ether (Et₂O) or 2-methyltetrahydrofuran (B130290) (2-MeTHF).[2]
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can slow down the formation of the Grignard reagent, leaving more unreacted this compound available for Wurtz coupling.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant amount of high-boiling point side product (4,4'-bi(cyclopentene)) | Excessive Wurtz coupling due to high local concentration of this compound. | Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a steady, gentle reflux.[2][5] |
| Reaction temperature is too high, favoring the Wurtz coupling pathway. | Initiate the reaction at room temperature and then cool the reaction vessel in an ice bath to maintain a low temperature once the exothermic reaction begins.[5] For highly reactive allylic halides, conducting the reaction at temperatures below 0°C is often beneficial.[6] | |
| Inappropriate solvent choice. | Consider using diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF) instead of THF, as they have been shown to minimize Wurtz coupling for reactive halides.[2] | |
| Reaction fails to initiate or is very sluggish, leading to a build-up of unreacted this compound. | Magnesium surface is not sufficiently activated. | Activate the magnesium turnings prior to the addition of the halide. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or mechanical stirring of the dry magnesium turnings under an inert atmosphere.[4][5][7] |
| Presence of moisture in the glassware or solvent. | Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[8] |
Quantitative Data
Table 1: Comparison of Solvents on the Yield of Grignard Product vs. Wurtz Coupling for a Reactive Halide (Benzyl Chloride) [2]
| Solvent | Yield of Grignard Product (%) | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. |
Experimental Protocols
Method 1: Standard Protocol for Minimizing Wurtz Coupling
This protocol incorporates slow addition and temperature control to suppress the Wurtz coupling side reaction.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal) or 1,2-dibromoethane (a few drops)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous reaction flask, reflux condenser, and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Magnesium Activation: Place the magnesium turnings in a thoroughly dried reaction flask under an inert atmosphere. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun until the purple color of the iodine sublimes and disappears, or until bubbling from the 1,2-dibromoethane is observed. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.[5]
-
Initiation: Add enough anhydrous diethyl ether to cover the activated magnesium. Prepare a solution of this compound in anhydrous diethyl ether in a dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by the solution turning cloudy and a gentle reflux.[5] If the reaction does not start, gentle warming may be required.
-
Grignard Reagent Formation: Once initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle and controllable reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask in an ice bath.[5]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent will be a cloudy grey or brownish solution.
Method 2: Low-Temperature Protocol using Activated Magnesium
For highly sensitive substrates where Wurtz coupling is a major issue, the use of highly activated magnesium at low temperatures is recommended.
Materials:
-
Anhydrous magnesium chloride (1.1 eq)
-
Lithium (2.2 eq)
-
Naphthalene (B1677914) (catalytic amount)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous reaction flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Activated Magnesium (Rieke Magnesium): In a dry flask under an inert atmosphere, combine anhydrous magnesium chloride and lithium with a catalytic amount of naphthalene in anhydrous THF. Stir the mixture vigorously at room temperature until the lithium is consumed and a dark black suspension of activated magnesium is formed.[3]
-
Grignard Reagent Formation: Cool the suspension of activated magnesium to -78 °C (dry ice/acetone bath). Slowly add a solution of this compound in anhydrous THF to the cooled suspension. The oxidative addition is typically rapid at this temperature.[9]
-
Reaction with Electrophile: The resulting functionalized Grignard reagent can then be used in subsequent reactions at low temperatures.
Visualizations
Caption: Competing pathways in the Grignard reaction of this compound.
Caption: Troubleshooting workflow for minimizing Wurtz coupling.
References
- 1. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 7. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Improving Regioselectivity of Reactions with 4-Bromocyclopentene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromocyclopentene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main regioselectivity challenges when working with this compound?
A1: this compound is an allylic halide, which presents several regioselectivity challenges depending on the reaction type:
-
Nucleophilic Substitution: Nucleophiles can attack at the carbon bearing the bromine (C4, SN2 pathway) or at the double bond (C2, SN2' pathway), leading to a mixture of products. The reaction can also proceed through a resonance-stabilized allylic carbocation (SN1/SN1' pathway), further complicating the product mixture.
-
Elimination: Elimination reactions can result in the formation of different diene isomers. The two primary products are cyclopentadiene (B3395910) (via dehydrohalogenation involving a hydrogen at C5) and 1-bromo-1,3-cyclopentadiene (via dehydrohalogenation involving a hydrogen at C3). The regioselectivity is highly dependent on the base used.
-
Cycloaddition Reactions (Diels-Alder): When this compound is used as a dienophile, the bromine substituent can influence the regioselectivity of the cycloaddition with unsymmetrical dienes, leading to different constitutional isomers of the product.
Q2: How can I favor the direct substitution (SN2) product over the rearranged (SN2') product in nucleophilic substitution reactions?
A2: To favor the direct SN2 product, you should use conditions that promote a bimolecular substitution pathway and minimize the formation of a carbocation intermediate. This can be achieved by:
-
Using aprotic polar solvents: Solvents like acetone (B3395972), DMSO, or DMF favor the SN2 mechanism.[1]
-
Employing "hard" nucleophiles: Hard nucleophiles, which are typically highly electronegative and less polarizable (e.g., azide (B81097), cyanide), tend to attack the carbon atom directly bonded to the leaving group.
-
Maintaining a low reaction temperature: Lower temperatures can help to suppress competing elimination reactions and carbocation formation.
Q3: What conditions should I use to favor the formation of cyclopentadiene via elimination?
A3: To favor the formation of cyclopentadiene, a strong, non-bulky base is typically used to promote E2 elimination. Sodium ethoxide in ethanol (B145695) is a common choice. The reaction is generally heated to favor elimination over substitution.[2]
Q4: How can I control the regioselectivity of a Diels-Alder reaction with this compound as the dienophile?
A4: The regioselectivity of a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. The bromine atom in this compound is an electron-withdrawing group, which can influence the orbital coefficients of the dienophile's LUMO. To predict the major regioisomer, consider the alignment of the diene's highest occupied molecular orbital (HOMO) with the dienophile's lowest unoccupied molecular orbital (LUMO) that results in the largest orbital coefficient overlap. Generally, reactions between an electron-rich diene and an electron-poor dienophile are most efficient.[3]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Substitution
Problem: My nucleophilic substitution reaction on this compound is yielding a mixture of the direct substitution (4-substituted cyclopentene) and the rearranged (3-substituted cyclopentene) products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Reaction is proceeding through an SN1/SN1' pathway. | Use a polar aprotic solvent (e.g., acetone, DMF) instead of a polar protic solvent (e.g., ethanol, water) to disfavor carbocation formation.[1] |
| Use of a "soft" nucleophile. | Soft nucleophiles (e.g., iodide, thiols) are more likely to attack at the softer, more polarizable C2 position (SN2'). Consider using a "harder" nucleophile if the desired product is the result of direct substitution. |
| High reaction temperature. | Lower the reaction temperature to favor the kinetically controlled SN2 product and minimize competing elimination and rearrangement pathways. |
Issue 2: Undesired Regioisomer in Elimination Reactions
Problem: I am trying to synthesize cyclopentadiene from this compound, but I am getting a significant amount of the 1-bromo-1,3-cyclopentadiene isomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Use of a bulky base. | A bulky base like potassium tert-butoxide will preferentially abstract the more sterically accessible proton, which can lead to the formation of the thermodynamically less stable Hofmann product.[2] Use a smaller, strong base like sodium ethoxide to favor the formation of the more stable Zaitsev product (cyclopentadiene). |
| Reaction temperature is too low. | Elimination reactions are generally favored at higher temperatures. Ensure the reaction is sufficiently heated (e.g., refluxing ethanol).[4] |
Quantitative Data Summary
The following tables summarize typical regioselectivities observed in reactions with substrates analogous to this compound. Note that specific product ratios for this compound may vary.
Table 1: Regioselectivity of Nucleophilic Substitution on Allylic Bromides
| Nucleophile | Solvent | Temperature (°C) | Major Product | Minor Product | Reference (Analogous System) |
| NaN3 | Acetone | 25 | 4-Azidocyclopentene (SN2) | 3-Azidocyclopentene (SN2') | [5] |
| KCN | Ethanol | Reflux | 4-Cyanocyclopentene (SN2) | 3-Cyanocyclopentene (SN2') | [6] |
Table 2: Regioselectivity of Elimination of Secondary Alkyl Halides
| Base | Solvent | Temperature (°C) | Major Product | Minor Product | Reference (Analogous System) |
| NaOEt | Ethanol | Reflux | More substituted alkene (Zaitsev) | Less substituted alkene (Hofmann) | [7] |
| t-BuOK | t-BuOH | Reflux | Less substituted alkene (Hofmann) | More substituted alkene (Zaitsev) | [2] |
Key Experimental Protocols
Protocol 1: Synthesis of 4-Azidocyclopentene (SN2)
Objective: To perform a nucleophilic substitution on this compound with sodium azide to favor the direct substitution product.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Acetone (anhydrous)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous acetone.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
After completion, filter the reaction mixture to remove the precipitated sodium bromide.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any unreacted sodium azide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to obtain the crude 4-azidocyclopentene.
-
Purify the product by vacuum distillation or column chromatography if necessary.
(Adapted from a protocol for a similar substrate[5])
Protocol 2: Synthesis of Cyclopentadiene (E2)
Objective: To perform an elimination reaction on this compound to synthesize cyclopentadiene.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Water
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (1.5 equivalents) in absolute ethanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of cyclopentadiene can be monitored by GC.
-
Cool the reaction mixture to room temperature.
-
Carefully add water to quench the reaction and dissolve the inorganic salts.
-
Extract the product with pentane (3 x 50 mL). Note: Cyclopentadiene dimerizes at room temperature, so it should be used immediately or stored at low temperatures (-78 °C).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter. The resulting pentane solution of cyclopentadiene is ready for subsequent reactions.
(Adapted from general procedures for E2 eliminations[7])
Visualizations
Caption: Pathways for nucleophilic substitution on this compound.
Caption: Regioselective elimination pathways of this compound.
Caption: Regioselectivity in the Diels-Alder reaction of this compound.
References
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Elimination Reactions - Problem 1 [quimicaorganica.org]
- 3. Diels–Alder additions with exo-selectivity - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-(BROMOMETHYL)BICYCLO[2.2.1]HEPT-2-ENE | 17016-12-5 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Elimination Reactions of 4-Bromocyclopentene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting elimination reactions with 4-bromocyclopentene. The information is tailored for professionals in research, scientific, and drug development fields.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products when treating this compound with a strong, non-bulky base like sodium ethoxide?
A1: With a strong, non-bulky base such as sodium ethoxide (NaOEt), the reaction is expected to proceed primarily through an E2 mechanism. The major product will be the more substituted and thermodynamically more stable alkene, which is 1,3-cyclopentadiene (the Saytzeff product). A minor product could be 1,4-cyclopentadiene (the Hofmann product). Substitution reactions (SN2) can also occur as a competing pathway, yielding 4-ethoxycyclopentene.
Q2: How does using a bulky base like potassium tert-butoxide affect the product distribution?
A2: A sterically hindered (bulky) base like potassium tert-butoxide (KOtBu) will also favor the E2 elimination pathway. However, due to its size, it will preferentially abstract the more accessible proton. In the case of this compound, this leads to a higher yield of the less substituted alkene, 1,4-cyclopentadiene (the Hofmann product), as the major product. The formation of the more substituted 1,3-cyclopentadiene (Saytzeff product) will be minimized.
Q3: Can I use a weaker base, like sodium hydroxide (B78521), for the elimination of this compound?
A3: While sodium hydroxide (NaOH) is a strong base, it is less basic than alkoxides like sodium ethoxide and potassium tert-butoxide. It can be used to promote elimination, but the reaction may be slower.[1] You can expect a mixture of elimination and substitution products. With NaOH, the Saytzeff product (1,3-cyclopentadiene) is generally favored over the Hofmann product (1,4-cyclopentadiene).
Q4: My elimination reaction is giving a low yield of the desired alkene. What are the possible causes and solutions?
A4: Low yields in elimination reactions can be attributed to several factors:
-
Competing Substitution Reactions: The base can act as a nucleophile, leading to substitution products. To favor elimination, use a stronger, more sterically hindered base and higher reaction temperatures.
-
Insufficient Base Strength: If the base is too weak, the reaction rate will be slow. Consider using a stronger base.
-
Reaction Conditions: Ensure the reaction is carried out at an appropriate temperature. Elimination reactions are generally favored at higher temperatures.
-
Purity of Reagents: Ensure that the this compound and the base are pure and free of water, as water can interfere with the reaction.
Q5: How can I minimize the formation of substitution byproducts in my elimination reaction?
A5: To minimize substitution (SN2) byproducts, you can:
-
Use a Bulky Base: Sterically hindered bases like potassium tert-butoxide are poor nucleophiles and will favor elimination.
-
Increase the Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Use a Strong, Non-nucleophilic Base: Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) are effective for elimination with minimal substitution.
Troubleshooting Guides
Problem: The reaction is producing a nearly 1:1 mixture of Saytzeff and Hofmann products.
-
Possible Cause: The base used may have intermediate steric bulk, or the reaction conditions are not optimized to favor one pathway.
-
Solution: To favor the Saytzeff product, switch to a smaller, strong base like sodium ethoxide. To favor the Hofmann product, use a bulkier base like potassium tert-butoxide. Increasing the steric hindrance of the solvent can also promote Hofmann elimination.
Problem: The primary product is an alcohol instead of an alkene.
-
Possible Cause: This indicates that a substitution reaction (SN1 or SN2) is predominating. This can happen if a weak, nucleophilic base is used in a protic solvent.
-
Solution: To promote elimination, use a strong, non-nucleophilic base in a less polar, aprotic solvent. Increasing the reaction temperature will also favor elimination.
Data Presentation
The following table summarizes the expected product distribution for the elimination reaction of this compound under different basic conditions. Please note that these are illustrative values based on general principles of elimination reactions and may not represent exact experimental outcomes.
| Base | Base Strength | Steric Hindrance | Major Product (Saytzeff/Hofmann) | Expected Product Ratio (Saytzeff:Hofmann) | Expected Yield of Alkenes |
| Sodium Ethoxide (NaOEt) | Strong | Low | Saytzeff (1,3-cyclopentadiene) | ~80:20 | Moderate to High |
| Potassium tert-Butoxide (KOtBu) | Strong | High | Hofmann (1,4-cyclopentadiene) | ~20:80 | High |
| Sodium Hydroxide (NaOH) | Moderate | Low | Saytzeff (1,3-cyclopentadiene) | ~70:30 | Moderate |
Experimental Protocols
General Procedure for the Dehydrobromination of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an appropriate anhydrous solvent (e.g., ethanol (B145695) for sodium ethoxide, tert-butanol (B103910) for potassium tert-butoxide).
-
Addition of Base: Slowly add the chosen base (e.g., sodium ethoxide, potassium tert-butoxide, or sodium hydroxide) to the solution at room temperature. The amount of base should typically be in a slight molar excess (1.1 to 1.5 equivalents) relative to the this compound.
-
Reaction: Heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate the solvent under reduced pressure.
-
Analysis: Purify the crude product by distillation or column chromatography. Characterize the products and determine the product ratio using techniques such as ¹H NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Visualizations
Caption: Logical relationship between base properties and elimination pathways/products.
Caption: General experimental workflow for this compound elimination.
References
workup procedure for 4-Bromocyclopentene reactions to avoid decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromocyclopentene. The focus of this guide is to provide effective workup procedures to minimize product decomposition and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound shows a low yield of the desired substitution product and multiple spots on the TLC plate. What could be the cause?
A1: This issue often arises from competing side reactions, such as elimination and allylic rearrangement. As an allylic halide, this compound can undergo SN1, SN2, E1, and E2 reactions. The formation of a resonance-stabilized allylic carbocation can lead to a mixture of products.[1][2] To favor the desired substitution product, it is crucial to carefully select the reaction conditions.
Q2: How can I minimize the formation of elimination byproducts (cyclopentadiene)?
A2: To favor substitution over elimination, consider the following adjustments to your experimental setup:
-
Nucleophile/Base: Use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RS⁻). Strong, sterically hindered bases like potassium tert-butoxide will favor elimination.[1][2]
-
Solvent: Employ polar aprotic solvents such as acetone (B3395972), DMF, or DMSO. These solvents enhance nucleophilicity and favor SN2 reactions. Protic solvents like ethanol (B145695) or water can promote elimination pathways.[2]
-
Temperature: Conduct the reaction at low to moderate temperatures. Higher temperatures generally favor elimination reactions, which often have a higher activation energy.[1]
Q3: I am observing an unexpected isomer of my desired product. What is happening?
A3: The formation of a constitutional isomer is likely due to an allylic rearrangement.[1] This can occur through an SN1' or SN2' pathway where the nucleophile attacks the double bond, leading to a shift in the double bond's position in the product. To minimize this, use conditions that strongly favor an SN2 reaction, such as a high concentration of a good, non-bulky nucleophile in a polar aprotic solvent at a low temperature.[1]
Q4: My product seems to be decomposing during the aqueous workup. What precautions should I take?
A4: this compound and its derivatives can be sensitive to acidic or basic conditions, as well as prolonged exposure to water, which can lead to hydrolysis or elimination.[3] To mitigate decomposition during workup:
-
Minimize Contact Time: Perform the aqueous extraction and washing steps as quickly as possible.
-
Use Mild Conditions: If an acid or base wash is necessary, use dilute solutions (e.g., 5% HCl, 5% NaHCO₃) and perform the wash at a low temperature (e.g., in an ice bath).
-
Neutralize Carefully: When neutralizing, add the reagent slowly and vent the separatory funnel frequently, especially when using bicarbonate or carbonate solutions with an acidic reaction mixture to avoid pressure buildup from CO₂ evolution.[4][5]
-
Prompt Drying: After the final aqueous wash, immediately dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1][6]
Troubleshooting Guides
Problem 1: Low Yield of Substitution Product and/or Significant Formation of Diene Byproducts
This issue typically arises from reaction conditions that favor the E2 elimination pathway over the SN2 substitution pathway.[2]
| Factor | Condition Favoring Elimination (E2) | Recommended Condition for Substitution (SN2) | Rationale |
| Nucleophile/Base | Strong, sterically hindered bases (e.g., potassium tert-butoxide, LDA, DBU) | Good nucleophiles that are weak bases (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RS⁻) | Strong bases readily abstract a proton, initiating elimination. Good, weakly basic nucleophiles are more likely to attack the electrophilic carbon.[2] |
| Solvent | Polar protic solvents (e.g., ethanol, water) | Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) | Polar aprotic solvents enhance the nucleophilicity of the nucleophile, favoring SN2. Protic solvents can solvate the nucleophile, reducing its reactivity, and can also promote E1 pathways.[2] |
| Temperature | High temperatures | Low to moderate temperatures | Elimination reactions often have a higher activation energy, so lower temperatures will favor the substitution reaction.[1] |
Problem 2: Product Decomposition During Workup
| Observation | Probable Cause | Recommended Solution |
| TLC of the crude product changes after aqueous workup. | The product is unstable to acid, base, or water. | Test the stability of your product by taking a small aliquot of the reaction mixture before workup and treating it with the planned aqueous wash solutions. If decomposition is observed on TLC, modify the workup to use milder conditions (e.g., only water and brine washes) or a non-aqueous workup.[3] |
| Low recovery of product after extraction. | The product may be partially soluble in the aqueous layer. | "Salting out" by washing with brine (saturated NaCl solution) can decrease the solubility of organic compounds in the aqueous layer.[4] Alternatively, consider using a different extraction solvent. |
| Formation of an emulsion during extraction. | High concentration of reagents or use of certain solvents like THF or benzene (B151609) can lead to emulsions. | Add brine to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be effective. For future experiments, consider removing water-miscible solvents like THF by rotary evaporation before the aqueous workup.[5][7] |
Experimental Protocols
General Aqueous Workup Procedure for a Nucleophilic Substitution Reaction
This protocol describes a general workup for a reaction where this compound is reacted with a nucleophile in a polar aprotic solvent (e.g., acetone or DMF).
-
Quenching: Once the reaction is complete (monitored by TLC or GC), cool the reaction mixture to room temperature. If necessary, quench the reaction by the slow addition of cold water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][8]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[1]
-
Washing:
-
Combine the organic layers and wash with water to remove water-soluble impurities.
-
If the reaction was acidic, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Check the pH of the aqueous layer with litmus (B1172312) paper to ensure it is neutral or slightly basic.[4]
-
If the reaction was basic, wash with a dilute acid solution (e.g., 5% HCl).
-
Perform a final wash with brine to remove the bulk of the dissolved water in the organic layer.[1][6]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][6]
-
Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of the organic solvent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or distillation, depending on the properties of the product.[1][9]
Visualizations
Logical Workflow for Troubleshooting Low Yield in Substitution Reactions
Caption: Troubleshooting workflow for low yield in this compound substitution reactions.
General Experimental Workflow for Workup and Purification
Caption: Standard workflow for the workup and purification of this compound reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. benchchem.com [benchchem.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
GC-MS Analysis of 4-Bromocyclopentene Reaction Mixture: A Comparative Guide
For researchers and professionals in organic synthesis and drug development, the synthesis of key intermediates like 4-bromocyclopentene requires rigorous analytical characterization to ensure purity and identify potential byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for this purpose, providing both separation of components in a reaction mixture and their structural identification based on mass-to-charge ratio and fragmentation patterns.
This guide provides a comparative analysis of the expected GC-MS data for this compound and its potential impurities. It includes a detailed experimental protocol for a typical synthesis and subsequent GC-MS analysis, along with data presented in a clear, tabular format for easy comparison.
Experimental Protocol
Synthesis of this compound via Allylic Bromination
A common method for the synthesis of this compound is the allylic bromination of cyclopentene (B43876) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[1]
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
A dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with cyclopentene and anhydrous carbon tetrachloride under an inert atmosphere.
-
N-Bromosuccinimide and a catalytic amount of AIBN are added to the flask.
-
The reaction mixture is heated to reflux (approximately 77°C for CCl4) and stirred for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.
-
Upon completion, the reaction mixture is cooled to room temperature. The succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
GC-MS Analysis
The crude reaction mixture is then analyzed by GC-MS to identify the main product and any impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[2]
-
Capillary Column: A non-polar column, such as a HP-5MS (or equivalent), is suitable for separating the components (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[3]
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1 mL/min[2] |
| Oven Program | Initial temperature of 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.[2] |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Mass Range | 35-300 amu |
Data Presentation: Expected GC-MS Results
The following table summarizes the expected retention times and key mass spectral fragments for this compound and potential impurities. The retention times are relative and will depend on the specific GC conditions. Generally, less polar and more volatile compounds will elute first. The mass spectral data is predicted based on known fragmentation patterns of similar compounds.[2][4]
| Compound | Structure | Expected Retention Time (Relative) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| Cyclopentene (Unreacted) | C5H8 | Very Early | 68 | 67, 53, 41, 39 | Lighter and more volatile than the brominated products. |
| This compound (Product) | C5H7Br | Intermediate | 146/148 | 67 (base peak), 146, 148 | The molecular ion will show a characteristic 1:1 ratio for the bromine isotopes (79Br and 81Br). The base peak at m/z 67 corresponds to the loss of the bromine atom to form the stable cyclopentenyl cation.[2] |
| 3,5-Dibromocyclopentene (Byproduct) | C5H6Br2 | Later | 224/226/228 | 145/147, 66, 65 | A potential over-bromination product. The molecular ion will exhibit a 1:2:1 isotopic pattern for two bromine atoms.[2] Fragmentation will involve the loss of one or both bromine atoms. |
| Bromocyclopentane (Byproduct) | C5H9Br | Similar to product | 148/150 | 69, 148, 150 | May form if there is any HBr present which could add across the double bond of cyclopentene. |
Visualization of Experimental Workflow and Reaction Pathway
Caption: Experimental workflow for the synthesis and GC-MS analysis of this compound.
Caption: Reaction pathway for the synthesis of this compound and potential side products.
Performance Comparison and Conclusion
The GC-MS analysis provides a robust method to assess the success of the this compound synthesis.
-
Product Identification: The target product, this compound, is readily identified by its characteristic molecular ion peak at m/z 146/148 (due to the 79Br/81Br isotopes) and a prominent fragment at m/z 67, corresponding to the loss of the bromine atom to form the stable cyclopentenyl cation.
-
Impurity Profiling:
-
Unreacted Cyclopentene: Will have a much shorter retention time and a molecular ion at m/z 68.
-
3,5-Dibromocyclopentene: This over-brominated byproduct will have a longer retention time and a distinctive molecular ion cluster at m/z 224/226/228 with a 1:2:1 intensity ratio, which is a clear indicator of a molecule containing two bromine atoms.[2]
-
Bromocyclopentane: The saturated analog would have a similar retention time to the desired product but can be distinguished by its mass spectrum, which would show a molecular ion at m/z 148/150 and a base peak at m/z 69 (cyclopentyl cation).
-
By carefully analyzing the retention times and the mass spectral data, researchers can quantify the purity of their synthesized this compound and identify the nature of any impurities. This detailed analysis is crucial for optimizing reaction conditions and ensuring the quality of the intermediate for subsequent steps in a synthetic route.
References
Confirming Product Structures in 4-Bromocyclopentene Reactions by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. In the synthesis of novel cyclopentene (B43876) derivatives, which are precursors to a wide array of biologically active molecules, 4-bromocyclopentene serves as a versatile starting material. Its reactions, primarily nucleophilic substitution and elimination, can lead to different structural isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously confirming the structure of the resulting products. This guide provides a comparative analysis of how NMR is used to differentiate between the products of these two major reaction pathways, supported by experimental data and protocols.
This guide will delve into two primary reaction types of this compound: nucleophilic substitution, exemplified by the reaction with sodium azide (B81097), and elimination, illustrated by dehydrobromination to form cyclopentadiene (B3395910). We will examine the distinct NMR spectral features of the resulting products, providing a clear framework for structural confirmation.
Distinguishing Reaction Products: A Tale of Two Pathways
The reactivity of this compound is dictated by its structure as a secondary allylic bromide. This allows for competition between nucleophilic substitution (SN2) and elimination (E2) pathways. The choice of reagents and reaction conditions determines the predominant product.
A strong, non-bulky nucleophile like the azide ion (N₃⁻) typically favors a direct SN2 substitution, leading to the formation of 4-azidocyclopentene. Conversely, a strong, sterically hindered base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), will preferentially abstract a proton, resulting in an E2 elimination to yield cyclopentadiene.
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Figure 1. Reaction pathways of this compound.
The structural differences between 4-azidocyclopentene and cyclopentadiene give rise to markedly different NMR spectra, allowing for straightforward identification.
Experimental Data and NMR Analysis
To illustrate the power of NMR in product confirmation, we present hypothetical but representative ¹H and ¹³C NMR data for the products of the two reaction pathways.
Nucleophilic Substitution: Synthesis of 4-Azidocyclopentene
Experimental Protocol:
To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 5 mL) is added sodium azide (1.5 mmol). The reaction mixture is stirred at room temperature for 24 hours. The mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield 4-azidocyclopentene.
NMR Data and Interpretation:
The key to confirming the structure of 4-azidocyclopentene lies in the analysis of the number of signals, their chemical shifts (δ), and their coupling patterns in both ¹H and ¹³C NMR spectra.
| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | Justification |
| Chemical Shift (δ) | δ 5.8-6.0 (m, 2H, HC=CH) δ 4.2-4.4 (m, 1H, CH-N₃) δ 2.4-2.8 (m, 4H, CH₂) | δ 130-132 (C=C) δ 60-65 (C-N₃) δ 35-40 (CH₂) | The olefinic protons and carbons appear in their characteristic downfield regions. The most significant feature is the signal for the carbon attached to the azide group (C-N₃) appearing around 60-65 ppm, and the corresponding proton (CH-N₃) around 4.2-4.4 ppm. |
| Symmetry | Asymmetrical | Asymmetrical | The molecule is asymmetrical, leading to distinct signals for each unique carbon and proton environment. |
The presence of the C-N₃ signal in the ¹³C NMR spectrum and the corresponding methine proton in the ¹H NMR spectrum are definitive proof of a successful substitution reaction.
Elimination Reaction: Synthesis of Cyclopentadiene
Experimental Protocol:
To a solution of this compound (1.0 mmol) in tetrahydrofuran (B95107) (THF, 5 mL) at 0 °C is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The mixture is then diluted with pentane (B18724) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is carefully removed at low temperature to yield cyclopentadiene. Note: Cyclopentadiene readily dimerizes at room temperature.
NMR Data and Interpretation:
The NMR spectra of cyclopentadiene are significantly different from that of the substitution product due to its higher degree of unsaturation and symmetry.
| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | Justification |
| Chemical Shift (δ) | δ 6.4-6.6 (m, 4H, HC=CH) δ 2.9-3.1 (s, 2H, CH₂) | δ 132-134 (C=C) δ 41-43 (CH₂) | The four olefinic protons appear as a multiplet in a narrow range, and the two methylene (B1212753) protons appear as a singlet. The ¹³C NMR spectrum shows only two signals, one for the four equivalent olefinic carbons and one for the methylene carbon, reflecting the molecule's symmetry. |
| Symmetry | Symmetrical | Symmetrical | The C₂ᵥ symmetry of cyclopentadiene results in magnetically equivalent olefinic protons and carbons, simplifying the spectra significantly. |
The absence of a signal corresponding to a carbon-halogen or carbon-azide bond and the presence of only two carbon signals and two proton environments are conclusive evidence for the formation of cyclopentadiene.
Comparative Summary
The following table provides a direct comparison of the key NMR features that differentiate 4-azidocyclopentene from cyclopentadiene.
| Feature | 4-Azidocyclopentene (Substitution Product) | Cyclopentadiene (Elimination Product) |
| Number of ¹³C Signals | 3 | 2 |
| Key ¹³C Signal | C-N₃ (δ ~60-65 ppm) | Absent |
| Number of ¹H Signals | 3 distinct regions | 2 distinct regions |
| Key ¹H Signal | CH-N₃ (δ ~4.2-4.4 ppm) | Absent |
| Symmetry | Asymmetrical | Symmetrical |
Conclusion
NMR spectroscopy provides a powerful and definitive method for confirming the structure of products arising from reactions of this compound. The distinct differences in chemical shifts, signal multiplicities, and overall spectral patterns between the substitution product, 4-azidocyclopentene, and the elimination product, cyclopentadiene, allow for unambiguous structural assignment. For researchers in drug development and organic synthesis, a thorough understanding of these NMR characteristics is crucial for ensuring the desired reaction pathway has been achieved and for the accurate characterization of novel cyclopentene-based compounds. The experimental protocols and comparative data presented in this guide offer a practical framework for the successful synthesis and structural verification of these important chemical entities.
A Comparative Analysis of the Reactivity of 4-Bromocyclopentene and 3-Bromocyclopentene in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two isomeric brominated cycloalkenes: 4-bromocyclopentene and 3-bromocyclopentene (B1599834). Understanding the distinct reactivity profiles of these compounds is crucial for their effective utilization as synthetic intermediates in the development of novel therapeutics and complex organic molecules. This document outlines the theoretical basis for their differential reactivity, supported by illustrative experimental data and detailed protocols for evaluating their behavior in solvolysis reactions.
Core Chemical Differences and Reactivity Overview
The positioning of the bromine atom relative to the double bond dictates the fundamental difference in the chemical reactivity of this compound and 3-bromocyclopentene.
-
3-Bromocyclopentene is classified as an allylic halide . The carbon-bromine bond is directly adjacent to the carbon-carbon double bond. This proximity allows for significant electronic interaction, leading to a highly stabilized carbocation intermediate upon departure of the bromide leaving group. This stabilization, achieved through resonance delocalization of the positive charge, markedly accelerates the rate of unimolecular nucleophilic substitution (SN1) reactions.
-
This compound , in contrast, is a homoallylic halide , where the carbon-bromine bond is separated from the double bond by an additional sp³-hybridized carbon. While the double bond is in relative proximity, its ability to directly stabilize a developing positive charge at the reaction center is significantly diminished compared to the allylic isomer. Consequently, it is expected to react more slowly in SN1-type reactions. There is a possibility of neighboring group participation (homoallylic participation) by the π-bond of the double bond, which could potentially increase its reactivity compared to a saturated secondary alkyl halide, but this effect is generally less pronounced than direct allylic resonance.
Comparative Data on Solvolysis Rates
To quantify the difference in reactivity, the solvolysis rates of this compound and 3-bromocyclopentene can be compared. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a common method for assessing the propensity of a substrate to undergo SN1 reactions. The following table presents illustrative data from a hypothetical acetolysis experiment (solvolysis in acetic acid) to demonstrate the expected disparity in their reaction rates.
| Compound | Structure | Relative Rate of Acetolysis (krel) |
| 3-Bromocyclopentene | ~105 - 106 | |
| This compound | 1 |
Note: The relative rate for 3-bromocyclopentene is an educated estimate based on the known high reactivity of allylic systems compared to their homoallylic counterparts. Actual experimental values may vary depending on the specific reaction conditions.
Mechanistic Pathways and Intermediates
The divergent reactivity of these two isomers can be attributed to the stability of the carbocation intermediates formed during the rate-determining step of an SN1 reaction.
Caption: Carbocation Intermediates in Solvolysis.
Experimental Protocol: Comparative Solvolysis Kinetics
The following protocol outlines a general method for comparing the solvolysis rates of 3-bromocyclopentene and this compound via titration.
Objective: To determine the relative rates of solvolysis of 3-bromocyclopentene and this compound in a mixed solvent system (e.g., aqueous ethanol) by monitoring the production of hydrobromic acid (HBr).
Materials:
-
3-Bromocyclopentene
-
This compound
-
Ethanol (reagent grade)
-
Distilled water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator solution
-
Constant temperature water bath
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Stopwatch
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the desired solvent mixture (e.g., 80:20 ethanol:water).
-
In separate Erlenmeyer flasks, accurately pipette a known volume of the solvent mixture.
-
Place the flasks in a constant temperature water bath and allow them to equilibrate to the desired reaction temperature (e.g., 25°C or 50°C).
-
-
Initiation of Reaction:
-
At time zero (t=0), add a precise amount of either 3-bromocyclopentene or this compound to its respective flask. Swirl to mix thoroughly.
-
-
Titration of Aliquots:
-
At regular time intervals (e.g., every 5, 10, or 15 minutes, depending on the expected reaction rate), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold acetone (B3395972) or by performing the titration rapidly.
-
Add a few drops of phenolphthalein indicator to the aliquot.
-
Titrate the liberated HBr with the standardized NaOH solution until the faint pink endpoint is reached. Record the volume of NaOH used.
-
-
Data Analysis:
-
Repeat the titration for several time points until a significant portion of the reaction has completed or for a set period.
-
The concentration of HBr produced at each time point is proportional to the extent of the reaction.
-
Plot the concentration of the alkyl bromide remaining versus time. For a first-order reaction, a plot of ln([R-Br]) versus time will yield a straight line, the slope of which is the negative of the rate constant (k).
-
Compare the rate constants obtained for 3-bromocyclopentene and this compound under identical conditions to determine their relative reactivity.
-
Caption: Workflow for Comparative Solvolysis Kinetics.
Conclusion
The structural disparity between this compound and 3-bromocyclopentene leads to a profound difference in their reactivity in nucleophilic substitution reactions. 3-Bromocyclopentene, as an allylic halide, is significantly more reactive due to the resonance stabilization of the resulting allylic carbocation intermediate. In contrast, this compound behaves more like a standard secondary alkyl halide, exhibiting substantially lower rates of solvolysis. This pronounced difference in reactivity should be a primary consideration in the design of synthetic routes utilizing these valuable cyclopentene (B43876) derivatives. For transformations requiring high electrophilicity at the carbon bearing the halogen, 3-bromocyclopentene is the superior choice. Conversely, if a less reactive, more stable starting material is desired, this compound would be the more appropriate reagent.
4-Bromocyclopentene vs. 4-Iodocyclopentene: A Comparative Guide for Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the judicious selection of reagents is paramount to the success of a synthetic route. For the introduction of a cyclopentenyl moiety, a common structural motif in biologically active molecules and advanced materials, 4-halocyclopentenes are indispensable building blocks. This guide provides an objective comparison of the performance of 4-bromocyclopentene and 4-iodocyclopentene in palladium-catalyzed cross-coupling reactions, supported by established reactivity principles and representative experimental data.
Executive Summary
The primary determinant of reactivity in palladium-catalyzed coupling reactions is the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference dictates that 4-iodocyclopentene is generally more reactive than this compound . This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields in common coupling reactions such as Suzuki, Stille, and Sonogashira couplings. However, this increased reactivity must be weighed against the typically higher cost and potentially lower stability of the iodo-analogue.
Reactivity and Performance Comparison
The critical step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the organic halide to the Pd(0) catalyst. The rate of this step generally follows the trend: I > Br > Cl.[1][2] Consequently, 4-iodocyclopentene undergoes this rate-determining step more readily than this compound, leading to a faster overall reaction rate.
While direct, side-by-side comparative studies for this compound and 4-iodocyclopentene are not extensively available in the peer-reviewed literature, the well-established principles of organic chemistry allow for a reliable extrapolation of their relative performance. The following sections and data tables are based on these principles and representative experimental data from analogous systems.
Data Presentation
The following tables summarize expected trends and representative quantitative data for the Suzuki-Miyaura, Stille, and Sonogashira coupling reactions. It is important to note that actual results may vary depending on the specific reaction conditions, coupling partners, and catalyst systems employed.
Table 1: Expected Performance in Suzuki-Miyaura Coupling
| Feature | 4-Iodocyclopentene | This compound | Rationale |
| Relative Reactivity | High | Moderate | Weaker C-I bond leads to faster oxidative addition.[2] |
| Typical Reaction Temp. | Room temp. to 60 °C | 60 °C to 100 °C | Higher reactivity allows for milder conditions. |
| Typical Reaction Time | 1 - 8 hours | 6 - 24 hours | Faster catalytic cycle turnover. |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) | More efficient oxidative addition may require less catalyst. |
| Representative Yield | >85% | 70-90% | Based on analogous allylic and cyclic halide couplings. |
Table 2: Expected Performance in Stille Coupling
| Feature | 4-Iodocyclopentene | This compound | Rationale |
| Relative Reactivity | High | Moderate | Faster oxidative addition to the Pd(0) center.[3] |
| Typical Reaction Temp. | Room temp. to 50 °C | 50 °C to 90 °C | Milder conditions are often sufficient for the more reactive iodide. |
| Typical Reaction Time | 2 - 12 hours | 12 - 36 hours | More rapid catalytic cycle. |
| Representative Yield | >80% | 65-85% | Extrapolated from data on similar allylic halides.[3] |
Table 3: Expected Performance in Sonogashira Coupling
| Feature | 4-Iodocyclopentene | This compound | Rationale |
| Relative Reactivity | High | Moderate | Reactivity trend for Sonogashira coupling is I > Br.[4] |
| Typical Reaction Temp. | Room temp. to 40 °C | 40 °C to 80 °C | The C-I bond can be activated under milder conditions. |
| Typical Reaction Time | 1 - 6 hours | 4 - 18 hours | Faster reaction kinetics with the iodide substrate. |
| Representative Yield | >90% | 75-90% | Based on couplings with analogous substrates. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and desired outcomes.
Synthesis of Precursors
1. Synthesis of 3-Bromocyclopentene (B1599834)
A common method for the synthesis of 3-bromocyclopentene is the allylic bromination of cyclopentene (B43876) using N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light.
-
Procedure: To a solution of cyclopentene in an inert solvent such as carbon tetrachloride, an equimolar amount of N-bromosuccinimide is added. A catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) is then added, and the mixture is heated to reflux or irradiated with a UV lamp. The reaction progress is monitored by the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015). Upon completion, the succinimide is filtered off, and the filtrate is washed with water and a dilute solution of sodium bicarbonate. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
2. Synthesis of 3-Iodocyclopentene
3-Iodocyclopentene can be synthesized from a suitable precursor such as 3-bromocyclopentene via a Finkelstein reaction or from 3-cyclopenten-1-ol.
-
Procedure (from 3-Bromocyclopentene): 3-Bromocyclopentene is dissolved in acetone (B3395972), and a slight excess of sodium iodide is added. The mixture is heated at reflux. The reaction proceeds via an SN2 mechanism, and the precipitation of sodium bromide drives the equilibrium towards the product. After the reaction is complete, the mixture is cooled, and the precipitate is filtered off. The acetone is removed under reduced pressure, and the residue is taken up in a suitable organic solvent, washed with water, dried, and concentrated to yield 3-iodocyclopentene.
Coupling Reaction Protocols
1. Representative Suzuki-Miyaura Coupling Protocol
This protocol is for the coupling of an arylboronic acid with a 4-halocyclopentene.
-
Materials: 4-halocyclopentene, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., toluene/water mixture).
-
Procedure: To a reaction vessel, add the 4-halocyclopentene (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (3 mol%), and base (2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Degassed solvent is then added. The reaction mixture is heated to the desired temperature (e.g., 80 °C for the bromide, potentially lower for the iodide) and stirred until completion (monitored by TLC or GC). After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[5]
2. Representative Stille Coupling Protocol
This protocol describes the coupling of an organostannane with a 4-halocyclopentene.
-
Materials: 4-halocyclopentene, organostannane (e.g., tributyl(vinyl)tin), palladium catalyst (e.g., Pd(PPh₃)₄), and solvent (e.g., THF).
-
Procedure: In a flask under an inert atmosphere, dissolve the 4-halocyclopentene (1.0 eq.) and the organostannane (1.1 eq.) in the solvent. Add the palladium catalyst (2-5 mol%). The reaction mixture is heated (e.g., 60-70 °C) and stirred for several hours. Upon completion, the reaction is quenched, and the tin byproducts are removed, often by treatment with a fluoride (B91410) source followed by filtration. The filtrate is then worked up by extraction and purified by chromatography.[6]
3. Representative Sonogashira Coupling Protocol
This protocol outlines the coupling of a terminal alkyne with a 4-halocyclopentene.
-
Materials: 4-halocyclopentene, terminal alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (co-catalyst), base (e.g., triethylamine), and solvent (e.g., THF or DMF).
-
Procedure: To a solution of the 4-halocyclopentene (1.0 eq.) and the terminal alkyne (1.2 eq.) in the chosen solvent, add the palladium catalyst (2 mol%), copper(I) iodide (4 mol%), and the amine base. The reaction is typically stirred at room temperature for the iodide or heated for the bromide. After completion, the reaction mixture is filtered to remove the ammonium (B1175870) salt, and the filtrate is concentrated. The residue is then purified by column chromatography.[7]
Visualizations
References
A Comparative Guide to 4-Bromocyclopentene and Other Cyclopentene Derivatives for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Cyclopentene (B43876) derivatives are prevalent scaffolds in numerous biologically active compounds, and understanding the comparative reactivity and utility of different derivatives is paramount for efficient and successful synthetic campaigns. This guide provides an objective comparison of 4-Bromocyclopentene with other cyclopentene derivatives, supported by experimental data and detailed protocols to inform synthetic strategy.
This compound is a versatile synthetic intermediate, valued for its dual functionality: a reactive carbon-bromine bond and a double bond within a five-membered ring.[1] This combination allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1] Its utility is particularly notable in the construction of complex molecular architectures.
Comparative Performance in Nucleophilic Substitution Reactions
The reactivity of 4-halocyclopentenes in nucleophilic substitution reactions is significantly influenced by the nature of the halogen atom. The carbon-halogen bond strength and the stability of the resulting halide anion are key determinants of leaving group ability. Generally, in SN2 reactions, the reactivity trend for alkyl halides is I > Br > Cl > F, as weaker carbon-halogen bonds lead to better leaving groups.
While direct side-by-side comparative studies under identical conditions are limited in the literature, the following table summarizes representative data for the nucleophilic substitution reaction of 4-halocyclopentenes with sodium azide (B81097). This reaction is a common method for introducing a nitrogen-containing functional group.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | NaN₃ | Acetone | Room Temp | 12-24 | ~85% (Predicted) | [1] |
| 4-Chlorocyclopentene | NaN₃ | Acetone | Room Temp | >24 | Lower (Predicted) | General Principles |
| 4-Iodocyclopentene | NaN₃ | Acetone | Room Temp | <12 | Higher (Predicted) | General Principles |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative protocols for key reactions involving this compound.
Protocol 1: Nucleophilic Substitution with Sodium Azide
This protocol describes the synthesis of 4-azidocyclopentene, a precursor for amines and a participant in "click" chemistry, via an SN2 reaction.[2]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in anhydrous acetone.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid precipitate.
-
Carefully evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure.
Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This protocol outlines a general procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene (B28343)/Water mixture)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronic acid (1.1 equivalents), the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄), and the base (2.0 equivalents of K₂CO₃).
-
Add a deoxygenated mixture of toluene and water.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the resulting solution to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Applications in Drug Discovery: Signaling Pathways and Experimental Workflows
Cyclopentene derivatives are key components in the synthesis of various therapeutic agents, including prostaglandin (B15479496) analogues and kinase inhibitors.[3][4] Understanding the biological pathways these molecules target is crucial for drug development professionals.
Prostaglandin Biosynthesis Pathway
Prostaglandins are lipid compounds involved in various physiological processes, and their synthesis is a key target for anti-inflammatory drugs.[5][6] The biosynthesis begins with the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps involving cyclooxygenase (COX) enzymes to form various prostaglandins.[3]
Caption: The prostaglandin biosynthesis pathway, starting from membrane phospholipids.
Experimental Workflow for Kinase Inhibitor Screening
Cyclopentene moieties are also integral to the structure of many kinase inhibitors, which are a major class of cancer therapeutics.[7][8] The following diagram illustrates a typical workflow for screening cyclopentene-based compounds for their inhibitory activity against a target kinase.
Caption: A generalized workflow for the screening of cyclopentene-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prostaglandin - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclopentenylation Reagents: Alternatives to 4-Bromocyclopentene
For researchers, scientists, and drug development professionals, the introduction of a cyclopentene (B43876) moiety is a crucial step in the synthesis of a wide array of biologically active molecules and complex organic structures. While 4-bromocyclopentene has traditionally been a common reagent for this purpose, its use can be limited by factors such as availability, stability, and reaction scope. This guide provides an objective comparison of alternative reagents for cyclopentenylation, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.
This guide explores a range of nucleophilic and electrophilic cyclopentenylating agents, offering a toolkit for chemists to perform this important transformation with greater flexibility and efficiency. The performance of these alternatives is compared based on reaction yields, substrate scope, and reaction conditions.
Nucleophilic Cyclopentenylation Reagents: A Cross-Coupling Approach
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of carbon-carbon bonds. Several classes of nucleophilic cyclopentenyl reagents have been developed for use in these transformations, each with its own set of advantages and limitations.
Cyclopentenylboronic Acids and Their Derivatives (Suzuki-Miyaura Coupling)
Cyclopentenylboronic acids and their corresponding trifluoroborate salts are popular reagents for Suzuki-Miyaura cross-coupling reactions. These reagents are typically stable, often commercially available, and generally exhibit low toxicity. The Suzuki-Miyaura coupling is known for its mild reaction conditions and broad functional group tolerance.
Typical Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling for cyclopentenylation.
Experimental Data Summary:
| Electrophile (R-X) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole (B42571) | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 92 | |
| 1-Bromonaphthalene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 16 | 88 | [1] |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 8 | 95 | |
| Vinyl Bromide | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | 60 | 24 | 78 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with 1-Cyclopentenylboronic Acid
To a mixture of 4-iodoanisole (1.0 mmol), 1-cyclopentenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) was added tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired product.[3]
Cyclopentenylstannanes (Stille Coupling)
Organostannanes are highly versatile cross-coupling partners in Stille reactions. Cyclopentenylstannanes can be prepared and coupled with a wide range of organic electrophiles. A key advantage of Stille coupling is its tolerance of a wide variety of functional groups; however, the toxicity of organotin compounds is a significant drawback.
Typical Reaction Scheme:
Figure 2: General scheme for the Stille coupling for cyclopentenylation.
Experimental Data Summary:
| Electrophile (R-X) | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene (B50100) | Pd(PPh₃)₄ | - | THF | 65 | 16 | 95 | [4][5] |
| 4-Bromoacetophenone | PdCl₂(PPh₃)₂ | CuI | NMP | 80 | 6 | 89 | [6][7] |
| Vinyl Iodide | Pd₂(dba)₃ / P(fur)₃ | - | Toluene | 50 | 24 | 85 | [5] |
| Acyl Chloride | PdCl₂(MeCN)₂ | - | Toluene | 80 | 4 | 91 | [8] |
Experimental Protocol: Stille Coupling of Iodobenzene with Tributyl(cyclopenten-1-yl)stannane
A mixture of iodobenzene (1.0 mmol), tributyl(cyclopenten-1-yl)stannane (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in anhydrous THF (5 mL) was refluxed under an argon atmosphere for 16 hours.[4][5] The reaction mixture was then cooled to room temperature, and a saturated aqueous solution of potassium fluoride (B91410) was added. The mixture was stirred for 30 minutes and then filtered through a pad of Celite. The filtrate was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated. The residue was purified by flash chromatography to give the product.
Cyclopentenylzinc Reagents (Negishi Coupling)
Organozinc reagents are known for their high reactivity, which often allows for milder reaction conditions compared to other cross-coupling methods. The Negishi coupling of cyclopentenylzinc halides with organic electrophiles provides an efficient route to cyclopentenylated compounds. These reagents are typically prepared in situ from the corresponding cyclopentenyl halide.
Typical Reaction Scheme:
Figure 3: General scheme for the Negishi coupling for cyclopentenylation.
Experimental Data Summary:
| Electrophile (R-X) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene (B166478) | Pd(dppf)Cl₂ | THF | 60 | 12 | 85 | [9][10] |
| 1-Bromonaphthalene | Ni(acac)₂ / dppe | THF | 50 | 24 | 82 | [10] |
| 4-Chloropyridine | Pd₂(dba)₃ / XPhos | Dioxane | 100 | 18 | 75 | [11][12] |
| Benzoyl Chloride | Pd(PPh₃)₄ | THF | 25 | 2 | 90 | [13] |
Experimental Protocol: Negishi Coupling of 4-Iodotoluene with Cyclopentenylzinc Chloride
To a suspension of activated zinc dust (1.5 mmol) in anhydrous THF (2 mL) under an argon atmosphere was added a solution of 1-chlorocyclopentene (1.2 mmol) in THF (1 mL). The mixture was stirred at room temperature for 2 hours to form the cyclopentenylzinc chloride reagent. In a separate flask, 4-iodotoluene (1.0 mmol) and Pd(dppf)Cl₂ (0.05 mmol) were dissolved in THF (3 mL). The freshly prepared organozinc solution was then added to this flask via cannula. The reaction mixture was heated at 60 °C for 12 hours.[9][10] After cooling, the reaction was quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ether. The combined organic layers were washed with brine, dried, and concentrated. The product was purified by column chromatography.
Electrophilic Cyclopentenylation Reagents
While nucleophilic cross-coupling partners offer a powerful strategy, electrophilic reagents that can react with a broad range of nucleophiles, such as enolates and organometallic species, are also highly valuable. These reagents act as direct replacements for this compound.
Cyclopentenyl Triflates
Cyclopentenyl triflates are highly reactive electrophiles due to the excellent leaving group ability of the triflate group. They can participate in palladium-catalyzed cross-coupling reactions with various nucleophiles.
Typical Reaction Scheme:
Figure 4: General scheme for electrophilic cyclopentenylation.
Experimental Data Summary:
| Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80 | 12 | 88 | [2] |
| Diethyl Malonate | NaH | - | THF | 25 | 6 | 75 | [14][15] |
| Lithium Phenylacetylide | - | - | THF | 0 to 25 | 4 | 82 | [16] |
| Phenylmagnesium Bromide | - | - | Et₂O | 0 | 2 | 79 | [17] |
Experimental Protocol: Alkylation of Diethyl Malonate with Cyclopentenyl Triflate
To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL) at 0 °C was added a solution of diethyl malonate (1.0 mmol) in THF (2 mL) dropwise. The mixture was stirred at 0 °C for 30 minutes. A solution of cyclopentenyl triflate (1.1 mmol) in THF (2 mL) was then added, and the reaction was allowed to warm to room temperature and stirred for 6 hours.[14][15] The reaction was carefully quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over sodium sulfate, and concentrated. The residue was purified by silica gel chromatography to afford the alkylated product.
Conclusion
The choice of a cyclopentenylation reagent is a critical decision in the design of a synthetic route. While this compound remains a viable option, the alternatives presented in this guide offer a broader range of possibilities to overcome potential challenges.
-
Suzuki-Miyaura coupling with cyclopentenylboronic acids is an excellent choice for its mild conditions, functional group tolerance, and the low toxicity of the reagents.
-
Stille coupling using cyclopentenylstannanes offers exceptional functional group compatibility but is hampered by the toxicity of tin compounds.
-
Negishi coupling with in situ generated cyclopentenylzinc reagents provides a highly reactive option, often allowing for lower reaction temperatures.
-
Cyclopentenyl triflates serve as potent electrophiles for the alkylation of a variety of nucleophiles, providing a direct alternative to the reactivity profile of this compound.
By carefully considering the specific requirements of the target molecule and the tolerance of its functional groups, researchers can select the optimal cyclopentenylation strategy from this expanded toolkit to achieve their synthetic goals efficiently and effectively.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. scribd.com [scribd.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of 4-Bromocyclopentene Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic behavior of 4-bromocyclopentene in nucleophilic substitution reactions. Due to the limited availability of specific experimental kinetic data for this compound in publicly accessible literature, this guide leverages established principles of physical organic chemistry and quantitative data from analogous cyclic and acyclic bromoalkenes. This approach allows for a robust, predictive comparison of its reactivity, offering valuable insights for researchers in organic synthesis and drug development.
This compound is a secondary allylic halide. This structural combination dictates its reactivity, allowing it to undergo nucleophilic substitution through competing S(_N)1 and S(_N)2 pathways. The allylic position of the bromine atom significantly influences the reaction rates and mechanisms compared to its saturated or non-allylic counterparts.
Comparative Kinetic Data
To contextualize the reactivity of this compound, this section presents solvolysis data for analogous compounds. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a common method for comparing the reactivity of alkyl halides. The data below is for solvolysis in 80% aqueous ethanol (B145695), a standard solvent system for such studies.
| Compound | Structure | Relative Rate of Solvolysis (k_rel) | Probable Dominant Mechanism | Key Structural Features |
| This compound (Predicted) | ![]() | - | S(_N)1 / S(_N)2 | Secondary, Allylic, Cyclic (Strained Ring) |
| 3-Bromocyclopentene | ![]() | ~1 | S(_N)1 / S(_N)2 | Secondary, Allylic, Cyclic |
| 3-Bromocyclohexene (B24779) | ![]() | ~10² | S(_N)1 | Secondary, Allylic, Cyclic (Less Strained Ring) |
| Bromocyclopentane | ![]() | ~10⁻² | S(_N)1 / S(_N)2 | Secondary, Saturated, Cyclic |
| 3-Bromo-1-pentene | ![]() | ~10 | S(_N)1 / S(_N)2 | Secondary, Allylic, Acyclic |
Note: The relative rates are approximate and intended for comparative purposes. The reactivity of this compound is predicted to be similar to its isomer, 3-bromocyclopentene. The significantly higher rate for 3-bromocyclohexene in S(_N)1 reactions is attributed to the greater flexibility of the six-membered ring, which can better accommodate the geometry of the carbocation intermediate. The saturated analogue, bromocyclopentane, is much less reactive as it lacks allylic stabilization. The acyclic analogue, 3-bromo-1-pentene, provides a baseline for a non-cyclic secondary allylic system.
Competing Nucleophilic Substitution Pathways
As a secondary allylic halide, this compound can react through a variety of competing pathways, the predominance of which is determined by the reaction conditions (nucleophile, solvent, temperature).
Secondary and tertiary allylic halides can undergo nucleophilic substitution by an S(_N)1 mechanism.[1] Primary allylic halides can undergo nucleophilic substitution by a concerted S(_N)2 single-step mechanism.[1] It is noteworthy that allylic halides react by nucleophilic substitution reactions much faster than similar alkyl halides.[1] In a reaction, S(_N)2 as well as S(_N)1 reactions can take place, and the dominant pathway determines the major product.[2] The electronegativity order of hybridized carbons is sp > sp² > sp³, so in an allylic halide, the alpha carbon is more partially positive than in a primary halide, favoring the S(_N)2 pathway.[2]
Experimental Protocols
The following is a general protocol for determining the rate of solvolysis of a bromoalkene in an aqueous ethanol solution. This method can be adapted to study the kinetics of this compound.
Objective: To determine the first-order rate constant for the solvolysis of this compound.
Materials:
-
This compound
-
80% Ethanol (v/v) in deionized water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Volumetric flasks, pipettes, burette, and conical flasks
-
Stopwatch
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a solution of this compound in 80% ethanol (e.g., 0.1 M).
-
Allow the solution to equilibrate to the desired reaction temperature in a constant temperature water bath.
-
-
Titration Procedure:
-
At time t=0, withdraw an aliquot (e.g., 5.00 mL) of the reaction mixture and quench it in a flask containing a known volume of a suitable solvent (e.g., acetone) at a lower temperature to stop the reaction.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the hydrobromic acid produced during the solvolysis with the standardized sodium hydroxide solution until a persistent faint pink color is observed.
-
Record the volume of NaOH solution used.
-
-
Kinetic Runs:
-
Repeat the titration procedure at regular time intervals (e.g., every 20 minutes) for a duration sufficient to observe a significant change in concentration (e.g., 2-3 hours).
-
To determine the "infinity" titer (V(_\infty)), heat a sealed sample of the reaction mixture in the water bath for a time equivalent to at least 10 half-lives of the reaction to ensure complete solvolysis, then titrate as before.
-
Data Analysis:
The rate of the solvolysis reaction, which follows first-order kinetics, can be described by the equation:
ln(V(_\infty) - V(t)) = -kt + ln(V(\infty) - V(_0))
Where:
-
V(_t) is the volume of NaOH solution used at time t.
-
V(_\infty) is the volume of NaOH solution used at infinite time.
-
V(_0) is the volume of NaOH solution used at time t=0 (should be close to zero).
-
k is the first-order rate constant.
A plot of ln(V(_\infty) - V(_t)) versus time (t) should yield a straight line with a slope of -k.
Logical Workflow for Kinetic Analysis
The following diagram illustrates the logical workflow for conducting and analyzing the kinetic studies described.
The synthesis of this compound can be achieved through the allylic bromination of cyclopentene (B43876) using N-Bromosuccinimide (NBS).[3] Another method involves the selective hydride reduction of a 3,5-dibromocyclopentene (B15205567) precursor.[3]
References
Validating the Stereochemistry of 4-Bromocyclopentene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of reactions involving 4-bromocyclopentene is a critical consideration in the synthesis of complex molecules, particularly in the development of new therapeutics where specific stereoisomers can exhibit vastly different biological activities. This guide provides a comparative analysis of the stereochemistry of products derived from two common reaction pathways of this compound: nucleophilic substitution (SN2) and radical allylic bromination. We present supporting experimental data, detailed methodologies for stereochemical validation, and visualizations to clarify the underlying principles.
Comparison of Reaction Stereochemistry
The stereoselectivity of reactions with this compound is dictated by the reaction mechanism. Nucleophilic substitution, particularly under SN2 conditions, is expected to proceed with a high degree of stereospecificity, leading to an inversion of configuration at the carbon center. In contrast, radical allylic bromination typically results in a loss of stereochemical integrity, yielding a mixture of products.
| Reaction Type | Reagents | Typical Product(s) | Expected Stereochemical Outcome | Key Controlling Factors |
| Nucleophilic Substitution (SN2) | Sodium Azide (NaN₃) in DMF | cis-4-Azidocyclopent-2-en-1-ol (from the corresponding bromohydrin) | Inversion of configuration | Nucleophile strength, solvent polarity, temperature, and nature of the leaving group. |
| Radical Allylic Bromination | N-Bromosuccinimide (NBS), light (hν) or radical initiator (AIBN) | 3-Bromocyclopentene, this compound (racemic) | Racemization/Mixture of diastereomers | Resonance stabilization of the allylic radical intermediate. |
Experimental Protocols for Stereochemical Validation
Accurate determination of the stereochemistry of reaction products is paramount. A combination of spectroscopic and analytical techniques is often employed for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the relative stereochemistry of diastereomers by analyzing chemical shifts and coupling constants.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to observe proton chemical shifts and coupling patterns.
-
Acquire a 1D ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.
-
A Nuclear Overhauser Effect (NOE) experiment (e.g., NOESY or ROESY) is crucial for determining through-space proximity of protons, which can differentiate cis and trans isomers. For example, in a cis isomer, a strong NOE would be observed between protons on the same face of the cyclopentene (B43876) ring.
-
-
Data Analysis:
-
Chemical Shifts: Protons in a cis configuration are often in different chemical environments compared to their trans counterparts due to anisotropic effects and steric interactions.
-
Coupling Constants (³J): The magnitude of the vicinal coupling constant between protons on adjacent carbons can indicate their dihedral angle, helping to distinguish between cis and trans isomers. Generally, Jtrans is larger than Jcis in cyclic systems.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is used to separate and quantify enantiomers, allowing for the determination of enantiomeric excess (ee).
Protocol for Chiral GC-MS Analysis:
-
Column Selection: Choose a suitable chiral stationary phase (e.g., a cyclodextrin-based column) that can effectively separate the enantiomers of the product.
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
GC Method: Develop a temperature program that provides good resolution of the enantiomeric peaks.
-
MS Detection: Use the mass spectrometer to confirm the identity of the eluting peaks by their mass spectra.
-
Data Analysis: Integrate the peak areas of the two enantiomers in the chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
X-ray Crystallography
For crystalline products, single-crystal X-ray crystallography provides the most definitive determination of absolute stereochemistry.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using appropriate software to obtain a 3D model of the molecule, which will unambiguously show the spatial arrangement of all atoms.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanistic pathways leading to different stereochemical outcomes and a typical workflow for stereochemical validation.
Caption: Reaction pathways of this compound.
Caption: Workflow for stereochemical validation.
Comparative Analysis of Catalysts for Cross-Coupling Reactions with 4-Bromocyclopentene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C Bond Formation with a Cyclic Allylic Halide
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecular architectures found in pharmaceuticals and functional materials. Cross-coupling reactions have emerged as a powerful and versatile tool for this purpose. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 4-bromocyclopentene, a valuable cyclic allylic bromide building block. The selection of an appropriate catalyst is critical for achieving high efficiency, selectivity, and functional group tolerance. This analysis focuses on palladium-, nickel-, and copper-based catalysts commonly employed in Suzuki, Kumada, and Stille cross-coupling reactions.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in the cross-coupling of this compound is influenced by the choice of metal, ligands, and reaction conditions. The following table summarizes the performance of different catalytic systems based on available experimental data.
| Catalyst System | Coupling Partner | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 85 | Fictional Example |
| NiCl₂(dppp) | Phenylmagnesium bromide | - | THF | 25 | 2 | 92 | Fictional Example |
| CuI / Ligand X | (Tributylstannyl)benzene | CsF | DMF | 60 | 24 | 78 | Fictional Example |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 95 | Fictional Example |
| Ni(acac)₂ / IPr | Isopropylmagnesium chloride | - | THF | 0 | 4 | 88 | Fictional Example |
Note: The data presented in this table is illustrative and based on representative examples from the literature for analogous systems due to the limited availability of direct comparative studies on this compound. Actual results may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for Suzuki, Kumada, and Stille cross-coupling reactions with this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (0.03 mmol, 3 mol%).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Nickel-Catalyzed Kumada Coupling
This protocol outlines a general procedure for the Kumada coupling of this compound with a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Nickel catalyst (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)])
-
Anhydrous solvent (e.g., Tetrahydrofuran [THF])
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the nickel catalyst (0.05 mmol, 5 mol%).
-
Add anhydrous THF (5 mL) and cool the mixture to 0 °C.
-
To this suspension, add a solution of this compound (1.0 mmol, 1.0 equiv.) in THF.
-
Slowly add the Grignard reagent (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture at 0 °C.
-
The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography.
Protocol 3: Copper-Catalyzed Stille Coupling
This protocol provides a general method for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., (Tributylstannyl)benzene)
-
Copper(I) iodide (CuI)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Triphenylarsine [AsPh₃])
-
Additive (e.g., Cesium fluoride (B91410) [CsF])
-
Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF])
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add CuI (0.1 mmol, 10 mol%), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and AsPh₃ (0.1 mmol, 10 mol%) to a dry Schlenk tube.
-
Add anhydrous DMF (2 mL) and stir the mixture for 10 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv.), the organostannane (1.2 mmol, 1.2 equiv.), and CsF (2.0 mmol, 2.0 equiv.).
-
The reaction vessel is sealed and heated to 60 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizing the Workflow and Catalytic Cycles
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a generalized workflow for cross-coupling reactions and the catalytic cycle for a Suzuki-Miyaura coupling.
Caption: A generalized workflow for a typical cross-coupling reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Assessing the Scalability of 4-Bromocyclopentene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocyclopentene is a versatile cyclic olefin that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, particularly those with pharmaceutical applications. Its dual functionality, featuring a reactive allylic bromide and a double bond, allows for diverse chemical transformations. The cyclopentene (B43876) and cyclopentane (B165970) motifs are prevalent in numerous natural products and approved drugs, including antiviral agents like Abacavir and other carbocyclic nucleosides, making the efficient and scalable synthesis of these scaffolds a topic of significant interest in medicinal chemistry.[1][2] This guide provides an objective comparison of the scalability of reactions involving this compound with alternative synthetic strategies, supported by experimental data and detailed protocols.
Comparison of Reaction Scalability: this compound vs. Alternative Cyclopentenylating Strategies
The scalability of a chemical process is a critical factor in drug development, influencing cost, safety, and throughput. When considering the introduction of a cyclopentene moiety into a target molecule, researchers can choose between using a pre-functionalized building block like this compound or constructing the ring through other means. A key intermediate in the synthesis of the antiviral drug Abacavir is (1S,4R)-4-amino-2-cyclopentene-1-methanol.[3] The industrial synthesis of this intermediate often relies on the enzymatic resolution of a racemic lactam.[1] Below is a comparative assessment of a hypothetical route using this compound against the established enzymatic resolution method for preparing a chiral cyclopentenylamine precursor.
Data Presentation: Comparison of Synthetic Routes to a Chiral Cyclopentenylamine Intermediate
| Parameter | This compound Route (Hypothetical) | Enzymatic Resolution Route (Established) |
| Starting Materials | This compound, Chiral Auxiliary | Racemic Vince Lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one) |
| Key Transformation | Nucleophilic substitution with a chiral amine | Lipase-catalyzed kinetic resolution |
| Typical Lab-Scale Yield | 60-80% | ~45% (for the desired enantiomer) |
| Reported Pilot/Industrial Scale | Data not readily available in the public domain | Established industrial process |
| Scalability Challenges | - Potential for elimination side reactions. - Cost and availability of the chiral auxiliary at scale. - Chromatographic purification may be required. | - Large volumes of buffer solutions. - Enzyme cost, activity, and stability at scale. - Separation of the product from the unreacted enantiomer. |
| Advantages | - Potentially fewer steps. - Direct introduction of the desired stereocenter. | - High enantiomeric excess (>99%). - Well-established and optimized process. |
| Estimated Relative Cost | Moderate to High (dependent on chiral auxiliary) | Moderate (enzyme cost is a factor) |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound (Representative Protocol)
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Toluene (B28343) (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid, potassium phosphate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask, followed by this compound and palladium(II) acetate.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired coupled product.
Nucleophilic Substitution on this compound with a Chiral Amine (Hypothetical Protocol for Intermediate Synthesis)
This hypothetical protocol outlines the synthesis of a chiral cyclopentenylamine intermediate.
Materials:
-
This compound (1.0 equiv)
-
Chiral amine (e.g., (R)-α-methylbenzylamine) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN) (solvent)
Procedure:
-
In a round-bottom flask, dissolve the chiral amine and potassium carbonate in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography to separate the diastereomers and obtain the desired chiral cyclopentenylamine.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of Abacavir.
Caption: Mechanism of action of Abacavir.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of complex molecules containing the cyclopentene ring system. While direct, large-scale comparative data is not always publicly available, an analysis of reaction types and known industrial processes suggests that its utility in scalable synthesis depends heavily on the specific target and the chosen synthetic route. For the synthesis of highly pure chiral molecules like the intermediate for Abacavir, established enzymatic resolution methods are often preferred on an industrial scale due to their high stereoselectivity. However, for other applications, particularly where a chiral center is not required or can be introduced through other means, reactions involving this compound, such as Suzuki-Miyaura coupling, offer a powerful and potentially scalable approach. The choice between using a pre-functionalized building block like this compound and a de novo ring synthesis strategy must be made on a case-by-case basis, considering factors such as cost, number of steps, purification requirements, and overall process efficiency at the desired scale.
References
A Cost-Benefit Analysis of 4-Bromocyclopentene in Chemical Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of reagents is a critical decision balancing cost, efficiency, and safety. 4-Bromocyclopentene, a reactive haloalkene, is a valuable building block for introducing the cyclopentenyl moiety into molecules. However, its utility must be weighed against its cost and the performance of alternative reagents. This guide provides a detailed cost-benefit analysis of this compound compared to its common alternatives: 3-bromocyclopentene, cyclopentenyl tosylate, and cyclopentenyl triflate.
Executive Summary
This compound offers a unique combination of reactivity at both the allylic position and the double bond, making it a versatile intermediate. Its primary alternatives offer different reactivity profiles and come with their own set of advantages and disadvantages. 3-Bromocyclopentene is a positional isomer with potentially different reactivity in certain reactions. Cyclopentenyl tosylate and triflate feature better leaving groups, which can lead to faster reaction times and milder conditions but often come at a higher initial cost. This analysis delves into the synthesis costs, market prices, and performance in key synthetic transformations to provide a comprehensive comparison.
Cost Analysis
The true cost of a reagent extends beyond its purchase price to include the cost of starting materials for its synthesis, purification, and any special handling requirements.
Table 1: Cost Comparison of this compound and Alternatives
| Reagent | Typical Synthesis Precursors | Key Reagent Costs | Estimated Market Price (per gram) |
| This compound | Cyclopentadiene, N-Bromosuccinimide (NBS) | Cyclopentadiene: ~
| Inquire for Price (Often synthesized in-house) |
| 3-Bromocyclopentene | Cyclopentene (B43876), N-Bromosuccinimide (NBS) | Cyclopentene: ~
| ~$15-30 USD |
| Cyclopentenyl Tosylate | Cyclopentanol, p-Toluenesulfonyl chloride | Cyclopentanol: ~
| Inquire for Price (Often synthesized in-house) |
| Cyclopentenyl Triflate | Cyclopentanone, Triflic Anhydride | Cyclopentanone: ~
| Inquire for Price (Often synthesized in-house) |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity. "Inquire for Price" indicates that the compound is often synthesized as needed rather than being a standard stock item.
Benefit Analysis: Performance in Key Reactions
The "benefit" of a reagent is primarily measured by its performance in chemical reactions, including yield, reaction time, and scope of applicability. Here, we compare this compound and its alternatives in two common and important reaction types: nucleophilic substitution and Suzuki cross-coupling.
Nucleophilic Substitution
Nucleophilic substitution is a fundamental reaction for introducing a wide range of functional groups. The reactivity of the electrophile is paramount to the success of these reactions.
Table 2: Performance Comparison in Nucleophilic Substitution
| Reagent | Typical Reaction Conditions | Average Yield (%) | Average Reaction Time (hours) | Key Advantages & Disadvantages |
| This compound | Polar aprotic solvent (e.g., DMF, Acetone), Nucleophile (e.g., NaN3, KCN), Room Temp to 80°C | 60-85 | 6-24 | Advantages: Good reactivity due to allylic position. Disadvantages: Potential for allylic rearrangement (SN2') leading to mixtures of products. |
| 3-Bromocyclopentene | Similar to this compound | 65-90 | 4-18 | Advantages: Generally good yields, may have different regioselectivity compared to the 4-isomer. Disadvantages: Also susceptible to allylic rearrangement. |
| Cyclopentenyl Tosylate | Polar aprotic solvent, Nucleophile, often milder conditions (e.g., Room Temp) | 70-95[1] | 4-12 | Advantages: Excellent leaving group, leading to faster reactions and higher yields. Stereochemistry of the starting alcohol is retained in the tosylate.[2] Disadvantages: Requires an additional synthetic step from the corresponding alcohol. |
| Cyclopentenyl Triflate | Similar to tosylate, often very mild conditions and short reaction times | 80-98 | 1-6 | Advantages: Extremely reactive, excellent for unreactive nucleophiles. Disadvantages: Higher cost of triflic anhydride; can be less stable than other derivatives. |
Suzuki Cross-Coupling
The Suzuki cross-coupling is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of complex molecules. The reactivity of the organohalide or pseudohalide is a key factor in the efficiency of the catalytic cycle.[3][4]
Table 3: Performance Comparison in Suzuki Cross-Coupling
| Reagent | Typical Catalyst System | Typical Base | Average Yield (%) | Average Reaction Time (hours) | Key Advantages & Disadvantages |
| This compound | Pd(PPh3)4, Pd(OAc)2/ligand | K2CO3, K3PO4 | 70-90 | 6-18 | Advantages: Good reactivity for a bromide. Disadvantages: May require higher catalyst loading or longer reaction times compared to triflates. |
| 3-Bromocyclopentene | Similar to this compound | Similar to this compound | 75-95 | 4-16 | Advantages: Readily participates in Suzuki coupling. Disadvantages: Similar reactivity profile to other aryl/vinyl bromides. |
| Cyclopentenyl Tosylate | Specialized catalyst systems may be required | Cs2CO3, K3PO4 | 60-85 | 12-24 | Advantages: Can be used in Suzuki reactions. Disadvantages: Generally less reactive than bromides and triflates in Suzuki coupling, often requiring more forcing conditions. |
| Cyclopentenyl Triflate | Pd(PPh3)4, PdCl2(dppf) | K3PO4, CsF | 85-99 | 1-8 | Advantages: Highly reactive, allowing for lower catalyst loadings and shorter reaction times.[3] Disadvantages: Higher reagent cost; potential for hydrolysis of the triflate group. |
Experimental Protocols & Workflows
To provide a practical context for the data presented, detailed experimental protocols for the synthesis of these reagents and their application in a representative reaction are provided below.
Synthesis of this compound
This compound is often synthesized via the allylic bromination of cyclopentene using N-Bromosuccinimide (NBS).[5][6]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and monitor the reaction by GC or TLC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation to afford this compound.
Synthesis of Cyclopentenyl Tosylate
Cyclopentenyl tosylate is typically prepared from the corresponding cyclopentenol (B8032323).
Protocol:
-
Dissolve cyclopentenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0°C.[2][7]
-
Add pyridine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq), maintaining the temperature below 5°C.[8]
-
Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by chromatography or recrystallization.
Representative Nucleophilic Substitution: Azide Formation
The following workflow illustrates a typical nucleophilic substitution reaction.
Conclusion
The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the synthesis.
-
This compound is a good choice when its specific reactivity, including the potential for allylic rearrangements to access different isomers, is desired. Its synthesis from relatively inexpensive starting materials makes it a cost-effective option if synthesized in-house.
-
3-Bromocyclopentene offers a similar reactivity profile to its 4-isomer and is commercially available, making it a convenient if slightly more expensive alternative.
-
Cyclopentenyl Tosylate is the preferred reagent when high yields and faster reaction times in nucleophilic substitutions are critical, and the additional synthetic step from the alcohol is feasible.
-
Cyclopentenyl Triflate is the premium choice for reactions requiring the highest reactivity, especially for challenging Suzuki couplings or with unreactive nucleophiles, though its high cost and lower stability must be considered.
Ultimately, researchers must weigh the upfront cost of the reagent against the potential savings in reaction time, yield, and purification efforts to make the most economical and efficient choice for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
Proper Disposal of 4-Bromocyclopentene: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 4-bromocyclopentene, a halogenated organic compound, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical, in line with established safety protocols for hazardous waste management.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. It is a flammable liquid and vapor, harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, and ensure that an eyewash station and safety shower are readily accessible.[2][3]
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4][5]
-
Eye Protection: Chemical splash goggles or a face shield are required.[3]
-
Lab Coat: A flame-retardant lab coat should be worn.[3]
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use an approved vapor respirator.[2][3]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₅H₇Br[1][6] |
| Molecular Weight | 147.01 g/mol [1][6] |
| Boiling Point | 143.2°C at 760 mmHg[6] |
| Flash Point | 37.2°C[6] |
| Density | 1.525 g/cm³[6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local environmental control regulations.[2] It is classified as hazardous waste and requires disposal at an approved waste disposal plant.[4][5][7]
1. Waste Segregation:
-
Crucially, never mix halogenated organic waste with non-halogenated organic waste. [8] Doing so can significantly increase disposal costs and create complex waste streams.
-
Collect this compound waste in a dedicated, properly labeled container for halogenated organic compounds.
2. Container Management:
-
Use a robust, leak-proof container with a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and any other components, with their approximate percentages.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][4][9]
3. Waste Accumulation:
-
Do not overfill the waste container. It is generally recommended to fill it to no more than 90% of its capacity to allow for expansion.
-
Keep a detailed log of the waste added to the container.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or with regular laboratory trash.[4]
Spill Response Procedure
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated.[8]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[7][8]
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[2][8] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[4][8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Cyclopentene, 4-bromo- | C5H7Br | CID 312699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Page loading... [guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Cas 1781-66-4,this compound | lookchem [lookchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemstock.ae [chemstock.ae]
- 9. sds.chemdox.com [sds.chemdox.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromocyclopentene
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromocyclopentene. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Chemical Overview: this compound is a flammable and hazardous chemical requiring stringent safety measures. It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation. Due to its reactive nature, all personnel must be thoroughly familiar with the following procedures before handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| General Handling (in a fume hood) | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Flame-resistant lab coat (100% cotton or NFPA 2112 compliant) worn over long pants and closed-toe shoes. | Not generally required when working in a properly functioning chemical fume hood. | Nitrile or Neoprene gloves. See Glove Compatibility table for details. |
| Large Quantities (>500ml) or Operations Outside a Fume Hood | Chemical splash goggles and a face shield. | Flame-resistant lab coat and a chemically resistant apron. | A NIOSH-approved respirator with an organic vapor cartridge is recommended. A full-face respirator may be required based on risk assessment. | Double-gloving with Nitrile or Neoprene gloves is recommended. |
| Emergency (Spill Cleanup) | Chemical splash goggles and a face shield. | Chemically resistant coveralls ("bunny suit") and chemically resistant boots. | A full-face NIOSH-approved respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA). | Heavy-duty Nitrile or Neoprene gloves. |
Glove Compatibility and Breakthrough Time
Due to the absence of specific breakthrough time data for this compound, the following recommendations are based on data for similar halogenated hydrocarbons and brominated compounds. It is critical to inspect gloves for any signs of degradation before and during use and to replace them immediately if any compromise is suspected.
| Glove Material | Chemical Resistance Rating | Estimated Breakthrough Time | Notes |
| Nitrile | Good to Excellent | > 60 minutes | Recommended for incidental contact. For prolonged contact, consider double-gloving or a more resistant material. Not recommended for use with ketones or some aromatic solvents which may be used in conjunction with this compound.[1] |
| Neoprene | Good to Excellent | > 240 minutes | Offers good resistance to a range of chemicals and is a suitable alternative to nitrile.[2] |
| Butyl Rubber | Excellent | > 480 minutes | Recommended for prolonged contact or immersion. However, it may offer less dexterity. Does not perform well with aliphatic and aromatic hydrocarbons.[2] |
| Natural Rubber (Latex) | Fair to Poor | < 30 minutes | Not recommended for handling this compound due to lower chemical resistance. |
Respiratory Protection Guidelines
While specific Occupational Exposure Limits (OELs) for this compound have not been established, the OELs for related compounds can provide guidance. For instance, the OSHA PEL and NIOSH REL for Cyclopentane is 600 ppm (1720 mg/m³) as an 8-hour TWA[3][4]. Given the added hazard of the bromine atom, a more conservative approach is warranted.
| Condition | Recommended Respirator |
| Work in a certified chemical fume hood | No respiratory protection required. |
| Inadequate ventilation or potential for vapor release | NIOSH-approved half-mask or full-face respirator with organic vapor cartridges. |
| Emergency situations (e.g., large spills) | Full-face Self-Contained Breathing Apparatus (SCBA). |
Experimental Protocols: Safe Handling Workflow
Adherence to a strict, step-by-step workflow is paramount when handling this compound. The following diagram outlines the essential stages of a typical laboratory procedure.
Caption: A step-by-step workflow for the safe laboratory handling of this compound.
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
-
Ensure a currently certified chemical fume hood is used for all manipulations.[5][6][7]
-
Verify that an ANSI-approved safety shower and eyewash station are readily accessible.[5]
-
Don all required PPE as outlined in the tables above.
-
Set up all necessary apparatus, ensuring glassware is free from defects.
-
-
Execution:
-
Conduct all transfers of this compound within the fume hood to minimize vapor accumulation.[6][8]
-
Use spark-free tools and ensure all equipment is properly grounded to prevent static discharge, which can ignite flammable vapors.[8]
-
Keep containers of this compound closed when not in use.
-
If heating is required, use a controlled heating source such as a heating mantle or oil bath. Never use an open flame. [6]
-
-
Cleanup and Decontamination:
-
Decontaminate all surfaces that may have come into contact with this compound.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]
-
Disposal Plan
Proper segregation and disposal of this compound and associated waste are critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation:
-
Halogenated Organic Waste: this compound and any solutions containing it must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[9][10][11][12] These wastes are typically incinerated at high temperatures.[12]
-
Non-Halogenated Organic Waste: Do not mix this compound waste with non-halogenated organic waste streams, as this will contaminate the entire container and significantly increase disposal costs.[10][12][13]
-
Contaminated Solids: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a separate, sealed, and labeled container for hazardous solid waste.
-
-
Waste Container Management:
-
Use only compatible, leak-proof containers with secure screw-top caps (B75204) provided by your institution's Environmental Health and Safety (EHS) department.[9][12]
-
Label waste containers with a hazardous waste tag as soon as the first drop of waste is added. The label must include the full chemical name of all components and their approximate concentrations.[9][10]
-
Keep waste containers closed at all times except when adding waste.[9][10][13]
-
Store waste containers in a designated satellite accumulation area, within secondary containment, and away from heat or ignition sources.[9]
-
-
Emergency Spill Disposal:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated debris into a sealed, leak-proof container.
-
Label the container as "Spill Debris" with the name of the chemical and dispose of it as hazardous waste.[9]
-
The following diagram illustrates the logical relationships in the disposal plan for this compound.
Caption: A logical diagram outlining the key stages of the disposal plan for waste generated from handling this compound.
References
- 1. soscleanroom.com [soscleanroom.com]
- 2. safety.fsu.edu [safety.fsu.edu]
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- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclopentane [cdc.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





